Product packaging for Furazan(Cat. No.:CAS No. 288-37-9)

Furazan

Cat. No.: B8792606
CAS No.: 288-37-9
M. Wt: 70.05 g/mol
InChI Key: JKFAIQOWCVVSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furazan (1,2,5-oxadiazole) and its derivatives represent a versatile class of nitrogen-rich heterocyclic compounds with significant research value in material science and pharmaceutical chemistry. The core this compound scaffold is characterized by a ring structure containing oxygen and nitrogen atoms, contributing to high density and positive heat of formation, which are key properties for developing advanced energetic materials . Researchers utilize this compound-based compounds as key precursors for synthesizing high-energy-density materials (HEDMs), including explosives and propellants, due to their strong detonation performance and potential as nitric oxide donors . Furthermore, the integration of the this compound ring with other heterocycles, such as triazoles, is a common strategy to construct energetic coordination complexes (ECCs). These complexes are investigated not only for their energy content but also for their exceptional catalytic activity in the thermal decomposition of oxidizers like ammonium perchlorate (AP), which can enhance the combustion rates of solid propellants . In medicinal chemistry, the azoxy-functionalized furoxans (this compound 1-oxides) are a notable subclass explored for their broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects . Safety Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Many this compound derivatives are potentially explosive energetic materials and must be handled exclusively by qualified professionals with appropriate safety precautions. Mechanical actions such as scratching or scraping must be avoided.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N2O B8792606 Furazan CAS No. 288-37-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288-37-9

Molecular Formula

C2H2N2O

Molecular Weight

70.05 g/mol

IUPAC Name

1,2,5-oxadiazole

InChI

InChI=1S/C2H2N2O/c1-2-4-5-3-1/h1-2H

InChI Key

JKFAIQOWCVVSKC-UHFFFAOYSA-N

Canonical SMILES

C1=NON=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Novel Furazan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furazan ring, a five-membered heterocycle also known as 1,2,5-oxadiazole, serves as a critical pharmacophore and a building block for advanced materials.[1] Its derivatives have garnered significant attention across various scientific disciplines, demonstrating a broad spectrum of biological activities and energetic properties. This technical guide provides an in-depth overview of the synthesis and characterization of novel this compound derivatives, presenting key data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound ring and its subsequent derivatization are pivotal to accessing novel compounds with desired functionalities. A common and foundational approach involves the dehydration of α-dioximes. More advanced strategies, such as the "post-ring introduction of substituents (PRIS)," have been developed for furoxans (1,2,5-oxadiazole-2-oxides), a related class of compounds, which allows for more direct synthesis of target molecules.[2][3][4] For nitrogen-rich energetic compounds, synthetic routes often leverage cyano- and amino-substituted this compound and furoxan precursors.[5]

A prevalent method for creating fused heterocyclic systems involves the intramolecular cyclization of substituted this compound precursors. For instance, a novel seven-membered lactam formation has been achieved through an intramolecular ring closure of 4-bromo-(E)-3-[(2-alkylvinyl)carbonylamino]benzo[b]furans under Heck coupling conditions.[6] Another key precursor, 3,4-diaminothis compound (B49099) (DAF), can be synthesized from diaminoglyoxime (B1384161) (DAG), which is derived from the amination of glyoxal.[7]

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, starting from common precursors.

Synthesis_Workflow cluster_start Starting Materials cluster_precursors Key Precursors cluster_core This compound Core Synthesis cluster_derivatives Novel Derivatives Glyoxal Glyoxal Diaminoglyoxime (DAG) Diaminoglyoxime (DAG) Glyoxal->Diaminoglyoxime (DAG) Amination Malononitrile Malononitrile Cyanofurazans Cyanofurazans Malononitrile->Cyanofurazans Nitrosation, Oximation, Cyclization 3,4-Diaminothis compound (DAF) 3,4-Diaminothis compound (DAF) Diaminoglyoxime (DAG)->3,4-Diaminothis compound (DAF) Dehydration/ Cyclization Substituted Furazans Substituted Furazans Cyanofurazans->Substituted Furazans Functional Group Transformation Energetic Materials Energetic Materials 3,4-Diaminothis compound (DAF)->Energetic Materials Nitration, Azidation Biologically Active Molecules Biologically Active Molecules Substituted Furazans->Biologically Active Molecules Coupling Reactions, Acylation Fluorescent Probes Fluorescent Probes Substituted Furazans->Fluorescent Probes Reaction with Fluorophores

Generalized workflow for the synthesis of novel this compound derivatives.

Characterization of Novel this compound Derivatives

A comprehensive characterization is essential to confirm the structure, purity, and properties of newly synthesized this compound derivatives. A suite of analytical techniques is typically employed:

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) is fundamental for elucidating the molecular structure.[8] Infrared (IR) spectroscopy helps identify functional groups, while mass spectrometry (MS) confirms the molecular weight.

  • Elemental Analysis: Provides the empirical formula of the compound.

  • Single-Crystal X-ray Diffraction: Offers unambiguous determination of the three-dimensional molecular structure in the solid state.[9]

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing thermal stability, melting points, and decomposition temperatures, particularly for energetic materials.[9]

The following diagram outlines a typical characterization workflow for a newly synthesized this compound derivative.

Characterization_Workflow Start Newly Synthesized Compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Start->Spectroscopy Elemental_Analysis Elemental Analysis Start->Elemental_Analysis Purity_Confirmation Structure & Purity Confirmed? Spectroscopy->Purity_Confirmation Elemental_Analysis->Purity_Confirmation Purity_Confirmation->Start No, re-synthesize/ purify XRay_Diffraction Single-Crystal X-ray Diffraction Purity_Confirmation->XRay_Diffraction Yes Property_Evaluation Biological/Physical Property Evaluation Purity_Confirmation->Property_Evaluation Yes XRay_Diffraction->Property_Evaluation Thermal_Analysis Thermal Analysis (DSC, TGA) Thermal_Analysis->Property_Evaluation End Characterization Complete Property_Evaluation->End

A typical workflow for the characterization of a novel this compound derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of recently synthesized this compound derivatives, highlighting their potential applications.

Table 1: Physicochemical and Energetic Properties of Selected this compound Derivatives

Compound NameFormulaMelting Point (°C)Decomposition Temp. (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)ApplicationReference
3,4-bis[3(2-azidoethoxy)this compound-4-yl]furoxan (DAeTF)C₁₀H₈N₁₄O₆60.5251.7--Low-melting insensitive energetic material[9]
3,4-Bis(4′-nitrofurazano-3′-yl)furoxan (DNTF)C₆N₁₀O₈110-8930-Energetic material[8][10]
bis(nitrofurazano)this compound (BNFF)C₄N₈O₆82.6-868036.1Insensitive energetic material[11]
Triazolothis compound Derivative 3--233812032.1Energetic material[12]

Table 2: Biological Activity of Selected this compound Derivatives

Compound ClassTargetActivity MetricResultApplicationReference
This compound-3,4-diamide analogsCancer cell linesAnti-proliferative effectPotent activityAnti-cancer agents[13]
N-acylated this compound-3-aminesPlasmodium falciparumIC₅₀Promising activity for benzamide (B126) derivativesAntimalarial agents[14]
Furo[2,3,4-jk][15]benzazepin-4(3H)-onesLeukotriene B₄ receptor / PARP-1Inhibitory activityActiveAnti-inflammatory / Anti-cancer[6]
NBD-derivatives-FluorescenceIntense fluorescenceFluorescent labels for biomolecules[16]

Key Experimental Protocols

This section provides detailed methodologies for key synthetic steps in the preparation of novel this compound derivatives.

Protocol 1: Synthesis of 3,4-Diaminothis compound (DAF) from Diaminoglyoxime (DAG)[7]
  • Reaction Setup: A mixture of diaminoglyoxime (DAG), potassium hydroxide (B78521) (KOH), and water is prepared in a specific mass ratio (e.g., 1:1.3:7.1).

  • Catalysis: An anionic or cationic surfactant (e.g., sodium dodecyl benzene (B151609) sulfonate) is added as a catalyst, with a mass ratio of surfactant to DAG of 0.02.

  • Reaction Conditions: The mixture is heated to 110 °C in a sealed vessel.

  • Reaction Time: The reaction is maintained at temperature for 10 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized and the product, 3,4-diaminothis compound (DAF), is isolated and purified, typically by recrystallization. This method has been reported to yield up to 46.0% DAF.[7]

Protocol 2: Synthesis of N-(furan-2-ylmethyl)-7-nitrobenzo[c][13][14][15]oxadiazol-4-amine[16]
  • Reactant Preparation: 1 mmol of furfurylamine (B118560) (100 mg) is dissolved in 20 mL of acetonitrile. To this solution, 5 mmol (420 mg) of sodium bicarbonate is added.

  • Addition of NBD-Chloride: 1 mmol of 4-chloro-7-nitrobenzothis compound (B127121) (NBD-chloride) (200 mg), dissolved in 10 mL of acetonitrile, is added to the mixture.

  • Reaction: The mixture is stirred overnight at room temperature.

  • Work-up: The reaction is acidified with aqueous HCl (1 M) and extracted with dichloromethane (B109758) (DCM).

  • Purification: The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum. The crude product is purified by column chromatography on silica (B1680970) gel using ethyl acetate (B1210297) as the eluent to afford the pure derivative. A yield of 65% has been reported for this reaction.[16]

Protocol 3: Synthesis of (tert-butyl-NNO-azoxy)furazans[17]
  • Starting Material: An appropriate amino-substituted this compound is used as the starting material.

  • Reaction with tBuNBr₂: The amino-furazan is reacted with tert-butyl-N,N-dibromide (tBuNBr₂) in acetonitrile. The stoichiometry of tBuNBr₂ is varied depending on the desired product.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., -10 °C) and then allowed to warm to room temperature (25 °C).

  • Reaction Time: The reaction is stirred for a defined period, for example, 30 minutes after reaching room temperature.

  • Isolation and Purification: The product is isolated from the reaction mixture and purified using standard techniques such as chromatography.

Signaling Pathways and Logical Relationships

While specific signaling pathways for many novel this compound derivatives are still under investigation, their mechanisms of action can be inferred from their biological targets. For example, this compound-based inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) would interfere with DNA repair pathways, a critical process in cancer therapy.

The following diagram illustrates the logical relationship in the development of this compound-based PARP-1 inhibitors.

PARP1_Inhibition_Pathway DNA_Damage DNA Damage (e.g., from chemotherapy) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation DNA_Repair DNA Single-Strand Break Repair PARP1_Activation->DNA_Repair Cell_Survival Cancer Cell Survival DNA_Repair->Cell_Survival promotes Furazan_Inhibitor This compound-based PARP-1 Inhibitor Furazan_Inhibitor->Inhibition Inhibition->PARP1_Activation Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis leads to

Logical pathway of this compound-based PARP-1 inhibitors in cancer therapy.

This guide provides a foundational understanding of the synthesis and characterization of novel this compound derivatives. The versatility of the this compound scaffold continues to inspire the development of new molecules with significant potential in medicine and materials science.

References

The Pivotal Role of the Furazan Ring in Advanced Energetic Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel energetic materials with superior performance and enhanced safety characteristics has led to significant interest in nitrogen-rich heterocyclic compounds. Among these, the furazan (1,2,5-oxadiazole) ring stands out as a critical building block. Its inherent high positive enthalpy of formation, thermal stability, and contribution to high density make it a privileged scaffold in the design of next-generation explosives, propellants, and pyrotechnics.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound-based energetic materials, details key experimental protocols for their characterization, and illustrates logical workflows for their synthesis and evaluation.

Core Physicochemical Properties of this compound-Based Energetic Materials

The incorporation of the this compound moiety into a molecular structure significantly influences its energetic properties. The high nitrogen content and the N-O bonds within the ring contribute to a high heat of formation, releasing a substantial amount of energy upon decomposition. Furthermore, the planarity of the this compound ring allows for efficient molecular packing, leading to high crystal densities, a key factor in achieving high detonation performance.[1][2]

Detonation Performance

The detonation velocity (D) and detonation pressure (P) are primary indicators of an explosive's performance. Many advanced this compound-based compounds exhibit detonation properties comparable to or exceeding those of conventional high explosives like RDX and HMX.[3] For instance, 3,4-bis(4'-nitrofurazano-3'-yl)furoxan (DNTF) has a reported density of 1.937 g/cm³ and a detonation velocity of 8930 m/s.[1] The strategic combination of this compound rings with other energetic groups, such as nitro, amino, and azido (B1232118) groups, allows for the fine-tuning of these properties.[4][5]

Stability and Sensitivity

Thermal stability and sensitivity to external stimuli like impact and friction are critical safety parameters for energetic materials. While the this compound ring itself imparts good thermal stability, the overall stability of the molecule is influenced by the attached functional groups.[3][6] For example, the introduction of amino groups can increase thermal stability through the formation of hydrogen bonds.[3] Researchers aim to achieve a balance between high energy output and low sensitivity to ensure the safe handling and application of these materials.[6]

The following tables summarize the key physicochemical properties of a selection of this compound-based energetic materials, providing a comparative overview of their performance and safety characteristics.

Compound Name/AcronymMolecular FormulaDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Decomposition Temp. (°C)Impact Sensitivity (J)Friction Sensitivity (N)Reference
3,4-Diaminothis compound (DAF)C₂H₄N₄O1.63+105.9843028.5241>40>360[5][7]
3,3'-Diamino-4,4'-azoxythis compound (DAAF)C₄H₄N₈O₃1.86+438.1916037.428920240
4,4'-Dinitro-3,3'-azoxythis compound (DNAF)C₄N₈O₇1.91+251.9921041.52657.5120
3,4-Bis(4-nitrothis compound-3-yl)furoxan (DNTF)C₆N₁₀O₈1.937+359.8925041.1253.67.4120[1][8]
7-Hydroxy-difurazano[3,4-b:3′,4′-f]furoxano[3″,4″-d]azepineC₆HN₇O₅1.92+714.68875-23121>360[9]
Hydroxylamine salt of 3-amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)this compoundCH₅N₉O₂1.81+989.1909035.76155.815180[4]
Azo-bridged this compound derivative (Compound 19 in ref)C₆H₂N₁₂O₁₀1.90+853.1954142.12248.0120[10]
Energetic Metal-Organic Framework (EMOF) {Ag₂(DNMAF)}nC₄Ag₂N₈O₆2.114-102425821821[2]

Note: The values presented are sourced from the cited literature and may vary depending on the experimental or computational methods used.

Experimental Protocols

Accurate and reproducible characterization of energetic materials is paramount. The following sections detail the standard experimental methodologies for determining key physicochemical properties.

Determination of Thermal Stability: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the decomposition temperature of energetic materials.[11][12]

Methodology:

  • A small, precisely weighed sample of the energetic material (typically 0.5-2 mg) is placed in a sample pan (e.g., aluminum or gold-plated copper).[11]

  • An empty, hermetically sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen gas flow).[3]

  • The heat flow to the sample is recorded as a function of temperature.

  • The onset temperature of the major exothermic decomposition peak is taken as the decomposition temperature. The peak temperature can also be reported.[12]

  • Kinetic parameters, such as the activation energy of decomposition, can be calculated using methods like the Kissinger method by performing the experiment at multiple heating rates.[13]

Determination of Impact Sensitivity

Impact sensitivity testing determines the response of an explosive to the stimulus of a falling weight. The Bruceton "up-and-down" method is a widely used statistical approach to determine the 50% probability of initiation (H₅₀).[1][4]

Methodology (Based on the Bruceton Method):

  • A small, measured amount of the explosive sample (e.g., 35 mg) is placed on a specified anvil.

  • A drop weight of a fixed mass (e.g., 2.5 kg) is released from a predetermined height onto a striker in contact with the sample.

  • The outcome (initiation or no initiation, often determined by sound, flash, or smoke) is recorded.

  • If initiation occurs, the drop height for the next trial is decreased by a set increment. If there is no initiation, the drop height is increased by the same increment.[4]

  • This process is repeated for a statistically significant number of trials (typically 20-30).

  • The 50% initiation height (H₅₀) and the standard deviation are calculated using the Bruceton statistical analysis.[4] The Neyer D-optimal test is a more modern and efficient alternative that requires fewer samples.[6][7][14]

Determination of Friction Sensitivity

Friction sensitivity testing assesses the susceptibility of an explosive to initiation by frictional forces. The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method.[15][16]

Methodology (Based on the BAM Friction Test):

  • A small amount of the explosive sample (approximately 10 mm³) is spread on a porcelain plate.[17]

  • A porcelain peg is placed on the sample with a specific load applied through a weighted lever arm. The load can be varied.[16]

  • The porcelain plate is moved back and forth once under the stationary peg over a distance of 10 mm.[17]

  • The test is repeated six times at a given load.

  • The lowest load at which an initiation (e.g., flame, crackling, or smoke) occurs in at least one of the six trials is determined.[16]

  • The result is reported as the frictional force in Newtons (N).[10]

Determination of Detonation Velocity

The detonation velocity is the speed at which the detonation wave propagates through the explosive. Several methods can be used for its measurement.

Methodology (Example using Optical Fibers):

  • A cylindrical charge of the explosive material is prepared with a specific diameter and length.

  • Optical fiber probes are inserted into the charge at precisely known distances along its length.[18]

  • The explosive is initiated at one end by a detonator.

  • As the detonation front passes each optical fiber, the light signal is disrupted.

  • The time intervals between the signal disruptions at consecutive fibers are measured using a high-speed data acquisition system.

  • The detonation velocity is calculated by dividing the known distance between the fibers by the measured time interval.[18] Other methods include the Dautriche method, streak photography, and the use of pressure pin gauges.[19][20]

Synthesis and Characterization Workflows

The development of new energetic materials follows a logical progression from molecular design and synthesis to comprehensive characterization. The following diagrams, created using the DOT language, illustrate these workflows.

Synthesis_of_Furazan_Derivatives cluster_start Starting Materials cluster_cyclization This compound Ring Formation cluster_functionalization Functionalization cluster_final Energetic this compound Derivatives start1 Glyoxime dag Diaminoglyoxime (DAG) start1->dag start2 Dicyanogen start2->dag daf 3,4-Diaminothis compound (DAF) dag->daf Cyclization nitration Nitration daf->nitration amination Further Amination daf->amination azidation Azidation daf->azidation oxidation Oxidation to Azoxy/Azo daf->oxidation final1 Nitro-substituted Furazans nitration->final1 final2 Amino-substituted Furazans amination->final2 final3 Azido-substituted Furazans azidation->final3 final4 Azoxy/Azo-bridged Furazans oxidation->final4

Caption: Synthetic pathways to various energetic this compound derivatives.

Characterization_Workflow cluster_safety Safety & Stability Assessment cluster_performance Performance Evaluation synthesis Synthesis & Purification of New this compound Compound structure Structural Characterization (NMR, IR, Elemental Analysis) synthesis->structure physchem Basic Physicochemical Properties (Density, Melting Point) structure->physchem thermal Thermal Stability (DSC/TGA) physchem->thermal impact Impact Sensitivity thermal->impact friction Friction Sensitivity impact->friction hof Heat of Formation (Calorimetry/Calculation) friction->hof detonation Detonation Velocity & Pressure hof->detonation

Caption: Experimental workflow for characterizing new energetic materials.

Conclusion

The this compound ring is a cornerstone in the development of modern energetic materials. Its unique combination of high nitrogen content, positive heat of formation, and structural rigidity provides a robust platform for creating compounds with exceptional energy density and detonation performance. Through strategic synthetic modifications, researchers can tailor the physicochemical properties of this compound derivatives to meet the stringent requirements for various applications, from advanced military explosives to specialized propellants. The continued exploration of novel this compound-based structures, guided by the rigorous experimental and computational characterization outlined in this guide, will undoubtedly pave the way for the next generation of high-performance, safer energetic materials.

References

An In-depth Technical Guide to Furazan Ring Synthesis: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furazan ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms (1,2,5-oxadiazole), is a critical structural motif in a wide array of chemical compounds. Its unique electronic properties and compact structure have led to its incorporation into high-energy materials, pharmaceuticals, and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways to the this compound ring, detailing experimental protocols, reaction mechanisms, and quantitative data to aid researchers in the design and execution of this compound-containing molecules.

Core Synthesis Pathways

The construction of the this compound ring predominantly relies on the cyclization of α-dioximes. Several other methods, including the thermal decomposition of furoxans and 1,3-dipolar cycloadditions, offer alternative routes to this important heterocycle.

Dehydration of α-Dioximes

The most prevalent and versatile method for synthesizing this compound rings is the dehydration of α-dioximes (also known as glyoximes). This reaction involves the removal of two molecules of water from the dioxime to form the cyclic this compound structure. A variety of dehydrating agents and reaction conditions can be employed, influencing the reaction's efficiency and substrate scope.

General Reaction Scheme:

Figure 1: General scheme for the dehydration of α-dioximes to furazans.

Mechanism of α-Dioxime Dehydration:

The precise mechanism of the dehydration of α-dioximes can vary depending on the reaction conditions (e.g., acidic, basic, or thermal). A plausible mechanism under basic conditions involves the initial deprotonation of one oxime hydroxyl group, followed by an intramolecular nucleophilic attack on the adjacent nitrogen, leading to a cyclic intermediate. Subsequent elimination of a second molecule of water yields the aromatic this compound ring.

G start α-Dioxime step1 Deprotonation (Base) start->step1 intermediate1 Mono-anionic Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product This compound Ring step3->product h2o H₂O step3->h2o

Figure 2: Proposed mechanism for the base-catalyzed dehydration of α-dioximes.

Quantitative Data for this compound Synthesis via α-Dioxime Dehydration:

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives from their corresponding α-dioximes.

This compound Derivativeα-Dioxime PrecursorDehydrating Agent/ConditionsYield (%)Reference
3,4-Diaminothis compound (B49099)Diaminoglyoxime (B1384161)KOH (aq), 170-180 °C, sealed reactor70[4]
3,4-Diaminothis compoundDiaminoglyoximeSupported solid alkali, 150 °C91.2[5]
3,4-Diaminothis compoundDiaminoglyoximeEthylene glycol, 170 °C52[2]
3,4-Dimethylthis compoundDimethylglyoximeSuccinic anhydride, 150 °CNot specified[6]
Diphenylthis compoundDiphenylglyoximeNot specifiedNot specified[6]

Experimental Protocols:

Synthesis of 3,4-Diaminothis compound from Diaminoglyoxime [4]

  • Materials:

  • Procedure:

    • A suspension of diaminoglyoxime in aqueous potassium hydroxide is placed in a stainless steel reactor.

    • The reactor is sealed and heated in an oil bath preheated to 170-180 °C for 2 hours.

    • The reactor is then cooled in an ice bath for 2 hours.

    • The reactor is opened in a fume hood to allow any ammonia (B1221849) to escape.

    • The mixture is removed by washing the chamber with water (2 x 20 mL).

    • The resulting solid is collected by filtration to yield colorless needles of 3,4-diaminothis compound.

    • Yield: 14.1 g (70%); mp 179-180 °C.

Thermal Decomposition of Furoxans (this compound-N-oxides)

Furoxans, or this compound-N-oxides, can be deoxygenated to form the corresponding this compound. This is often achieved through thermal methods, although photochemical and chemical deoxygenation routes also exist. The thermal decomposition of furoxans is particularly relevant in the context of energetic materials, where the furoxan ring can be a precursor to the more stable this compound ring.[7]

General Reaction Scheme:

Figure 3: General scheme for the thermal decomposition of furoxans to furazans.

Mechanism of Thermal Decomposition:

The thermal decomposition of furoxans is believed to proceed through a ring-opening mechanism to form dinitrosoalkene intermediates. These intermediates can then undergo isomerization and subsequent ring-closure to form the more stable this compound ring, with the loss of an oxygen atom. The exact pathway and the nature of the intermediates can be influenced by the substituents on the ring.[7]

G start Furoxan step1 Ring Opening start->step1 intermediate1 Dinitrosoalkene Intermediate step1->intermediate1 step2 Isomerization intermediate1->step2 intermediate2 Isomeric Intermediate step2->intermediate2 step3 Ring Closure & Deoxygenation intermediate2->step3 product This compound step3->product

Figure 4: Proposed mechanism for the thermal decomposition of a furoxan to a this compound.

1,3-Dipolar Cycloaddition Reactions

While less common for the direct synthesis of the parent this compound ring, 1,3-dipolar cycloaddition reactions provide a powerful tool for the construction of highly substituted this compound derivatives. This approach typically involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile. The cycloaddition of two nitrile oxide molecules can lead to the formation of a furoxan, which can then be deoxygenated to the corresponding this compound.

General Reaction Scheme:

Figure 5: Synthesis of furazans via dimerization of nitrile oxides and subsequent deoxygenation.

Spectroscopic Characterization of Furazans

The characterization of this compound derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of protons attached to the this compound ring are typically found in the aromatic region. The exact chemical shift is influenced by the nature of the substituents on the ring.

  • ¹³C NMR: The carbon atoms of the this compound ring also resonate in the aromatic region, with their chemical shifts being sensitive to the electronic effects of the substituents.[8][9]

Infrared (IR) Spectroscopy:

This compound and its derivatives exhibit characteristic IR absorption bands corresponding to the stretching and bending vibrations of the ring. Key absorptions include C=N, N-O, and C-H stretching frequencies.[1][10]

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation patterns of this compound derivatives. The fragmentation pattern can provide valuable information about the structure and stability of the molecule.[1][11]

Conclusion

The synthesis of the this compound ring is a well-established field with the dehydration of α-dioximes being the most prominent method. The choice of synthetic route and reaction conditions depends on the desired substitution pattern and the stability of the starting materials. This guide has provided a foundational understanding of the key synthetic pathways, reaction mechanisms, and characterization techniques for this compound derivatives, aiming to equip researchers with the knowledge to effectively utilize this important heterocyclic scaffold in their scientific endeavors. Further exploration into the development of milder and more efficient synthetic methodologies continues to be an active area of research.

References

The Ascendancy of Furazan Scaffolds in Modern Medicinal Chemistry: A Technical Guide to a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug discovery. Among these, the furazan scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, has garnered significant attention for its unique physicochemical properties and broad spectrum of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the discovery of new this compound-based compounds, their synthesis, biological evaluation, and mechanisms of action.

Introduction to this compound Chemistry and its Medicinal Significance

Furazans, also known as 1,2,5-oxadiazoles, are a class of heterocyclic compounds that have been increasingly utilized in medicinal chemistry.[1][2][3] The incorporation of the this compound ring into molecular scaffolds can significantly enhance their pharmacological properties.[3] This is attributed to the unique electronic nature of the this compound nucleus, which can modulate a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[3] this compound derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Notably, some this compound-based compounds have been investigated as potent inhibitors of enzymes such as caspases, which are critical mediators of apoptosis.[4] The ability of these compounds to induce programmed cell death in cancer cells has made them attractive candidates for the development of novel oncology therapeutics.

Synthesis of Novel this compound-Based Compounds: A Representative Protocol

The synthesis of this compound-based compounds often involves multi-step reaction sequences. Below is a representative experimental protocol for the synthesis of a this compound derivative with potential anticancer activity, based on general synthetic strategies reported in the literature.

Synthesis of 3-amino-4-phenylthis compound

This protocol describes a common method for the synthesis of a substituted aminothis compound, a versatile intermediate for the preparation of more complex derivatives.

Materials and Reagents:

  • Benzoyl cyanide

  • Hydroxylamine (B1172632) hydrochloride

  • Sodium bicarbonate

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel)

Experimental Procedure:

  • Synthesis of Benzoylformaldoxime: A solution of benzoyl cyanide (1 equivalent) in ethanol is prepared in a round-bottom flask. To this solution, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.1 equivalents) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated product, benzoylformaldoxime, is collected by filtration, washed with cold water, and dried.

  • Cyclization to form 3-phenyl-4-aminothis compound: The dried benzoylformaldoxime (1 equivalent) is suspended in ethanol in a round-bottom flask equipped with a reflux condenser. Concentrated hydrochloric acid is added catalytically, and the mixture is heated to reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification: The crude 3-amino-4-phenylthis compound is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure compound.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data on the Biological Activity of this compound Derivatives

The anticancer potential of newly synthesized this compound compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying cytotoxic activity.

CompoundHepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Hela (Cervical Cancer) IC50 (µM)A375 (Melanoma) IC50 (µM)Reference
4a >50>50>50>50[2]
4b 35.2±1.842.1±2.328.9±1.533.4±1.9[2]
4h 12.5±0.715.8±0.99.7±0.511.2±0.6[2]
4i 10.8±0.613.2±0.88.1±0.49.5±0.5[2]
5-Fluorouracil 25.6±1.329.8±1.618.7±1.121.3±1.2[2]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents:

  • Human cancer cell lines (e.g., HepG2, A549, Hela, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound-based compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are then made in the complete culture medium to achieve the desired final concentrations. The medium from the cell-seeded plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. A control group receiving only the vehicle (medium with DMSO) is also included.

  • Incubation: The plates are incubated for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

Many this compound-based anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

The Mitochondrial Pathway of Apoptosis

This pathway is initiated by various intracellular stresses, such as DNA damage or oxidative stress, which can be triggered by the this compound compound. This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[5][6][7][8][9][10] These proteins translocate to the outer mitochondrial membrane, where they form pores, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8][9][10] This permeabilization results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[5][6]

In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the apoptosome.[3] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[3] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[3][4][11] Caspase-3 is the primary executioner caspase that cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[3][4][11] The activity of the pro-apoptotic Bcl-2 family members is counteracted by anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the balance between these opposing factions determines the cell's fate.[7][8][9][10]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade cluster_execution Execution Phase This compound Compound This compound Compound Bax/Bak Bax/Bak This compound Compound->Bax/Bak activates MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak->MOMP promote Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Bax/Bak inhibit Cytochrome c (mito) Cytochrome c (in Mitochondrion) MOMP->Cytochrome c (mito) Cytochrome c (cyto) Cytochrome c (in Cytosol) Cytochrome c (mito)->Cytochrome c (cyto) release Apaf-1 Apaf-1 Cytochrome c (cyto)->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 recruits & activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by a this compound compound.

Experimental Workflow for Investigating Apoptosis

To confirm the induction of apoptosis by this compound derivatives and to elucidate the underlying mechanism, a series of experiments are typically performed.

Experimental_Workflow Start Start: Treat Cancer Cells with This compound Compound MTT_Assay Cytotoxicity Screening (MTT Assay) Start->MTT_Assay Apoptosis_Confirmation Indication of Apoptosis? MTT_Assay->Apoptosis_Confirmation Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) Apoptosis_Confirmation->Annexin_V_PI Yes Conclusion Conclusion: Mechanism of Action Elucidated Apoptosis_Confirmation->Conclusion No MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Annexin_V_PI->MMP_Assay Caspase_Assay Caspase-3/9 Activity Assay (Fluorometric or Colorimetric) MMP_Assay->Caspase_Assay Western_Blot Western Blot Analysis (Bcl-2 family, Cytochrome c, cleaved Caspases) Caspase_Assay->Western_Blot Western_Blot->Conclusion

Caption: Experimental workflow for apoptosis mechanism of action studies.

This comprehensive guide provides a foundational understanding of the discovery and development of novel this compound-based compounds for medicinal chemistry. The provided protocols and data serve as a practical resource for researchers in this exciting and rapidly evolving field. Further exploration into the vast chemical space of this compound derivatives holds immense promise for the discovery of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Data Analysis of Furazan and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical guide on the spectroscopic analysis of furazan (1,2,5-oxadiazole) and its key isomers, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373). These heterocyclic compounds are foundational structures in medicinal chemistry and the development of energetic materials.[1][2][3] Differentiating between these isomers is critical for research, quality control, and drug development. This guide details the application of nuclear magnetic resonance (NMR) spectroscopy, vibrational (infrared and Raman) spectroscopy, and mass spectrometry (MS) for their structural elucidation. It includes summaries of quantitative spectroscopic data, detailed experimental protocols, and logical workflows to aid researchers, scientists, and professionals in this field.

Overview of Spectroscopic Techniques

The unambiguous identification of this compound and its isomers relies on an integrated approach using multiple spectroscopic techniques. Each method provides unique structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise structural arrangement of atoms.[4] By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁴N nuclei, one can deduce the electronic environment and connectivity within the molecule, which is essential for distinguishing between the different ring structures of the isomers.[4][5]

  • Vibrational Spectroscopy (Infrared & Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules.[6][7] The frequencies of these vibrations are characteristic of specific functional groups and the overall molecular symmetry.[6][8] These techniques are instrumental in identifying the bonds present (e.g., C=N, N-O, C-O-C) within the heterocyclic ring.[9]

  • Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of a compound.[10] While this compound and its isomers have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI-MS) can differ, offering clues to their structural differences.[10][11][12]

Spectroscopic Analysis of this compound (1,2,5-Oxadiazole)

This compound is an aromatic heterocyclic compound noted for its stability and use as a backbone for energetic materials.[3] Its C2v symmetry significantly influences its spectroscopic signatures.

NMR Spectroscopy

The symmetrical nature of the unsubstituted this compound ring results in chemically equivalent carbon and hydrogen atoms, leading to single peaks in its ¹H and ¹³C NMR spectra.

Nucleus Chemical Shift (δ, ppm) Solvent Notes
¹H~8.70CCl₄Chemical shifts can vary with substitution.
¹³C144.1Acetone-d6A single peak confirms the C2v symmetry of the ring.[13]
¹⁴N--¹⁴N NMR data can also be used as a reliable reference for substituted furazans.[5]

Table 1: NMR Spectroscopic Data for this compound (1,2,5-Oxadiazole).

Vibrational Spectroscopy

The vibrational modes of this compound have been extensively studied. The key IR and Raman active frequencies are summarized below.

Frequency (cm⁻¹) Assignment Technique Intensity
3140C-H stretchIR / RamanWeak (IR), Very Strong (Raman)
1546Ring stretch IRamanVery Weak
1418Ring stretch IIIR / RamanStrong (IR), Very Strong (Raman)
1316Ring stretch IIIIR / RamanMedium (IR), Very Strong (Raman)
1177C-H in-plane bendIRMedium
1006Ring stretch IVIRStrong
872Ring stretch VIIIRStrong
839C-H out-of-plane bendIRVery Strong

Table 2: Key Vibrational Spectroscopy Data for this compound (1,2,5-Oxadiazole).[14]

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 70, corresponding to its molecular weight.[14] Fragmentation analysis provides further structural confirmation.

Spectroscopic Analysis of Oxadiazole Isomers

1,2,4-Oxadiazole

This isomer is common in pharmacologically active compounds.[2][15] Its lack of symmetry compared to this compound is a key differentiating feature in its spectra.

  • NMR Spectroscopy: The two carbon atoms in the 1,2,4-oxadiazole ring are chemically non-equivalent, giving rise to two distinct signals in the ¹³C NMR spectrum. Substituent effects have been studied, showing that changes at one position influence the chemical shifts of ring carbons.[15] For example, in 3-phenyl-1,2,4-oxadiazole, the C-3 and C-5 carbons appear at approximately 168.1 and 175.7 ppm, respectively.[15]

  • Vibrational Spectroscopy: The IR spectra of 1,2,4-oxadiazole derivatives are used to confirm their structure, with characteristic bands for the heterocyclic ring and any substituents.[16]

  • Mass Spectrometry: A comprehensive review of the mass spectrometric behavior of 1,2,4-oxadiazoles has been published, detailing their fragmentation patterns under electron impact and chemical ionization conditions.[11]

Spectroscopy Key Features and Data
¹³C NMRTwo distinct signals for ring carbons (e.g., ~168.1 ppm for C-3 and ~175.7 ppm for C-5 in 3-phenyl-1,2,4-oxadiazole).[15]
IRCharacteristic bands for C=N, N-O, and C-O-C vibrations within the ring system.[16]
MSSpecific fragmentation patterns that can distinguish it from other isomers.[11]

Table 3: Summary of Spectroscopic Data for the 1,2,4-Oxadiazole Ring.

1,3,4-Oxadiazole

Like its isomers, the 1,3,4-oxadiazole moiety is a significant component in many medicinal compounds, exhibiting a wide range of biological activities.[1][2]

  • NMR Spectroscopy: The 1,3,4-oxadiazole ring possesses a C2v axis of symmetry, similar to this compound. Therefore, the two carbon atoms (C-2 and C-5) are chemically equivalent, resulting in a single ¹³C NMR signal. For the unsubstituted ring, theoretical calculations place this signal around 153.5 ppm.[17]

  • Vibrational Spectroscopy: The structures of 1,3,4-oxadiazole derivatives are routinely confirmed by IR spectroscopy, which shows characteristic absorption bands for the heterocyclic ring.[18][19] Key vibrational modes include C-H stretching (around 3100-3000 cm⁻¹) and ring vibrations (C=N, C-O-C) in the 1650-1100 cm⁻¹ region.[18][20]

  • Mass Spectrometry: MS is a standard technique used to establish the molecular weight and confirm the successful synthesis of 1,3,4-oxadiazole derivatives.[19][21]

Spectroscopy Key Features and Data
¹³C NMRA single signal for the two equivalent ring carbons (C-2 and C-5), calculated to be ~153.5 ppm.[17]
IRCharacteristic vibrations include C=N stretching (~1645 cm⁻¹), C-O-C stretching (~1240 cm⁻¹), and N-N stretching (~1020 cm⁻¹).[18]
MSUsed to confirm molecular weight and aid in structural elucidation.[19][21]

Table 4: Summary of Spectroscopic Data for the 1,3,4-Oxadiazole Ring.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d6, DMSO-d6) in a 5 mm NMR tube.[15]

  • Instrument Setup: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 250-500 MHz for ¹H).

  • Data Acquisition: Acquire spectra at room temperature. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze chemical shifts (δ), coupling constants (J), and signal multiplicities to elucidate the structure.[4]

Vibrational (FTIR/Raman) Spectroscopy
  • Sample Preparation (FTIR): For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).[9]

  • Sample Preparation (Raman): Place a small amount of the solid or liquid sample directly into a glass vial or onto a microscope slide for analysis.[22]

  • Data Acquisition: Record the spectrum over the typical range of 4000-400 cm⁻¹.[9] For Raman, a monochromatic laser source (e.g., 785 nm) is used for excitation.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of characteristic absorption or scattering bands and compare them to known values for specific functional groups and ring vibrations to confirm the molecular structure.[23]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like acetonitrile (B52724) or methanol. For analysis involving chromatography (LC-MS), ensure the solvent is compatible with the mobile phase.[12]

  • Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Acquire the mass spectrum, which plots the relative ion abundance against the mass-to-charge ratio (m/z).[10] For tandem MS (MS/MS), isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[12]

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and differentiate between isomers.[10][12]

Workflows for Analysis and Differentiation

Visualizing the analytical process can clarify the logical steps from sample to structural confirmation. The following diagrams illustrate a general workflow and a decision-making process for isomer differentiation.

G General Workflow for Spectroscopic Analysis cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Interpretation Sample Purified Sample (this compound or Isomer) Prep Sample Preparation (Dissolving/Pelleting) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Vib Vibrational Spectroscopy (IR, Raman) Prep->Vib MS Mass Spectrometry (LC-MS, EI-MS) Prep->MS Analysis Combined Data Analysis NMR->Analysis Vib->Analysis MS->Analysis Elucidation Structural Elucidation & Isomer Confirmation Analysis->Elucidation

Caption: A general workflow for the spectroscopic analysis of heterocyclic compounds.

G Logical Workflow for Isomer Differentiation Start Unknown Oxadiazole (C₂H₂N₂O) MS Mass Spectrometry Molecular Ion @ m/z 70? Confirms molecular formula Start->MS NMR ¹³C NMR Analysis Number of Signals? MS->NMR Formula Confirmed One_Signal One ¹³C Signal NMR->One_Signal Symmetrical Two_Signals Two ¹³C Signals NMR->Two_Signals Asymmetrical IR Vibrational Analysis Compare Fingerprint Region with Reference Spectra This compound This compound (1,2,5-) IR->this compound Matches this compound Spectrum Oxadiazole_134 1,3,4-Oxadiazole IR->Oxadiazole_134 Matches 1,3,4-Oxadiazole Spectrum One_Signal->IR Oxadiazole_124 1,2,4-Oxadiazole Two_Signals->Oxadiazole_124 Confirmed

References

A Technical Guide to the Theoretical and Computational Analysis of Furazan's Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of furazan (1,2,5-oxadiazole) through the lens of theoretical and computational chemistry. It covers the core principles, methodologies, and key findings relevant to its geometry, electronic properties, and vibrational spectra. This document is intended to serve as a comprehensive resource for professionals in research and development who are interested in the application of computational techniques to understand and design novel this compound-based compounds.

Introduction to this compound (1,2,5-Oxadiazole)

This compound, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, is a fundamental building block in various fields of chemistry. Its unique structure imparts a range of desirable properties, making it a privileged scaffold in the design of high-energy density materials (HEDMs), where the high nitrogen content and oxygen balance are advantageous.[1] Additionally, the this compound ring is utilized in medicinal chemistry as a bioisostere and a pharmacophore, capable of modulating the physicochemical properties and biological activity of drug candidates.[2]

Theoretical and computational studies are indispensable for understanding the structure-property relationships of this compound and its derivatives at the atomic level. These methods provide critical insights into molecular geometry, stability, and reactivity, thereby guiding the rational design of new molecules with tailored functionalities.

Theoretical and Computational Methodologies

The study of this compound's molecular structure heavily relies on quantum chemical calculations. These methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches.

  • Ab initio Methods: Techniques such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) are used for high-accuracy calculations, particularly for studying electronic excited states and reaction dynamics.[3]

  • Density Functional Theory (DFT): DFT is the most widely used method for studying this compound derivatives due to its excellent balance of computational cost and accuracy.[4] Common functionals include B3LYP and M06-2X, paired with basis sets like 6-31G(d), 6-311+G(d,p), and cc-pVTZ to calculate ground-state geometries, vibrational frequencies, and electronic properties.[4]

These computational tools enable the prediction of a wide array of molecular properties, providing a theoretical foundation for experimental work.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Analysis & Output mol_structure Molecular Structure (SMILES/Coordinates) opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_structure->opt freq Frequency Calculation opt->freq Optimized Geometry electronic Electronic Properties (HOMO, LUMO, ESP) opt->electronic Optimized Geometry geom_params Geometrical Parameters (Bond Lengths, Angles) freq->geom_params vib_spectra Vibrational Spectra (IR, Raman) freq->vib_spectra reactivity Reactivity & Stability (Energetic Properties) electronic->reactivity

A generalized workflow for the computational analysis of a molecular structure.

Molecular Geometry and Structure

This compound possesses a planar, C2v symmetry structure, a feature confirmed by both experimental methods like microwave spectroscopy and computational geometry optimizations.[5] The planarity and aromaticity of the ring contribute to the stability of its derivatives.[1] The precise geometric parameters are crucial for understanding crystal packing in energetic materials and receptor binding in medicinal applications.

The experimentally determined structural parameters for this compound from microwave spectroscopy are summarized in Table 1. These values serve as a benchmark for validating the accuracy of computational methods.

Table 1: Experimental Geometrical Parameters of this compound (1,2,5-Oxadiazole)

Parameter Value
Bond Lengths (Å)
O–N 1.380 ± 0.003
C=N 1.300 ± 0.003
C–C 1.421 ± 0.003
C–H 1.076 ± 0.003
Bond Angles (°)
∠ NON 110.40 ± 0.33
∠ ONC 105.82 ± 0.33
∠ CCN 108.98 ± 0.33
∠ CCH 130.17 ± 0.58

Data sourced from microwave spectroscopy studies.

Electronic Properties and Reactivity

The electronic structure of this compound dictates its chemical reactivity and stability. Computational studies show that the N–O bonds are generally the weakest points in the ring, often being the site of initial decomposition in energetic materials.[3] The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps identify sites susceptible to nucleophilic or electrophilic attack.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding charge transfer within the molecule and its interactions. For instance, the energy gap between HOMO and LUMO is an indicator of chemical reactivity and is a critical parameter in the design of novel compounds.

Structure_Property_Relationship cluster_properties Molecular Properties cluster_substituents Substituent Effects (R1, R2) This compound This compound Ring Core (C2H2N2O) Stability Stability (Aromaticity, Bond Strength) This compound->Stability Reactivity Reactivity (HOMO-LUMO Gap) This compound->Reactivity Energetics Energetic Performance (HOF, Detonation Velocity) This compound->Energetics Pharma Pharmacological Activity (Bioisosterism, Polarity) This compound->Pharma EDG Electron Donating Groups (e.g., -NH2) EDG->Stability Modifies EDG->Pharma Modifies EWG Electron Withdrawing Groups (e.g., -NO2) EWG->Reactivity Modifies EWG->Energetics Enhances

Relationship between the this compound core, substituents, and resulting properties.

Vibrational Analysis and Spectroscopic Properties

Vibrational spectroscopy (Infrared and Raman) is a powerful tool for characterizing molecular structures. Computational frequency analysis allows for the assignment of experimental spectral bands to specific atomic motions (vibrational modes). For a non-linear molecule like this compound with N atoms, there are 3N-6 fundamental vibrational modes.

Theoretical calculations, typically at the DFT level, predict these frequencies. The calculated values are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by empirical factors for better agreement. Table 2 presents the experimentally assigned fundamental vibrational frequencies for this compound.

Table 2: Experimental Fundamental Vibrational Frequencies of this compound (cm⁻¹)

Mode Symmetry Frequency (cm⁻¹) Approximate Description
ν1 A1 3154 C-H Symmetric Stretch
ν2 A1 1526 Ring Symmetric Stretch
ν3 A1 1168 Ring Symmetric Stretch
ν4 A1 1038 C-H Symmetric In-plane Bend
ν5 A1 1005.35 Ring Breathing
ν6 A2 918 C-H Out-of-plane Bend
ν7 A2 631 Ring Out-of-plane Bend
ν8 B2 3140 C-H Asymmetric Stretch
ν9 B2 1435 Ring Asymmetric Stretch
ν10 B2 1245 C-H Asymmetric In-plane Bend
ν11 B2 873 Ring Asymmetric Stretch
ν12 B2 952.61 C-H Asymmetric Out-of-plane Bend

Data compiled from experimental IR and Raman spectra.[3]

Experimental Protocols: Synthesis of this compound Precursors

The synthesis of this compound derivatives often begins with the formation of the ring from acyclic precursors. A common and foundational method is the synthesis of diaminothis compound from glyoxime, which itself is readily available.

Protocol: Synthesis of 3,4-Diaminothis compound (DAF)

This two-step protocol involves the synthesis of the key intermediate, diaminoglyoxime (B1384161) (DAG), followed by its cyclization to DAF.

Step 1: Synthesis of Diaminoglyoxime (DAG)

  • Reaction Setup: To a solution of 20 g (0.5 mol) of sodium hydroxide (B78521) in 90 mL of water in a round-bottom flask, add 17.6 g (0.2 mol) of glyoxime.

  • Addition of Reagent: Add 27.8 g (0.4 mol) of hydroxylamine (B1172632) hydrochloride to the mixture in one portion.

  • Heating: Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath at 90°C for 6 hours.

  • Isolation: Allow the mixture to cool to room temperature. The product, diaminoglyoxime, will precipitate as fine, colorless needles.

  • Purification: Filter the solid product, wash with cold water, and dry. This procedure typically yields DAG in approximately 51-60%.

Step 2: Cyclization to 3,4-Diaminothis compound (DAF)

  • Reaction Setup: In a suitable pressure reactor (e.g., stainless steel), combine 24 g of the prepared diaminoglyoxime with a solution of 9 g of potassium hydroxide in 76 mL of water.

  • Heating: Seal the reactor and heat to 180°C. The base catalyzes the dehydration and cyclization of DAG to form the this compound ring.

  • Isolation and Purification: After cooling, the product, 3,4-diaminothis compound, can be isolated and purified, often through recrystallization.

Synthesis_Pathway Glyoxime Glyoxime Reagent1 + Hydroxylamine HCl + NaOH (aq) Glyoxime->Reagent1 DAG Diaminoglyoxime (DAG) Reagent2 + KOH (aq) + Heat (180°C) DAG->Reagent2 DAF 3,4-Diaminothis compound (DAF) Reagent1->DAG Amination Reagent2->DAF Dehydration & Cyclization

References

The Chemistry and Application of Furazans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The furazan ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms (1,2,5-oxadiazole), is a scaffold of significant interest in both materials science and medicinal chemistry. First synthesized over a century ago, the unique electronic properties and reactivity of the this compound nucleus have led to its incorporation into a diverse array of functional molecules. In the realm of energetic materials, the high nitrogen content and positive enthalpy of formation of this compound derivatives contribute to their exceptional performance as explosives and propellants. In parallel, the this compound moiety has emerged as a valuable pharmacophore in drug discovery, with applications ranging from cardiovascular agents to oncology. This technical guide provides an in-depth exploration of the historical development of this compound chemistry, key synthetic methodologies, and a detailed overview of its primary applications, supported by quantitative data, experimental protocols, and graphical representations of relevant biological pathways and developmental workflows.

Historical Development of this compound Chemistry

The exploration of the 1,2,5-oxadiazole ring system has a rich history intertwined with the development of modern organic chemistry. While the related furoxan (1,2,5-oxadiazole-2-oxide) ring was first synthesized in 1857 by Kekulé, the parent this compound heterocycle and its derivatives gained significant attention in the early 20th century.[1][2] The fundamental synthesis of the this compound ring is achieved through the cyclodehydration of α-dioximes, a reaction that remains a cornerstone of this compound chemistry today.[3] Early research focused on understanding the structure, aromaticity, and basic reactivity of the this compound ring. A pivotal advancement in the field was the development of methods to synthesize key precursors, such as 3,4-diaminothis compound (B49099) (DAF), which opened the door to a wide range of more complex and functionalized this compound-based compounds.[4][5] Over the decades, the field has evolved from fundamental synthetic explorations to the targeted design of this compound derivatives for specific, high-performance applications.

Applications in Energetic Materials

The inherent properties of the this compound ring, including its high density, positive heat of formation, and significant nitrogen content, make it an ideal building block for the synthesis of advanced energetic materials.[6] this compound-based compounds are often characterized by high detonation velocities and pressures, coupled with good thermal stability.

Key Energetic this compound Derivatives

Several key this compound-based energetic materials have been developed and extensively studied. These include:

  • 3,4-Diaminothis compound (DAF): A foundational precursor for many other energetic this compound derivatives.[4]

  • 3,3'-Diamino-4,4'-azothis compound (DAAF): An insensitive high explosive with good thermal stability.[7]

  • 3,4-Bis(4'-nitrofurazano-3'-yl)furoxan (DNTF): A powerful melt-castable explosive with performance characteristics comparable to HMX.[8][9]

Quantitative Data for Energetic this compound Derivatives

The following table summarizes key performance parameters for representative energetic this compound compounds.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Decomposition Temp. (°C)Impact Sensitivity (H₅₀, cm)
3,4-Diaminothis compoundDAF1.61-240-
3,3'-Diamino-4,4'-azothis compoundDAAF--281.7Insensitive
3,4-Bis(4'-nitrofurazano-3'-yl)furoxanDNTF1.9378930253.56 (peak)38.9

Note: Sensitivity data can vary based on the test method.

Experimental Protocols for Key Syntheses

This protocol is based on the dehydration of diaminoglyoxime (B1384161) (DAG).

Materials:

Procedure:

  • A solution of potassium hydroxide in water is prepared in a high-pressure reactor.

  • Diaminoglyoxime is added to the KOH solution.

  • The reactor is sealed and heated to approximately 170-180°C for several hours.[4]

  • During the reaction, the dehydration and cyclization of DAG to DAF occur, often accompanied by the release of ammonia (B1221849).

  • After cooling, the reactor is carefully opened, and the precipitated DAF is collected by filtration.

  • The crude DAF can be purified by recrystallization to yield white, needle-like crystals.[4]

The synthesis of DNTF is a multi-step process that begins with dicyanopropane.[2][8]

Reaction Sequence:

  • Nitrosation, Rearrangement, and Oximation: Dicyanopropane is converted through a series of reactions to form a dioxime intermediate.

  • Dehydration and Cyclization: The dioxime is then cyclized to form a this compound ring.

  • Dimerization and Oxidation: The this compound intermediate undergoes dimerization and subsequent oxidation to yield the final DNTF product.[8]

Logical Workflow for Energetic Material Development

The development of new energetic materials follows a structured workflow, from molecular design to performance evaluation.

energetic_material_workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Molecular_Design Molecular Design (e.g., incorporating this compound rings) Synthesis Chemical Synthesis Molecular_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Physicochemical Physicochemical Properties (Density, Melting Point) Purification->Physicochemical Thermal_Stability Thermal Stability (DSC, TGA) Physicochemical->Thermal_Stability Sensitivity Sensitivity Testing (Impact, Friction) Thermal_Stability->Sensitivity Detonation_Properties Detonation Properties (Velocity, Pressure) Sensitivity->Detonation_Properties Formulation Formulation Studies Detonation_Properties->Formulation Application_Testing Application Testing Formulation->Application_Testing

Workflow for Energetic Material Development.

Applications in Medicinal Chemistry

The this compound ring is a versatile scaffold in drug discovery, offering a unique combination of physicochemical properties. It is often used as a bioisostere for other functional groups, such as nitro or carboxyl groups, to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[10]

Furazans as Nitric Oxide (NO) Donors

A particularly important application of this compound chemistry is in the development of nitric oxide (NO) releasing drugs. The furoxan (1,2,5-oxadiazole-2-oxide) subgroup of furazans can release NO under physiological conditions, typically through interaction with thiols like glutathione.[11] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response.

Signaling Pathway of Furoxan-Mediated NO Release:

The therapeutic effects of many furoxan-based drugs are mediated through the nitric oxide signaling pathway.

no_signaling_pathway Furoxan Furoxan NO Nitric Oxide (NO) Furoxan->NO Thiol-dependent reaction Thiols Thiols (e.g., Glutathione) Thiols->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates CREB CREB Phosphorylation PKG->CREB phosphorylates Cellular_Response Cellular Response (e.g., Vasodilation, Neuroprotection) CREB->Cellular_Response leads to

Nitric Oxide Signaling Pathway Activated by Furoxans.
Furazans in Oncology and as Enzyme Inhibitors

This compound derivatives have also been investigated as anticancer agents and as inhibitors of various enzymes. Their electron-withdrawing nature can contribute to favorable binding interactions with biological targets.

  • Anticancer Agents: Certain this compound-based compounds have demonstrated cytotoxic activity against various cancer cell lines.[12]

  • Carbonic Anhydrase Inhibitors: this compound and furoxan sulfonamides have been shown to be potent inhibitors of carbonic anhydrase isoforms, which are implicated in glaucoma and certain types of cancer.[13][14]

Quantitative Data for Medicinally Relevant this compound Derivatives

The following table provides examples of the biological activity of this compound-based compounds.

Compound ClassTargetBiological ActivityReference
This compound SulfonamidesCarbonic Anhydrase I (hCA I)Kᵢ = 316.7 - 533.1 nM[13]
This compound SulfonamidesCarbonic Anhydrase II (hCA II)Kᵢ = 412.5 - 624.6 nM[13]
Furoxan-coumarin hybridsMDA-MB-231 cancer cellsIC₅₀ values in the low micromolar range[11]
Experimental Protocols for Key Syntheses

The synthesis of this compound-based sulfonamides often involves the construction of the this compound ring followed by functionalization to introduce the sulfonamide moiety.

Example Synthetic Route:

  • Synthesis of a Substituted this compound: A suitably substituted α-dioxime is cyclized via dehydration to form the corresponding this compound.

  • Introduction of a Sulfonyl Chloride Group: The this compound derivative is then chlorosulfonated to introduce a -SO₂Cl group.

  • Amination: The sulfonyl chloride is reacted with ammonia or a primary/secondary amine to yield the final sulfonamide product.[15]

Logical Workflow for Drug Discovery and Development

The process of developing a new drug, including those based on a this compound scaffold, is a long and complex endeavor.

drug_discovery_workflow cluster_discovery Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Lead_Gen Hit-to-Lead (Medicinal Chemistry) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Workflow for Drug Discovery and Development.

Conclusion

This compound chemistry has matured from its early beginnings into a vibrant and impactful field of research. The unique properties of the this compound ring have been successfully leveraged to create high-performance energetic materials that are crucial for defense and aerospace applications. Simultaneously, the versatility of the this compound scaffold has been recognized by medicinal chemists, leading to the development of novel therapeutic agents with diverse mechanisms of action. The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of this compound derivatives promise to further expand the applications of this remarkable heterocycle in the years to come. For researchers and professionals in materials science and drug development, a thorough understanding of this compound chemistry is essential for innovation and the creation of next-generation technologies and therapies.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Furazan Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the formation of the furazan (1,2,5-oxadiazole) ring system. Furazans and their N-oxide analogues, furoxans, are important heterocyclic scaffolds in medicinal chemistry and materials science, particularly in the development of novel therapeutic agents and energetic materials. Understanding the fundamental pathways to their synthesis is critical for the rational design and development of new molecules with desired properties.

Dehydration of α-Dioximes: The Primary Route to Furazans

The most direct and widely employed method for the synthesis of the this compound ring is the cyclodehydrative closure of α-dioximes (also known as glyoximes). This reaction involves the removal of two molecules of water from the vicinal dioxime moiety, typically facilitated by a dehydrating agent or thermal conditions.

The general mechanism proceeds through an initial partial dehydration to form a nitroso-oxime intermediate. Subsequent intramolecular cyclization and elimination of a second water molecule yields the stable aromatic this compound ring.

Experimental Protocol: Synthesis of 3,4-Diaminothis compound (B49099) (DAF) from Diaminoglyoxime (B1384161) (DAG)

A prominent example of this reaction is the synthesis of 3,4-diaminothis compound (DAF), a key precursor for many energetic materials.

Procedure:

  • A suspension of diaminoglyoxime (23.6 g, 0.2 mol) in aqueous potassium hydroxide (B78521) (80 mL, 2 M) is placed in a stainless steel reactor.

  • The reactor is sealed and heated in an oil bath preheated to 170-180 °C.

  • The reaction is maintained at this temperature for 2 hours.

  • After the reaction period, the reactor is cooled by immersion in an ice bath for 2 hours.

  • The reactor is opened in a fume hood to allow the escape of trace amounts of ammonia.

  • The resulting crystalline product is collected by filtration, washed with cold water, and dried to yield 3,4-diaminothis compound.

Starting MaterialReagentsTemperatureTimeYield
Diaminoglyoxime2M aq. KOH170-180 °C2 hGood

Dimerization of Nitrile Oxides: The Principal Pathway to Furoxans

Furoxans (1,2,5-oxadiazole-2-oxides) are most commonly synthesized through the dimerization of nitrile oxides. Nitrile oxides are transient, highly reactive 1,3-dipoles that readily undergo cycloaddition reactions. In the absence of a suitable dipolarophile, they dimerize to form the more stable furoxan ring system.

Theoretical and experimental studies have shown that this dimerization is not a concerted process but rather a stepwise mechanism involving the formation of a dinitrosoalkene diradical intermediate.[1][2] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[2]

Experimental Protocol: Mechanochemical Synthesis of Furoxans from Aldoximes

A modern and environmentally friendly approach to furoxan synthesis involves the in-situ generation of nitrile oxides from aldoximes followed by their dimerization under solvent-free mechanochemical conditions.

Procedure:

  • In a milling vessel, the aldoxime (1 mmol), NaCl (1.5 mmol), Oxone® (1.5 mmol), and a suitable base (e.g., triethylamine, 1.5 mmol) are combined.

  • The mixture is milled at room temperature for a specified time (typically 30-120 minutes), with the progress monitored by TLC.

  • Upon completion, the reaction mixture is suspended in water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired furoxan.

AldoximeBaseMilling TimeYield
4-ChlorobenzaldoximeEt3N60 min92%
4-MethylbenzaldoximeEt3N60 min85%
4-MethoxybenzaldoximeNa2CO3120 min78%
4-NitrobenzaldoximeNaOtBu30 min88%

Deoxygenation of Furoxans: A Route to Furazans

Furazans can also be obtained from their corresponding N-oxides (furoxans) through a deoxygenation reaction. This is a useful method when the furoxan is more readily accessible than the corresponding α-dioxime. The reaction is typically carried out using trivalent phosphorus compounds, such as triethyl phosphite (B83602) or triphenylphosphine, which act as oxygen acceptors.

The mechanism involves the nucleophilic attack of the phosphine (B1218219) on the exocyclic oxygen of the furoxan, followed by a rearrangement and elimination of the corresponding phosphine oxide to yield the deoxygenated this compound.

Experimental Protocol: Synthesis of 3,4-Diphenylthis compound from 3,4-Diphenylfuroxan

Procedure:

  • A solution of 3,4-diphenylfuroxan (1.0 g, 4.2 mmol) in a suitable solvent such as benzene (B151609) or toluene (B28343) (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Triethyl phosphite (1.2 equivalents, 5.0 mmol) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with the progress of the reaction monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to yield 3,4-diphenylthis compound.

Starting MaterialReagentSolventTimeYield
3,4-DiphenylfuroxanTriethyl phosphiteToluene6 hHigh

Spectroscopic Data

The formation of this compound and furoxan rings can be monitored and confirmed by various spectroscopic techniques.

Compound Type1H NMR (ppm)13C NMR (ppm)Key IR Bands (cm-1)
This compoundRing protons typically in the aromatic regionC3/C4 carbons in the aromatic regionRing vibrations
FuroxanRing protons typically in the aromatic regionC3 ~115 ppm, C4 ~160 ppmN-O stretch (exocyclic)

Note: Specific chemical shifts are highly dependent on the substituents attached to the ring.

Reaction Mechanism Diagrams

Dehydration_of_Dioxime Dioxime α-Dioxime H2O_1 - H₂O Dioxime->H2O_1 Intermediate Nitroso-oxime Intermediate H2O_2 - H₂O Intermediate->H2O_2 This compound This compound Ring H2O_1->Intermediate H2O_2->this compound

Caption: Dehydration of α-Dioxime to this compound.

Nitrile_Oxide_Dimerization cluster_start NitrileOxide1 Nitrile Oxide Diradical Dinitrosoalkene Diradical Intermediate NitrileOxide1->Diradical C-C bond formation (rate-determining) NitrileOxide2 Nitrile Oxide NitrileOxide2->Diradical C-C bond formation (rate-determining) Furoxan Furoxan Ring Diradical->Furoxan Cyclization

Caption: Dimerization of Nitrile Oxides to Furoxan.

Furoxan_Deoxygenation Furoxan Furoxan Intermediate Phosphorane Intermediate Furoxan->Intermediate Phosphine P(OR)₃ Phosphine->Intermediate This compound This compound Intermediate->this compound PhosphineOxide O=P(OR)₃ Intermediate->PhosphineOxide

Caption: Deoxygenation of Furoxan to this compound.

Experimental Workflow Diagrams

DAF_Synthesis_Workflow Start Start: Diaminoglyoxime + aq. KOH Reaction Heat in sealed reactor (170-180 °C, 2h) Start->Reaction Cooling Cool in ice bath Reaction->Cooling Filtration Filter and wash with cold water Cooling->Filtration Drying Dry the product Filtration->Drying Product Product: 3,4-Diaminothis compound Drying->Product

Caption: Workflow for 3,4-Diaminothis compound Synthesis.

Furoxan_Synthesis_Workflow Start Start: Aldoxime, NaCl, Oxone®, Base Milling Mechanochemical Milling (Room Temperature) Start->Milling Extraction Suspend in water, extract with organic solvent Milling->Extraction Drying Dry organic phase and remove solvent Extraction->Drying Purification Column Chromatography Drying->Purification Product Product: Furoxan Purification->Product

Caption: Workflow for Furoxan Synthesis.

References

In-Depth Technical Guide: Solubility and Stability of Basic Furazan Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of foundational furazan-based compounds. This compound heterocycles are integral to various fields, from energetic materials to pharmaceuticals, making a thorough understanding of their physicochemical properties essential for their application and development. This document details experimental methodologies for assessing solubility and stability, presents collated data for key this compound structures, and visualizes relevant biological pathways and experimental workflows.

Solubility Studies of this compound Structures

The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics during synthesis to bioavailability in drug formulations. The this compound ring, with its nitrogen and oxygen heteroatoms, imparts a degree of polarity that influences its solubility in various media. Generally, the solubility of this compound derivatives is highly dependent on the nature of their substituents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for key this compound derivatives in a range of solvents at various temperatures. This data is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

Table 1: Solubility of 3,4-Diaminothis compound (DAF)

SolventTemperature (K)Solubility ( g/100g solvent)
Water293.150.85
Water303.151.22
Water313.151.75
Dichloromethane293.150.02
Dichloromethane303.150.03
Dichloromethane313.150.04
Acetonitrile (B52724)293.150.45
Acetonitrile303.150.63
Acetonitrile313.150.88
Ethyl Acetate293.150.25
Ethyl Acetate303.150.36
Ethyl Acetate313.150.51
Methanol293.151.55
Methanol303.152.10
Methanol313.152.85
Acetone293.151.20
Acetone303.151.65
Acetone313.152.25

Table 2: Solubility of 3,3′-Diamino-4,4′-azoxythis compound (DAAF)

SolventTemperature (K)Solubility ( g/100g solvent)
Water293.150.01
Water303.150.02
Water313.150.03
Dichloromethane293.15<0.01
Dichloromethane303.15<0.01
Dichloromethane313.15<0.01
Acetonitrile293.150.04
Acetonitrile303.150.06
Acetonitrile313.150.09
Ethyl Acetate293.150.02
Ethyl Acetate303.150.03
Ethyl Acetate313.150.04
Methanol293.150.05
Methanol303.150.07
Methanol313.150.10
Acetone293.150.15
Acetone303.150.22
Acetone313.150.32

Table 3: Qualitative Solubility of Other this compound Precursors

CompoundWaterHot WaterAlcoholEtherAcetoneBenzeneChloroformPetroleum Ether
Diaminoglyoxime (DAG)Difficultly SolubleSolubleDifficultly Soluble-----
NitroglyoximeSoluble (decomposed by hot)DecomposedSolubleSolubleSolubleVery Slightly SolubleInsolubleInsoluble
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the well-established shake-flask method for determining the equilibrium solubility of a this compound derivative.

  • Objective: To determine the saturation concentration of a this compound compound in a specific solvent at a controlled temperature.

  • Materials:

    • This compound compound of interest (solid, high purity).

    • Selected solvent (e.g., water, ethanol, acetonitrile).

    • Thermostatically controlled shaker bath or incubator.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF).

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Procedure:

    • Add an excess amount of the solid this compound compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Place the vial in the thermostatically controlled shaker and agitate at a constant temperature (e.g., 298.15 K) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

    • Accurately dilute the filtrate with the mobile phase to a concentration within the calibrated range of the HPLC method.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound compound.

    • Repeat the experiment at different temperatures as required.

  • Quantification (HPLC):

    • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of solvents, such as acetonitrile and water with a suitable buffer, optimized for the specific this compound derivative.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

    • Calibration: Prepare a series of standard solutions of the this compound compound of known concentrations and generate a calibration curve by plotting peak area against concentration. The concentration of the unknown sample is then determined from this curve.

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis Add Excess Solid Add excess this compound compound to a known volume of solvent Equilibrate Equilibrate in a thermostatic shaker Add Excess Solid->Equilibrate Shaking at constant T Filter Supernatant Filter supernatant to remove undissolved solid Equilibrate->Filter Supernatant Allow to settle Dilute Filtrate Dilute filtrate with mobile phase Filter Supernatant->Dilute Filtrate HPLC Analysis Analyze by HPLC Dilute Filtrate->HPLC Analysis Determine Concentration Determine solubility concentration HPLC Analysis->Determine Concentration Using Calibration Curve

Caption: Workflow for determining equilibrium solubility.

Stability Studies of this compound Structures

Stability testing is a critical component of drug development and materials science, providing insights into how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.

Thermal Stability

The thermal stability of this compound derivatives is a key parameter, particularly for their application as energetic materials. Differential Scanning Calorimetry (DSC) is a widely used technique to assess thermal stability.

Table 4: Thermal Stability Data for Selected this compound Derivatives

CompoundMelting Point (°C)Decomposition Onset (°C)Decomposition Peak (°C)
This compound-28-98 (Boiling Point)
3,4-Diaminothis compound (DAF)180~240-
3,3′-Diamino-4,4′-azoxythis compound (DAAF)249 (with decomp.)~230-250-
3,4-Dinitrofuran61-62180210
4-Amino-3-nitrothis compound (ANF)---
3,4-Di(nitramino)this compound (DNAF)99--
Experimental Protocol: Thermal Stability Analysis (Differential Scanning Calorimetry)
  • Objective: To determine the melting point, decomposition onset, and decomposition peak temperature of a this compound compound.

  • Apparatus: A calibrated Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

    • Seal the pan hermetically to prevent volatilization before decomposition.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Melting Point: Determined from the onset or peak of the endothermic event.

    • Decomposition Temperature: Determined from the onset of the major exothermic event.

G DSC Experimental Workflow Sample Prep Weigh sample into DSC pan and seal hermetically DSC Analysis Heat sample at a constant rate in an inert atmosphere Sample Prep->DSC Analysis Data Analysis Analyze thermogram for melting and decomposition events DSC Analysis->Data Analysis

Caption: Workflow for DSC thermal analysis.

Hydrolytic Stability

Hydrolytic stability is crucial for aqueous formulations and for understanding the environmental fate of this compound compounds.

Experimental Protocol: Hydrolytic Stability Assessment

  • Objective: To evaluate the stability of a this compound compound in aqueous solutions at different pH values.

  • Procedure:

    • Prepare solutions of the this compound compound in buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

    • Store the solutions at a constant temperature (e.g., 25 °C or 40 °C) in sealed containers.

    • At specified time intervals, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the amount of the remaining parent compound and any degradation products.

    • Determine the rate of degradation at each pH.

Photostability

Photostability testing is essential to determine if a this compound-based compound is susceptible to degradation upon exposure to light.

Experimental Protocol: Photostability Assessment (ICH Q1B Guideline)

  • Objective: To assess the photostability of a this compound compound as per ICH guidelines.

  • Procedure:

    • Expose the this compound compound (as a solid or in solution) to a light source that provides a specified overall illumination (not less than 1.2 million lux hours) and near-ultraviolet energy (not less than 200 watt hours/square meter).

    • A control sample is stored under the same conditions but protected from light.

    • After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

    • Compare the results to determine the extent of photodegradation.

Signaling Pathway of this compound-Based Nitric Oxide Donors

In a pharmaceutical context, certain this compound derivatives, particularly furoxans (1,2,5-oxadiazole-2-oxides), are known to act as nitric oxide (NO) donors. NO is a critical signaling molecule involved in various physiological processes, including vasodilation. The mechanism of action involves the release of NO, which then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent physiological responses.

G Signaling Pathway of Furoxan-Based NO Donors cluster_extracellular Extracellular/Cell Membrane cluster_intracellular Intracellular Furoxan Furoxan Derivative (Prodrug) NO_Release Thiol-dependent NO Release Furoxan->NO_Release Enters Cell NO Nitric Oxide (NO) NO_Release->NO sGC Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC Binds to Heme sGC_active sGC (Active) sGC->sGC_active Activation GTP GTP sGC_active->GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Physiological Response (e.g., Vasodilation) PKG->Vasodilation Phosphorylation of target proteins

Caption: NO-sGC-cGMP signaling pathway activated by furoxans.

This guide provides foundational knowledge on the solubility and stability of basic this compound structures, offering standardized protocols and collated data to support further research and development in this important class of heterocyclic compounds.

Quantum Chemical Calculations for Predicting Furazan Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furazan (1,2,5-oxadiazole) ring is a crucial building block in the design of high-energy-density materials (HEDMs) due to its high nitrogen content, positive heat of formation, and contribution to molecular density.[1][2] The predictive power of quantum chemical calculations offers a cost-effective and efficient pathway to design and screen novel this compound derivatives with desired properties, such as high detonation performance and good thermal stability, before undertaking laborious and potentially hazardous experimental synthesis. This guide provides an in-depth overview of the theoretical methodologies used to predict the key properties of this compound-based compounds, detailed computational protocols, and a comparison with experimental data.

Core Theoretical Concepts in Predicting this compound Properties

The foundation of predicting molecular properties lies in solving the Schrödinger equation. However, for multi-electron systems like this compound derivatives, exact solutions are not feasible. Therefore, computational chemistry relies on approximations.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying energetic materials due to its favorable balance between computational cost and accuracy.[3][4] DFT methods calculate the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. The choice of the functional and basis set is critical for obtaining reliable results.

  • Functionals: Hybrid functionals are commonly employed for energetic materials. The B3LYP functional is a popular choice for geometry optimization and frequency analyses, while functionals like B3PW91 and M062X are also frequently used.[5][6][7]

  • Basis Sets: A basis set is a set of mathematical functions used to construct molecular orbitals.[8][9] For this compound derivatives, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are often used for geometry optimization.[5][10] Adding polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the complex electronic structures and weak interactions in these molecules.[8][11] For higher accuracy in energy calculations, correlation-consistent basis sets like Dunning's aug-cc-pVTZ may be employed.[12]

Workflow for Computational Prediction of this compound Properties

The process of predicting the properties of a novel this compound derivative follows a systematic workflow, beginning with the initial molecular design and culminating in the prediction of its performance and stability.

G cluster_design Design Phase cluster_calc Computational Quantum Chemistry cluster_predict Property Prediction cluster_analysis Analysis & Validation mol_design Molecular Design (e.g., adding energetic groups to this compound backbone) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) mol_design->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc density_calc Density (ρ) geom_opt->density_calc spe_calc Single-Point Energy (Higher-level basis set) freq_calc->spe_calc hof_calc Heat of Formation (HOF) (Isodesmic Reactions) spe_calc->hof_calc bde_calc Bond Dissociation Energy (BDE) (Thermal Stability) spe_calc->bde_calc detonation_calc Detonation Properties (Kamlet-Jacobs Equations) hof_calc->detonation_calc density_calc->detonation_calc analysis Performance & Safety Analysis bde_calc->analysis detonation_calc->analysis

Caption: General workflow for predicting this compound properties.

Predicting Key Energetic and Stability Properties

Quantum chemical calculations can predict several key properties that determine the performance and safety of this compound-based energetic materials.

Heat of Formation (HOF)

The HOF is a fundamental thermochemical property that quantifies the energy stored in a molecule. A higher positive HOF generally leads to higher detonation performance. Direct calculation of HOF is often inaccurate, so a common and reliable method is the use of isodesmic reactions . This approach conserves the number and types of chemical bonds on both the reactant and product sides of a hypothetical reaction, which allows for significant error cancellation.[3][6]

Caption: Isodesmic reaction scheme for calculating HOF.
Density (ρ) and Detonation Properties

Detonation velocity (D) and pressure (P) are critical performance metrics for explosives. These are heavily influenced by the material's density and heat of formation. The well-established Kamlet-Jacobs equations are empirical formulas used to estimate D and P using the calculated molecular density (ρ, in g/cm³) and heat of detonation (Q), which is derived from the HOF.[13][14]

  • Detonation Velocity (D) : D = 1.01 (N M0.5 Q0.5)0.5 (1 + 1.30 ρ)

  • Detonation Pressure (P) : P = 1.558 ρ² N M0.5 Q0.5

Where N is the moles of gas per gram of explosive, and M is the average molecular weight of the gaseous products.

Thermal Stability and Decomposition Pathway

The thermal stability of an energetic material is paramount for its safe handling and storage. A primary method to computationally assess stability is by calculating the Bond Dissociation Energies (BDEs) for the bonds within the molecule. The bond with the lowest BDE is identified as the "trigger linkage," representing the initial and rate-determining step in the thermal decomposition process.[3] For this compound and furoxan derivatives, the N-O and C-NO₂ bonds are often the weakest links.[1][3][15] Molecular dynamics (MD) simulations can further elucidate the complex decomposition pathways at various temperatures.[1]

G cluster_bonds Potential Weakest Bonds cluster_pathways Initial Decomposition Steps start Energetic Molecule (e.g., DNTF) calc Calculate BDE for each bond start->calc b1 C-NO₂ Bond p1 NO₂ Loss b1->p1 b2 Ring N-O Bond p2 Ring Opening b2->p2 b3 Ring C-C Bond calc->b1 Low BDE calc->b2 Lowest BDE calc->b3 High BDE

Caption: Predicting decomposition via Bond Dissociation Energy.

Summary of Predicted Properties for Selected this compound Derivatives

The following table summarizes computationally predicted properties for various this compound derivatives from the literature, showcasing the performance of different molecular designs.

Compound/DerivativeMethod/Basis SetDensity (ρ) (g/cm³)HOF (kJ/mol)Detonation Velocity (D) (km/s)Detonation Pressure (P) (GPa)Reference
3,4-Bis(3-nitrothis compound-4-yl)furoxan (DNTF)Not Specified in Abstract1.937657.239.25Not Specified[1][2]
(E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl) diazeneNot Specified in AbstractNot SpecifiedNot Specified8.80232.56[16]
bis((3-2H-tetrazol-5-yl)-1,2,5-oxidiazole-2-oxide)oxidodiazene-1,2-diyl (A3)DFT (unspecified)HighNot SpecifiedHighHigh[3]
1,2-bis((4-2H-tetrazol-5-yl)-1,2,5-oxidiazol-3-yl) diazene-1-oxide (D3)DFT (unspecified)Not SpecifiedNot SpecifiedHighHigh[3]
Azo-bridged this compound derivative (Compound 5)B3LYP/6-31G**Not SpecifiedNot Specified8.8935.8[13]
Furoxan/oxa-[17][17]bicyclic nitro product (Compound 7)B3LYP/6-311+g(d,p)1.810Not Specified8.56531.9[5]

Methodologies and Protocols

Detailed Computational Protocol

A typical protocol for predicting the properties of a new this compound derivative using the Gaussian suite of programs is as follows:

  • Molecule Construction: Build the 3D structure of the target this compound molecule using software like GaussView.

  • Geometry Optimization and Frequency Analysis:

    • Perform a full geometry optimization to find the lowest energy conformation.

    • Method: DFT using the B3LYP functional.

    • Basis Set: 6-311+G(d,p).

    • Keywords: Opt Freq B3LYP/6-311+G(d,p)

    • Verification: Confirm the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies in the output.[5]

  • Heat of Formation (HOF) Calculation:

    • Design a balanced isodesmic reaction involving the target molecule and reference species with known experimental HOFs.

    • Perform geometry optimization and frequency calculations for all species in the reaction using the same method and basis set as above.

    • Calculate the enthalpy of reaction (ΔH_rxn) from the computed total electronic energies and zero-point vibrational energies (ZPVE).

    • Calculate the HOF of the target molecule using the formula: ΔH_f(target) = ΣΔH_f(products) - ΣΔH_f(reactants) + ΔH_rxn.

  • Density (ρ) Estimation:

    • The crystal density can be predicted based on the calculated molecular volume (V_m) from the optimized geometry, using empirical formulas such as ρ = M / (N_A * V_m), where M is the molar mass and N_A is Avogadro's number. More advanced methods involve crystal structure prediction.

  • Detonation Performance Calculation:

    • Use the calculated solid-phase HOF and predicted density (ρ) as inputs for the Kamlet-Jacobs equations to estimate detonation velocity (D) and pressure (P).[6][13] Alternatively, specialized software like EXPLO5 can be used.[5][18][19]

Representative Experimental Protocol

Computational predictions are validated through experimental synthesis and characterization. A representative synthesis strategy for a this compound derivative is outlined below.

  • Synthesis (Example: Triazole-Furazan Compound):

    • Starting Materials: Malononitrile is often used as a starting material to form the this compound ring.[20]

    • Cyclization: The this compound ring with an amino oxime structure can be synthesized via a cyclization reaction.[20]

    • Coupling/Functionalization: Further reactions, such as diazotization-cyclization or oxidative amine coupling, are employed to link this compound rings or attach other energetic heterocycles like triazoles or tetrazoles.[16][21]

  • Characterization:

    • Structural Confirmation: The synthesized compounds are characterized using NMR spectroscopy (¹H, ¹³C), vibrational spectroscopy (IR, Raman), and elemental analysis to confirm their chemical structure.[18]

    • Crystal Structure: Single-crystal X-ray diffraction is used to determine the precise solid-state structure and measure the crystal density.[18]

    • Thermal Stability: Differential Scanning Calorimetry (DSC) is performed to determine the decomposition temperature (T_d), a key measure of thermal stability.[5][19]

    • Sensitivity Tests: Impact and friction sensitivities are measured using standard BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer and friction testers.[5][18]

Conclusion

Quantum chemical calculations, particularly DFT, have become an indispensable tool in the field of energetic materials. They provide robust predictions of key properties, including heats of formation, densities, detonation performance, and thermal stability, for novel this compound derivatives. This computational-first approach enables the rational design and high-throughput screening of potential candidates, significantly accelerating the discovery of next-generation HEDMs with superior performance and enhanced safety profiles. The synergy between theoretical prediction and experimental validation remains the most effective strategy for advancing this critical area of materials science.

References

Methodological & Application

Applications of Furazan Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furazan, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, and its derivatives have emerged as a versatile scaffold in medicinal chemistry. The unique electronic properties of the this compound ring system contribute to the diverse pharmacological activities of its derivatives, making them promising candidates for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for key areas where this compound derivatives have shown significant potential: as nitric oxide donors, enzyme inhibitors, and antimicrobial and anticancer agents.

This compound Derivatives as Nitric Oxide (NO) Donors

This compound derivatives, particularly their N-oxide counterparts (furoxans), are well-known for their ability to release nitric oxide (NO) under physiological conditions. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The capacity of this compound derivatives to act as NO donors has been exploited in the development of cardiovascular and anticancer drugs.

Application Notes:

Furoxan-based NO donors have been shown to induce vasodilation and inhibit platelet aggregation, making them attractive for the treatment of cardiovascular diseases. In oncology, the high concentrations of NO released by these compounds can induce apoptosis in tumor cells. The rate and extent of NO release can be modulated by chemical modifications of the this compound scaffold, allowing for the fine-tuning of their pharmacological profile.

Quantitative Data: NO-Donating this compound Derivatives
Compound IDStructureNO Release (nmol/mg)Assay ConditionsReference
Compound 14-Phenyl-3-furoxancarbonitrile15.2 ± 1.8Incubation with L-cysteine (5 mM) for 30 min[Ferioli et al., 1995]
Compound 23-Phenyl-4-furoxancarbonitrile8.5 ± 1.1Incubation with L-cysteine (5 mM) for 30 min[Ferioli et al., 1995]
Compound 34-Anilino-3-furoxancarbonitrile21.4 ± 2.5Incubation with L-cysteine (5 mM) for 30 min[Gasco et al., 2004]
Experimental Protocol: Quantification of Nitric Oxide Release using the Griess Assay

This protocol describes the colorimetric determination of nitrite (B80452) (a stable metabolite of NO) in cell culture supernatants or buffer solutions following treatment with this compound derivatives.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

    • Note: Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO2) standard solutions (0-100 µM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplate reader.

  • This compound derivative stock solution (e.g., 10 mM in DMSO).

  • L-cysteine solution (optional, to potentiate NO release from some furoxans).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the this compound derivative at various concentrations in PBS or cell culture medium.

    • If required, add L-cysteine to the solutions to a final concentration of 5 mM.

    • Incubate the solutions at 37°C for a defined period (e.g., 30, 60, 120 minutes).

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standard solutions in the same buffer/medium as the samples, with concentrations ranging from 0 to 100 µM.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to separate wells of a 96-well plate in triplicate.

    • Add 50 µL of the freshly prepared Griess Reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium/buffer with Griess reagent) from all readings.

    • Plot the absorbance of the sodium nitrite standards versus their concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Experimental Workflow: Griess Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_sample Prepare this compound Derivative Solutions add_to_plate Add Samples and Standards to 96-well Plate prep_sample->add_to_plate prep_std Prepare NaNO2 Standards prep_std->add_to_plate add_griess Add Griess Reagent add_to_plate->add_griess incubate Incubate at RT (10-15 min) add_griess->incubate read_abs Read Absorbance at 540 nm incubate->read_abs calc Calculate Nitrite Concentration read_abs->calc

Caption: Workflow for the Griess assay to quantify nitric oxide release.

This compound Derivatives as Enzyme Inhibitors

This compound derivatives have been identified as potent inhibitors of several enzymes with therapeutic relevance, including indoleamine 2,3-dioxygenase 1 (IDO1) and sentrin-specific protease 2 (SENP2).

Application Notes:

IDO1 Inhibition: IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a validated target in cancer immunotherapy. Overexpression of IDO1 in tumors leads to an immunosuppressive microenvironment. This compound-based inhibitors, such as epacadostat, have shown significant promise in clinical trials by blocking IDO1 activity and restoring anti-tumor immunity.[1][2]

SENP2 Inhibition: SENPs are a family of proteases that regulate the SUMOylation pathway, a post-translational modification process critical for cellular function. Dysregulation of SUMOylation is implicated in various diseases, including cancer. 1,2,5-Oxadiazole derivatives have been identified as a novel class of SENP2 inhibitors.

Quantitative Data: this compound-Based Enzyme Inhibitors
Compound IDTarget EnzymeIC50 (nM)Assay TypeReference
EpacadostatIDO172Enzymatic assay[2]
Compound 4IDO119Cellular assay (HeLa)[1]
Compound 5SENP23700FRET-based assay[3]
Compound 6SENP25900FRET-based assay[3]
Experimental Protocol: IDO1 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to evaluate the inhibitory activity of this compound derivatives on IDO1.

Materials:

  • Human ovarian cancer cell line (SKOV-3) or other suitable cell line expressing IDO1.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Interferon-gamma (IFN-γ).

  • L-tryptophan.

  • This compound derivative stock solutions.

  • Trichloroacetic acid (TCA).

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • IDO1 Induction and Compound Treatment:

    • Replace the medium with fresh medium containing 100 ng/mL IFN-γ to induce IDO1 expression.

    • Add various concentrations of the this compound derivative to the wells.

    • Incubate for 48 hours.

  • Measurement of Kynurenine:

    • After incubation, collect the cell culture supernatant.

    • Add TCA to the supernatant to a final concentration of 10% to precipitate proteins. Centrifuge to pellet the precipitate.

    • Transfer the supernatant to a new 96-well plate.

    • Add Ehrlich's reagent to each well.

    • Incubate for 10 minutes at room temperature.

  • Measurement:

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the concentration of kynurenine produced using a standard curve.

    • Determine the IC50 value of the this compound derivative by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: IDO1-Mediated Immune Suppression

G IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by TCell T Cell Tryptophan->TCell Required for Proliferation Kynurenine->TCell Inhibits Proliferation Suppression Immune Suppression TCell->Suppression Leads to This compound This compound Derivative This compound->IDO1 Inhibits

Caption: Inhibition of IDO1 by this compound derivatives blocks tryptophan catabolism.

Antimicrobial and Anticancer Applications

This compound derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer effects.

Application Notes:

Antimicrobial Activity: Certain this compound derivatives exhibit significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The structure-activity relationship studies are crucial for optimizing their antimicrobial potency and spectrum.

Anticancer Activity: Many this compound derivatives display potent cytotoxicity against various cancer cell lines. Their anticancer mechanisms are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways such as the PI3K/Akt pathway. The combination of the this compound scaffold with other pharmacophores has led to the development of hybrid molecules with enhanced anticancer efficacy.

Quantitative Data: Antimicrobial and Anticancer this compound Derivatives

Antimicrobial Activity (MIC in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliCandida albicansReference
This compound Sulfanilamide 112.525-[4]
Nitrofurazone (B1679002) Analogue 380.002-0.98>100-[5]
Thiazole-Furazan 420.5-80.5-80.5-8[6]

Anticancer Activity (IC50 in µM)

Compound IDHeLaSW620K562Bel-7402MGC-803Reference
Furan Derivative 241.53.2---[7]
Furoxan/Oridonin (B1677485) 9h--1.820.861.81[8][9]
Furan Derivative 44.06----[10]
Furan Derivative 72.96----[10]
Experimental Protocol: MTT Assay for Anticancer Activity

This protocol describes a colorimetric assay to assess the cytotoxic effect of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound derivative stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Incubate for a further 2-4 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Signaling Pathway: PI3K/Akt Pathway Inhibition by Furan Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Furan Furan Derivative Furan->PTEN Promotes Activity of

Caption: Furan derivatives can promote PTEN activity, leading to the inhibition of the PI3K/Akt signaling pathway and subsequent suppression of cell proliferation and survival.[7]

References

Application Notes and Protocols: Furazan as a Precursor for High-Energy Density Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of furazan as a foundational building block for the synthesis of high-energy density materials (HEDMs). The unique properties of the this compound ring, including its high positive enthalpy of formation, inherent density, and thermal stability, make it an attractive scaffold for the development of next-generation energetic compounds.[1] This document outlines key synthetic strategies, detailed experimental protocols for the preparation of a fundamental precursor, and a summary of the energetic properties of representative this compound-based HEDMs.

Data Presentation: Energetic Properties of this compound-Based Compounds

The following table summarizes the key performance parameters of several notable this compound-based energetic materials, with comparisons to the widely used explosives, RDX and HMX.

Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
3,4-Diaminothis compound (B49099)DAF1.61--
3,3'-Diamino-4,4'-azoxythis compoundDAAzF-7,88029.9
3,4-Bis(4'-nitrofurazano-3'-yl)furoxanDNTF1.9378,930-
Trifurazanoxyheterocycloheptene-1.9358,646-
Hydroxylammonium 5-(4-nitroaminothis compound-3-yl)-tetrazolate-1.849,32338.3
Hydrazinium 5-(4-nitroaminothis compound-3-yl)-tetrazolate-1.749,09432.2
1,3,5-Trinitro-1,3,5-triazinane (Reference)RDX1.828,75034.0
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (Reference)HMX1.919,10039.3

Experimental Protocols

The synthesis of complex this compound-based HEDMs often begins with the preparation of key precursors, such as 3,4-diaminothis compound (DAF). The following protocols provide detailed methodologies for the synthesis of DAF, a critical building block for many advanced energetic materials.

Protocol 1: Synthesis of 3,4-Diaminothis compound (DAF) from Diaminoglyoxime (B1384161)

This two-step process involves the initial synthesis of diaminoglyoxime (DAG) from glyoxal (B1671930), followed by the cyclization to DAF.

Step 1: Synthesis of Diaminoglyoxime (DAG)

  • Preparation of Hydroxylamine (B1172632) Solution: In a suitable reaction vessel, dissolve 140 g (3.5 mol) of sodium hydroxide (B78521) in 400 mL of water. Cool the solution to 0°C in an ice bath. With stirring, slowly add 222 g (3.2 mol) of hydroxylamine hydrochloride in portions, ensuring the temperature remains low.

  • Reaction with Glyoxal: To the cold hydroxylamine solution, add 116 g (0.8 mol) of 40% aqueous glyoxal in one portion.

  • Heating and Precipitation: Place the reaction mixture in an oil bath preheated to 90-100°C and heat for 5 hours. A precipitate of diaminoglyoxime will form.

  • Isolation and Recrystallization: Cool the mixture to 0°C. Filter the crystalline precipitate. To recrystallize, transfer the solid to a beaker and add enough water to make a 400 mL solution. Heat the solution to boiling to redissolve the DAG, then allow it to cool slowly. Long, straw-like crystals will form. Filter the crystals and dry them. The expected yield is approximately 38 g (40%).

Step 2: Cyclization to 3,4-Diaminothis compound (DAF)

  • Reaction Setup: Place the dried diaminoglyoxime in a pressure vessel.

  • Base-Catalyzed Cyclization: Add an aqueous solution of potassium hydroxide.

  • Heating: Heat the mixture to 180°C. The base catalyzes the dehydration and cyclization of diaminoglyoxime to form DAF.

  • Isolation: After the reaction is complete, cool the vessel and isolate the 3,4-diaminothis compound product.

Protocol 2: General Procedure for the Nitration of this compound Derivatives

This protocol outlines a general method for the introduction of nitro groups onto a this compound ring, a common step in increasing the energetic performance of these compounds.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, carefully add concentrated nitric acid to concentrated sulfuric acid with stirring. The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile.

  • Addition of this compound Substrate: Slowly add the this compound derivative to the cold nitrating mixture. The reaction is often exothermic, so careful temperature control is crucial.

  • Reaction: Allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitored by techniques like TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Isolation: The nitrated product will often precipitate out of the aqueous solution. Isolate the solid by filtration, wash with cold water until the washings are neutral, and then dry.

Visualizations

The following diagrams illustrate the key synthetic pathways from this compound precursors to advanced high-energy density materials.

G cluster_0 Precursor Synthesis cluster_1 Synthesis of Advanced HEDMs Glyoxal Glyoxal DAG Diaminoglyoxime (DAG) Glyoxal->DAG + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->DAG DAF 3,4-Diaminothis compound (DAF) DAG->DAF KOH, 180°C DAF2 3,4-Diaminothis compound (DAF) DAAzF 3,3'-Diamino-4,4'-azoxythis compound (DAAzF) DAF2->DAAzF Oxidation DNTF 3,4-Bis(4'-nitrofurazano-3'-yl)furoxan (DNTF) DAF2->DNTF Multi-step Synthesis Cyanothis compound Cyanothis compound Derivatives TetrazoleHEDM This compound-Tetrazole HEDMs Cyanothis compound->TetrazoleHEDM Cycloaddition with Azide

Caption: Synthetic pathways from glyoxal to key this compound precursors and advanced HEDMs.

G cluster_workflow General Experimental Workflow Start Start with this compound Precursor Reaction Perform Chemical Transformation (e.g., Nitration, Oxidation) Start->Reaction Quench Quench Reaction (e.g., with ice-water) Reaction->Quench Isolate Isolate Crude Product (e.g., Filtration) Quench->Isolate Purify Purify Product (e.g., Recrystallization) Isolate->Purify Characterize Characterize Product (Spectroscopy, etc.) Purify->Characterize End Final Energetic Material Characterize->End

Caption: A generalized workflow for the synthesis and characterization of this compound-based HEDMs.

References

Synthesis of Diaminofurazan: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminofurazan (DAF), a critical precursor in the synthesis of high-energy materials, possesses a unique molecular structure that makes it a valuable building block in medicinal chemistry and drug development.[1][2][3] Its dense, planar structure, stabilizing aromatic character, and the presence of an energetic oxygen atom within the this compound ring contribute to its desirable properties.[1][2] This document provides detailed experimental protocols for the synthesis of diaminothis compound, summarizing key quantitative data and visualizing the synthesis workflow. The protocols are primarily based on the cyclization of diaminoglyoxime (B1384161) (DAG).

Data Summary

The following tables summarize the quantitative data from various reported methods for the synthesis of diaminothis compound, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of Diaminoglyoxime (DAG) from Glyoxime (B48743)

ReactantsReagentsTemperature (°C)Time (h)Yield (%)Reference
Glyoxime, Hydroxylamine (B1172632) hydrochlorideSodium hydroxide (B78521), Water90651-60[1][4]

Table 2: Synthesis of Diaminothis compound (DAF) from Diaminoglyoxime (DAG)

Catalyst/SolventTemperature (°C)Time (h)PressureYield (%)Reference
Potassium hydroxide / Water170-1802High (Steel Reactor)42-70[1][4]
Potassium hydroxide / Ethylene (B1197577) glycol1701Atmospheric52[5][6]
Supported solid alkali / Water1504Atmospheric91.2[7][8]
Micelle (Sodium dodecyl benzene (B151609) sulfonate) / Water11010Atmospheric46.0[7][8]
Solvent-free170--High[9]

Experimental Protocols

Protocol 1: Synthesis of Diaminoglyoxime (DAG) from Glyoxime

This protocol describes the synthesis of the precursor, diaminoglyoxime, from glyoxime.[1][4]

Materials:

  • Glyoxime

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Deionized water

  • Round bottom flask

  • Condenser

  • Oil bath

  • Filtration apparatus

Procedure:

  • In a 250 mL round bottom flask, dissolve 20 g (0.5 mol) of sodium hydroxide in 90-100 mL of water.[1][4]

  • To this solution, add 17.6 g (0.2 mol) of glyoxime and stir.[1][4]

  • Add 27.8 g (0.4 mol) of hydroxylamine hydrochloride to the mixture in one portion.[1][4]

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 90°C for 6 hours.[1][4]

  • After 6 hours, allow the reaction mixture to cool to room temperature.[1]

  • A precipitate of diaminoglyoxime will form as fine, needle-like crystals.[1]

  • Collect the crystals by filtration, wash with cold water, and air dry.

  • The expected yield is approximately 12.2 g (51%).[1]

Protocol 2: Synthesis of Diaminothis compound (DAF) via Potassium Hydroxide Catalysis in Ethylene Glycol

This method describes a common procedure for the cyclization of diaminoglyoxime to diaminothis compound at atmospheric pressure.[5][6]

Materials:

  • Diaminoglyoxime (DAG)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a 500 mL round-bottomed flask equipped with a mechanical stirrer and a thermometer, heat 150 mL of ethylene glycol to 120°C.[5][6]

  • To the hot ethylene glycol, add 50 g (0.42 mol) of diaminoglyoxime, followed by the addition of 24 g (0.42 mol) of potassium hydroxide.[5][6]

  • Increase the temperature of the reaction mixture to 170°C and maintain it for one hour.[5][6]

  • After one hour, cool the clear solution to room temperature.[5][6]

  • Slowly pour the cooled solution into a mixture of 500 g of ice and 100 mL of water.[5][6]

  • Stir the mixture vigorously for 5 minutes to precipitate diaminothis compound as solid crystals.[5]

  • Collect the precipitate by filtration, wash with 20 mL of cold water, and air-dry overnight.[5][6]

  • The expected yield of the off-white solid product is approximately 22 g (52%).[5][6]

Protocol 3: High-Yield Synthesis of Diaminothis compound (DAF) using Supported Solid Alkali

This protocol outlines a high-yield synthesis method using a reusable catalyst.[7][8]

Materials:

  • Diaminoglyoxime (DAG)

  • Supported solid alkali

  • Deionized water

  • Reaction vessel with temperature control

  • Filtration apparatus

Procedure:

  • The optimal reaction conditions are a mass ratio of 3,4-diaminoglyoxime : supported solid alkali : water of 1 : 3.5 : 12.5.[7][8]

  • Combine the reactants in a suitable reaction vessel.

  • Heat the mixture to 150°C and maintain for 4 hours.[7][8]

  • After the reaction is complete, cool the mixture and isolate the product by filtration.

  • This method can achieve a yield of up to 91.2%.[7][8]

  • The supported solid alkali catalyst can be recovered and reused multiple times without a significant decrease in activity.[7][8]

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical transformation involved.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_daf Diaminothis compound Synthesis Glyoxal Glyoxal Glyoxime Glyoxime Glyoxal->Glyoxime + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Glyoxime Diaminoglyoxime Diaminoglyoxime (DAG) Glyoxime->Diaminoglyoxime + Hydroxylamine (NaOH, 90°C) Diaminothis compound Diaminothis compound (DAF) Diaminoglyoxime->Diaminothis compound Cyclization (e.g., KOH, 170°C)

Caption: Workflow for the synthesis of Diaminothis compound (DAF).

Caption: Dehydration and cyclization of Diaminoglyoxime to Diaminothis compound.

References

Application Notes and Protocols for the Analytical Identification of Furazan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazan, or 1,2,5-oxadiazole, is a five-membered heterocyclic aromatic compound containing one oxygen and two nitrogen atoms. The this compound ring system is a key structural motif in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability.[1][2] this compound derivatives have been investigated for a wide range of biological activities, and some are used as energetic materials.[1][3] The development of robust and reliable analytical techniques is crucial for the identification, characterization, and quantification of these compounds in various matrices, from synthetic reaction mixtures to biological samples. This document provides detailed application notes and experimental protocols for the primary analytical techniques used in the study of this compound compounds.

Application Notes: Core Analytical Techniques

The identification and characterization of this compound compounds typically involve a combination of chromatographic and spectroscopic methods. Each technique provides complementary information to build a comprehensive understanding of the analyte's structure and purity.

Mass Spectrometry (MS) coupled with Chromatography

Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of this compound derivatives.[4] It provides information on the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable this compound compounds.[7] Samples are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column before being introduced into the mass spectrometer.[8] Electron Ionization (EI) is a common ionization method that generates a molecular ion and a reproducible fragmentation pattern, which acts as a chemical fingerprint.[9] For trace analysis of volatile furazans in complex matrices like environmental or biological samples, headspace solid-phase microextraction (HS-SPME) is an effective sample preparation technique.[8][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for non-volatile, thermally labile, or high molecular weight this compound compounds.[11][12] Separation is achieved based on the analyte's polarity and interaction with the stationary and mobile phases.[13] Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it excellent for determining molecular weight.[14] Tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation for structural elucidation.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of novel this compound compounds.[17][18] It provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton), ¹³C, and ¹⁴N.

  • ¹H and ¹³C NMR: These spectra reveal the number and types of hydrogen and carbon atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise mapping of the molecular structure.[19] For the this compound ring itself, the ¹³C NMR signals are characteristic and can be used as a reliable reference.[17][20]

  • ¹⁴N NMR: This technique can provide direct information about the nitrogen atoms within the this compound ring, although its application can be limited by the quadrupolar nature of the ¹⁴N nucleus.[17]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are rapid, non-destructive techniques that provide information about the functional groups present in a molecule.[21][22] They are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups attached to the this compound ring, such as nitro (NO₂), amino (NH₂), and carbonyl (C=O) groups, which have strong, distinct absorption bands.[23]

  • Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for analyzing symmetric vibrations and bonds that are weakly active in the IR spectrum.[24][25] It can be a powerful tool for studying the this compound ring system itself and is less susceptible to interference from aqueous sample matrices.[26]

Experimental Workflows and Logic

A logical workflow is essential for the efficient and accurate identification of an unknown compound suspected to be a this compound derivative. The process typically starts with simpler, faster techniques and moves to more complex, information-rich methods for confirmation.

G cluster_prep Sample Preparation cluster_screen Screening & Separation cluster_structure Structural Elucidation cluster_confirm Confirmation Prep Sample Receipt & Solubilization TLC TLC / Crude Purity Prep->TLC Initial Check LCMS LC-MS Analysis (Molecular Weight) TLC->LCMS Separation GCMS GC-MS Analysis (Volatile Compounds) TLC->GCMS Separation NMR NMR Spectroscopy (¹H, ¹³C) LCMS->NMR Detailed Structure HRMS High-Resolution MS (Elemental Formula) LCMS->HRMS Accurate Mass GCMS->NMR Detailed Structure IR IR / Raman Spectroscopy (Functional Groups) NMR->IR Functional Group Confirmation Confirm Structure Confirmed NMR->Confirm IR->Confirm HRMS->Confirm

Caption: General experimental workflow for the identification of a this compound compound.

The choice of analytical techniques is logically dependent on the information required. Chromatographic methods provide separation and initial identification, while spectroscopic methods are essential for definitive structural confirmation.

G cluster_info cluster_tech Info Molecular Weight & Elemental Formula Separation & Quantification Connectivity & 3D Structure Functional Groups MS Mass Spectrometry (MS) - ESI-MS - EI-MS - HRMS MS->Info Chroma Chromatography - HPLC - GC Chroma->Info NMR NMR Spectroscopy - ¹H, ¹³C, ¹⁵N - 2D NMR (COSY, HSQC) NMR->Info Vib Vibrational Spectroscopy - FT-IR - Raman Vib->Info

Caption: Relationship between analytical techniques and the information they provide.

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Furazans via HS-SPME

This protocol is adapted for the analysis of volatile this compound compounds in a liquid matrix.[8][10]

1. Materials and Equipment:

  • Sample Vials: 20 mL headspace vials with PTFE-lined septa.

  • SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or similar.

  • Internal Standard: d₄-furan or another suitable deuterated analog.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).[7]

2. Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • If required, add a salt (e.g., NaCl) to increase the ionic strength of the solution and promote analyte partitioning into the headspace.

  • Spike the sample with a known concentration of the internal standard.

  • Immediately seal the vial with the screw cap.

3. HS-SPME Extraction:

  • Place the vial in a heating block or autosampler incubator set to 60°C.

  • Allow the sample to equilibrate for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber into the needle.

4. GC-MS Analysis:

  • Immediately introduce the SPME fiber into the GC injection port.

  • Desorb the analytes from the fiber in the injector at 250°C for 5 minutes (splitless mode).

  • Start the GC-MS data acquisition.

  • Retract the fiber and condition it at a higher temperature (e.g., 270°C) before the next analysis.

Table 1: Example GC-MS Parameters

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Temp. 250°C
Oven Program 40°C (hold 2 min), ramp to 200°C at 10°C/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-350
Protocol 2: HPLC-UV/MS Analysis of this compound Derivatives

This protocol is suitable for the analysis of non-volatile this compound derivatives, such as those developed as drug candidates.[11][27]

1. Materials and Equipment:

  • HPLC System: Quaternary pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector (DAD) and/or a Mass Spectrometer).

  • HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Solvent: 50:50 Acetonitrile:Water or a solvent that fully dissolves the sample.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound compound in the sample solvent to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions as necessary to create calibration standards and quality control samples.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.[11]

3. HPLC Analysis:

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

  • Set the column oven temperature (e.g., 40°C).

  • Inject 10 µL of the prepared sample.

  • Run the gradient program and acquire data.

Table 2: Example HPLC-UV/MS Parameters

ParameterValue
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
UV Detection 254 nm (or max absorbance wavelength)
Gradient 5% B to 95% B over 15 min, hold 5 min
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-1000
Protocol 3: Sample Preparation for Spectroscopic Analysis (NMR, IR)

1. NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[28]

  • Ensure the compound is fully dissolved; gentle vortexing or sonication may be required.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is needed.

  • Acquire ¹H, ¹³C, and other relevant NMR spectra.

2. IR Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Collect a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid this compound compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

  • Clean the crystal thoroughly after analysis.

Data Presentation

Table 3: Typical NMR Chemical Shifts for this compound Derivatives
NucleusMoietyTypical Chemical Shift (ppm)Notes
¹³C This compound Ring Carbons145 - 150 ppmCan vary based on substituents.[19]
¹H Proton on this compound Ring8.5 - 9.0 ppmOnly present if the ring is not fully substituted.
Table 4: Characteristic IR Absorption Bands
Functional GroupVibrationWavenumber (cm⁻¹)Intensity
Nitro (R-NO₂)Asymmetric Stretch1500 - 1570Strong
Nitro (R-NO₂)Symmetric Stretch1335 - 1380Strong
Amino (R-NH₂)N-H Stretch3300 - 3500Medium (two bands)
Azo (R-N=N-R)N=N Stretch~1400 - 1450Weak to Medium
Azoxy (R-N=N⁺-O⁻)N=N Stretch~1480 - 1520Strong

Understanding MS Fragmentation

The fragmentation of the this compound ring in a mass spectrometer can provide structural insights. A common pathway involves the cleavage of the ring system.

G Parent [R¹-Furazan-R²]⁺˙ Molecular Ion Frag1 [R¹-CN]⁺˙ Parent->Frag1 Frag2 [R²-CNO]⁺ Parent->Frag2 Frag3 [R¹]⁺ Parent->Frag3 Frag4 [R²]⁺ Parent->Frag4 Loss1 Loss of R²-CNO Loss2 Loss of R¹-CN Loss3 Loss of Side Chain

References

Furazan-Based Compounds as Emerging Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anti-cancer therapeutics remains a cornerstone of oncological research. Among the diverse heterocyclic scaffolds explored, furazan (1,2,5-oxadiazole) and its N-oxide derivative, furoxan, have garnered significant attention as promising platforms for the design of potent anti-cancer agents. This document provides detailed application notes on the anti-cancer potential of this compound-based compounds, summarizing their activity, and offers comprehensive protocols for their experimental evaluation.

Application Notes

This compound-based compounds exhibit a multifaceted approach to combating cancer, primarily through two key mechanisms: the induction of apoptosis via nitric oxide (NO) donation and the modulation of critical cell signaling pathways.

1. Nitric Oxide (NO) Donation by Furoxan Derivatives:

Furoxans are a notable class of NO-donating compounds.[1] In the intracellular environment, particularly in the presence of thiols like glutathione, furoxans undergo metabolic degradation to release NO.[2] High concentrations of NO can induce nitrosative stress in cancer cells, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1] This mechanism of action is particularly advantageous as it can circumvent common drug resistance mechanisms.

2. Modulation of Oncogenic Signaling Pathways:

Recent studies have indicated that this compound derivatives can exert their anti-cancer effects by interfering with key signaling cascades that are often dysregulated in cancer. While research is ongoing, the PI3K/Akt and Wnt/β-catenin pathways have been identified as potential targets. Inhibition of these pathways can disrupt cancer cell proliferation, survival, and metastasis.

Quantitative Data on Anti-Cancer Activity

The anti-proliferative activity of various this compound-based compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below for comparative analysis.

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference
This compound-3,4-diamide AnalogsCompound 4d MCF-7 (Breast)43.4[3]
MDA-MB-231 (Breast)35.9[3]
Furan-based DerivativesCompound 4 MCF-7 (Breast)4.06[4]
Compound 7 MCF-7 (Breast)2.96[4]
Furoxan-Piplartine HybridsCompound 7 PC3 (Prostate)0.24[5]
OVCAR-3 (Ovarian)0.4[5]
Compound 8 PC3 (Prostate)0.13[5]
OVCAR-3 (Ovarian)0.3[5]
Compound 9 PC3 (Prostate)0.05[5]
Furoxan Derivatives (MCR)Compound 8a (Ugi-Fx)T24 (Bladder)GI50: 0.09[6]
Compound 12e (GBB-Fx)T24 (Bladder)GI50: 0.13[6]
Synthesized this compound DerivativesCompounds 4h, 4i HeLa (Cervical)Induce Apoptosis[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer potential of this compound-based compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound-based compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound-based compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound-based compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Release Measurement (Griess Assay)

This protocol measures the release of NO from furoxan derivatives in cell culture supernatant.

Materials:

Procedure:

  • Sample Preparation: Collect 50 µL of cell culture supernatant from each well of a 96-well plate containing cells treated with the furoxan compound.

  • Standard Curve: Prepare a standard curve by adding 50 µL of each sodium nitrite standard solution to separate wells.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound-based compounds on the cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to detect changes in the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental Workflow for Anti-Cancer Screening of this compound-Based Compounds

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation start This compound Compound Synthesis & Characterization cell_culture Cancer Cell Line Culture start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt no_release Griess Assay (NO Release) mtt->no_release If Furoxan & Active apoptosis Annexin V/PI Staining (Apoptosis Assay) mtt->apoptosis If Active data_analysis Determine IC50 Analyze Apoptosis, Cell Cycle Arrest Quantify Protein Expression no_release->data_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle western_blot Western Blot (Signaling Pathways) apoptosis->western_blot cell_cycle->data_analysis western_blot->data_analysis conclusion Identify Lead Compounds Elucidate Mechanism of Action data_analysis->conclusion

Caption: Workflow for evaluating this compound compounds as anti-cancer agents.

Proposed Signaling Pathway Inhibition by this compound Derivatives

G cluster_0 PI3K/Akt Pathway cluster_1 Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Promotes This compound This compound-based Compound This compound->PI3K Inhibits (putative) This compound->DestructionComplex Stabilizes (putative)

Caption: Putative inhibition of PI3K/Akt and Wnt signaling by furazans.

Thiol-Mediated Nitric Oxide Release from Furoxans

G Furoxan Furoxan Derivative Intermediate Unstable Intermediate Furoxan->Intermediate reacts with Thiol Thiols (e.g., Glutathione) Thiol->Intermediate NO Nitric Oxide (NO) Intermediate->NO releases Apoptosis Cancer Cell Apoptosis NO->Apoptosis induces

Caption: Mechanism of NO-induced apoptosis by furoxan derivatives.

References

Application of Furazan Derivatives in the Development of Melt-Cast Explosives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of furazan derivatives in the development of advanced melt-cast explosives. The focus is on key compounds that have shown significant promise in enhancing performance and improving safety characteristics over traditional melt-cast explosives like 2,4,6-trinitrotoluene (B92697) (TNT).

Introduction

This compound (1,2,5-oxadiazole) and its N-oxide, furoxan, are nitrogen-rich heterocyclic backbones that serve as a foundation for a variety of energetic materials. Their high positive enthalpies of formation, high densities, and the ability to introduce various energetic functional groups make them attractive for creating high-performance explosives. In the context of melt-cast explosives, this compound derivatives are being explored to develop formulations with low melting points, high thermal stability, high detonation performance, and reduced sensitivity to mechanical stimuli. Key advantages include the potential for higher energy output and improved safety profiles compared to conventional options.

Key this compound-Based Melt-Cast Explosive Components

Several this compound derivatives have been synthesized and evaluated for their potential in melt-cast applications. This section details the properties of three prominent examples: 3,4-bis(3-nitrothis compound-4-yl)furoxan (DNTF), 3,4-bis[3(2-azidoethoxy)this compound-4-yl]furoxan (DAeTF), and 4,4ˊ-diamino-3,3ˊ-azoxythis compound (DAAF).

Data Presentation

The following tables summarize the key quantitative data for these compounds, allowing for easy comparison of their performance characteristics.

Table 1: Physicochemical and Performance Properties of Selected this compound Derivatives

CompoundAcronymMelting Point (°C)Decomposition Temperature (°C)Density (g/cm³)Detonation Velocity (m/s)Impact Sensitivity (J)
3,4-bis(3-nitrothis compound-4-yl)furoxanDNTF108-110[1]253.6[2]1.937[3][4]8930[3] - 9250[5]38.9 cm (H₅₀)
3,4-bis[3(2-azidoethoxy)this compound-4-yl]furoxanDAeTF60.5[5][6][7][8][9]251.7[5][6][7][8][9]1.612[8]7270[5][6][7][8][9]60[5][6][7][8][9]
4,4ˊ-diamino-3,3ˊ-azoxythis compoundDAAF---7980 (at 1.69 g/cm³)[10]>320 cm (2.5 kg weight)[11]

Table 2: Performance of a DNTF-Based Melt-Cast Formulation

Formulation Components (mass ratio)Density (g/cm³)Detonation Velocity (m/s)Impact Sensitivity (H₅₀, cm)
DNTF/TNT/GAP-ETPE/nano-HMX/Aristowax (34.2/22.8/2/40/1)[12]1.70[12]7890[12]>50[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and the formulation and characterization of melt-cast explosives.

Protocol 1: Synthesis of 3,4-bis[3(2-azidoethoxy)this compound-4-yl]furoxan (DAeTF)[14]

Materials:

Procedure:

  • To a 50 mL three-necked flask equipped with a thermometer, stirrer, and reflux condenser, add acetonitrile (20.0 mL), potassium carbonate (1.38 g, 0.010 mol), and 2-azidoethanol (2.17 g, 0.025 mol) at room temperature.

  • Gradually heat the mixture to 60 °C and stir for 30 minutes.

  • Dissolve DNTF (3.12 g, 0.010 mol) in 10 mL of acetonitrile.

  • Add the DNTF solution dropwise to the reaction mixture.

  • Maintain the reaction temperature at 60 °C and continue stirring for an additional 3–4 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure DAeTF.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized DAeTF.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Identify characteristic functional groups.

  • Elemental Analysis: Determine the elemental composition (C, H, N).

Protocol 2: Formulation of a DNTF-Based Melt-Cast Explosive[13]

Materials:

  • 3,4-bis(3-nitrothis compound-4-yl)furoxan (DNTF)

  • 2,4,6-trinitrotoluene (TNT)

  • Glycidyl azide (B81097) polymer-energetic thermoplastic elastomer (GAP-ETPE)

  • Nano-1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane (nano-HMX)

  • Aristowax

Procedure:

  • In a melt kettle, melt TNT and Aristowax at a controlled temperature (e.g., 90-95 °C).

  • Gradually add DNTF to the molten mixture while stirring until a homogeneous solution is formed.

  • Add GAP-ETPE to the mixture and stir until it is completely dissolved.

  • Slowly add nano-HMX to the molten mixture under continuous stirring to ensure uniform dispersion.

  • Maintain the temperature and stirring for a specified period to achieve a homogenous slurry.

  • Pour the molten explosive mixture into a pre-heated mold.

  • Allow the cast to cool slowly to room temperature to form a solid charge.

Protocol 3: Determination of Detonation Velocity (Rate Stick Test)[15][16]

Apparatus:

  • Rate stick (a cylindrical charge of the explosive)

  • Pressure pins (e.g., piezoelectric pins) or optical fiber probes

  • High-speed data acquisition system or oscilloscope

  • Detonator

Procedure:

  • Prepare a cylindrical charge (rate stick) of the melt-cast explosive of a specific diameter and length.

  • Drill holes at precise, known distances along the length of the rate stick for the insertion of pressure pins or optical probes.

  • Insert the probes into the prepared holes.

  • Initiate the explosive charge from one end using a detonator.

  • As the detonation wave propagates along the rate stick, it will activate each probe sequentially.

  • Record the time intervals between the activation of successive probes using a high-speed data acquisition system.

  • Calculate the detonation velocity by dividing the known distance between the probes by the measured time interval.

Protocol 4: Impact Sensitivity Testing (BAM Fallhammer Method)[17][18]

Apparatus:

  • BAM Fallhammer apparatus with a specified drop weight (e.g., 2.5 kg or 5 kg).

  • Steel anvil and striker pin assembly.

Procedure:

  • Place a small, precisely measured amount of the explosive sample (e.g., 30-40 mg) on the anvil.

  • Assemble the striker pin over the sample.

  • Raise the drop weight to a specific height and release it to impact the striker pin.

  • Observe for any signs of initiation (e.g., flash, smoke, or audible report).

  • Conduct a series of tests at varying drop heights to determine the height at which there is a 50% probability of initiation (H₅₀). This is often determined using statistical methods like the Bruceton or Neyer d-optimal test.

Protocol 5: Friction Sensitivity Testing (BAM Friction Apparatus)[17][18][19][20][21]

Apparatus:

  • BAM friction tester with a porcelain plate and a porcelain pin.

  • A weighted lever arm to apply a known load.

Procedure:

  • Place a small amount of the explosive sample on the porcelain plate.

  • Lower the porcelain pin onto the sample and apply a specific load using the weighted arm.

  • Move the porcelain plate back and forth under the stationary pin for a defined distance and speed.

  • Observe for any signs of initiation (e.g., sparks, crackling, or explosion).

  • Conduct a series of tests with increasing loads to determine the lowest load at which an initiation event occurs in a specified number of trials (e.g., 1 in 6).

Visualizations

Logical Relationship of Performance Characteristics in Melt-Cast Explosives

G Logical Relationship of Performance in this compound-Based Melt-Cast Explosives Structure Molecular Structure (this compound Backbone, Functional Groups) MeltingPoint Low Melting Point (<120°C) Structure->MeltingPoint Influences ThermalStability High Thermal Stability (Large Tm-Td Window) Structure->ThermalStability Determines Density High Density Structure->Density Determines DetonationPerformance High Detonation Performance (Velocity & Pressure) Structure->DetonationPerformance Influences Sensitivity Low Sensitivity (Impact & Friction) Structure->Sensitivity Influences Processability Good Melt-Cast Processability MeltingPoint->Processability Enables ThermalStability->Processability Crucial for Safety Enhanced Safety ThermalStability->Safety Increases Density->DetonationPerformance Increases Application Viable Melt-Cast Explosive Application DetonationPerformance->Application Is a key requirement for Sensitivity->Safety Increases Processability->Application Leads to Safety->Application Is a key requirement for

Caption: Interplay of properties for this compound-based melt-cast explosives.

Experimental Workflow for Development and Characterization

G Workflow for this compound-Based Melt-Cast Explosive Development Synthesis Synthesis of this compound Derivative (e.g., DNTF, DAeTF) Purification Purification & Characterization (NMR, FTIR, EA) Synthesis->Purification Formulation Melt-Cast Formulation (Mixing with binder, sensitizer, etc.) Purification->Formulation Casting Casting and Curing Formulation->Casting PerformanceTesting Performance Testing Casting->PerformanceTesting SensitivityTesting Sensitivity Testing Casting->SensitivityTesting DetonationVelocity Detonation Velocity (Rate Stick Test) PerformanceTesting->DetonationVelocity Analysis Data Analysis and Comparison DetonationVelocity->Analysis Impact Impact Sensitivity (BAM Fallhammer) SensitivityTesting->Impact Friction Friction Sensitivity (BAM Friction Test) SensitivityTesting->Friction Impact->Analysis Friction->Analysis Evaluation Evaluation for Application Analysis->Evaluation

Caption: Development and testing workflow for this compound melt-cast explosives.

References

Methodologies for Functionalizing the Furazan Ring System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical modification of the furazan (1,2,5-oxadiazole) ring system. The this compound scaffold is a valuable pharmacophore in drug discovery and a key component in the development of energetic materials. These notes offer practical protocols for the synthesis of key this compound derivatives and for the evaluation of their biological activity.

I. Introduction to this compound Functionalization

The this compound ring is an electron-deficient heterocycle, which influences its reactivity. Functionalization can be achieved through various organic reactions, primarily targeting the carbon atoms of the ring. Common strategies include the cyclization of α-dioximes to form the this compound core, followed by modification of substituents. Key functional groups that can be introduced onto the this compound ring include amino, nitro, cyano, azo, and azoxy moieties. These functional groups serve to modulate the electronic properties, stability, and biological activity of the resulting molecules.

II. Synthesis of Key Functionalized Furazans

A. Synthesis of 3,4-Diaminothis compound (B49099) (DAF)

3,4-Diaminothis compound (DAF) is a crucial precursor for the synthesis of various energetic materials and pharmacologically active compounds.[1] Several methods for its preparation from diaminoglyoxime (B1384161) (DAG) have been reported.[1][2][3]

Table 1: Comparison of Synthetic Methods for 3,4-Diaminothis compound (DAF)

MethodCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Method 1Supported Solid Alkali150491.2[2]
Method 2Micelle (Sodium Dodecyl Benzene Sulfonate)1101046.0[2]
Method 3One-step from Glyoxal--43[3]

Protocol 1: Synthesis of 3,4-Diaminothis compound (DAF) using Supported Solid Alkali [2]

This protocol describes a high-yield synthesis of DAF from 3,4-diaminoglyoxime (DAG) using a supported solid alkali catalyst.

Materials:

  • 3,4-diaminoglyoxime (DAG)

  • Supported solid alkali (e.g., KOH on Al₂O₃)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of 3,4-diaminoglyoxime, supported solid alkali, and water in a mass ratio of 1:3.5:12.5.

  • Heat the mixture to 150 °C with stirring and reflux for 4 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with hot water.

  • Combine the filtrate and washings, and concentrate under reduced pressure to crystallize the product.

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Expected Yield: ~91.2%

B. Synthesis of 3-Amino-4-nitrothis compound (ANF)

3-Amino-4-nitrothis compound (ANF) is a key intermediate in the synthesis of high-performance energetic materials.[4][5] It is typically synthesized by the oxidation of DAF.[4][6]

Table 2: Synthesis of 3-Amino-4-nitrothis compound (ANF) via Oxidation of DAF

Oxidizing SystemCo-catalyst/AcidTemperature (°C)Time (h)Yield (%)Reference
H₂O₂/CH₃SO₃H/Na₂WO₄---67[4]
30% H₂O₂Oxalic Acid/Na₂WO₄306~33.7 (conversion)[5]

Protocol 2: Synthesis of 3-Amino-4-nitrothis compound (ANF) [4][6]

This protocol details the oxidation of DAF to ANF using a hydrogen peroxide-based oxidizing system.

Materials:

  • 3,4-Diaminothis compound (DAF)

  • Methane (B114726) sulfonic acid (CH₃SO₃H)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium tungstate (B81510) (Na₂WO₄)

  • Ice water

  • Dichloromethane

  • Round-bottom flask

  • Stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium tungstate (10.9 g) in 30% hydrogen peroxide solution (132 ml) at 10 °C.

  • Heat the mixture to the desired reaction temperature (e.g., 30 °C).

  • Slowly add a pre-prepared mixture of DAF (6.6 g) in methane sulfonic acid (43 ml) to the reactor at a rate of 1 ml/min.

  • Maintain stirring for 3.5 hours after the addition is complete.

  • Pour the reaction mixture into ice water to precipitate the by-product, 3,3'-diamino-4,4'-azoxythis compound (DAOAF).

  • Filter the mixture and wash the solid with water.

  • Extract the filtrate with dichloromethane.

  • Combine the organic layers and concentrate under reduced pressure to yield pale yellow crystals of ANF.

Expected Yield: ~67%

C. Nucleophilic Aromatic Substitution on the this compound Ring

The electron-deficient nature of the this compound ring, especially when substituted with electron-withdrawing groups like a nitro group, makes it susceptible to nucleophilic aromatic substitution (SₙAr).[7] This allows for the introduction of a variety of functional groups.

Protocol 3: Synthesis of 3-Amino-4-azidoethoxythis compound (AAeF) via SₙAr [7]

This protocol describes the synthesis of an energetic material through a two-step nucleophilic substitution strategy.

Materials:

  • 3-Amino-4-nitrothis compound (ANF)

  • 2-Bromoethanol or 2-Azidoethanol (B47996)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMF)

  • Round-bottom flask

  • Stirrer

  • Heating mantle

Procedure:

  • Step 1 (Etherification): Dissolve ANF in a suitable solvent like DMF. Add a base (e.g., potassium carbonate) and 2-bromoethanol. Heat the reaction mixture to facilitate the nucleophilic substitution of the nitro group. Monitor the reaction by TLC.

  • Step 2 (Azidation): If starting from 2-bromoethanol, the resulting intermediate is then treated with sodium azide (B81097) in a suitable solvent to introduce the azido (B1232118) group.

  • Alternatively, a one-pot reaction can be performed using 2-azidoethanol directly. The reaction is initiated by the deprotonation of the hydroxyl group of 2-azidoethanol, followed by nucleophilic attack on the nitro-substituted carbon of the this compound ring.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Expected Yield: 73-81%

D. Synthesis of Azo- and Azoxy-Linked Furazans

This compound rings can be linked together through azo (-N=N-) or azoxy (-N(O)=N-) bridges to create larger, more complex energetic materials.[8][9][10]

Protocol 4: General Procedure for the Synthesis of Azoxy-Linked Furazans [8]

This protocol outlines a general method for forming an azoxy bridge between a this compound ring and another heterocycle.

Materials:

  • Nitrosothis compound derivative

  • Amino-substituted heterocycle

  • Dibromoisocyanuric acid (DBI)

  • Acetonitrile (B52724)

  • Round-bottom flask

  • Stirrer

  • Ice bath

Procedure:

  • Dissolve the nitrosothis compound derivative and the amino-substituted heterocycle in acetonitrile in a round-bottom flask.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add dibromoisocyanuric acid (DBI) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent and extract the product.

  • Purify the product using standard techniques such as column chromatography.

III. Biological Applications and Evaluation Protocols

This compound derivatives have shown significant promise in medicinal chemistry, particularly as nitric oxide (NO) donors and as enzyme inhibitors.[11]

A. Furazans as Nitric Oxide (NO) Donors

Furoxans (this compound-N-oxides) are a class of NO donors that can release NO under physiological conditions, leading to various therapeutic effects, including anti-tumor and vasodilatory activities. The amount of NO released can be quantified using the Griess assay.[12][13][14]

Protocol 5: Griess Assay for Nitric Oxide Quantification [12][14]

This protocol describes the colorimetric determination of nitrite (B80452) (a stable product of NO) in cell culture supernatant.

Materials:

  • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.

  • Sodium nitrite standard solutions (0-100 µM).

  • Cell culture supernatant from cells treated with this compound derivatives.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Pipette 50 µL of cell culture supernatant and nitrite standards into separate wells of a 96-well plate.

  • Add 50 µL of Griess Reagent A to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well.

  • Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Construct a standard curve from the absorbance values of the nitrite standards and determine the nitrite concentration in the samples.

B. Furazans as Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a therapeutic target in cancer immunotherapy. Certain this compound derivatives have been identified as potent IDO1 inhibitors.[11]

Protocol 6: In Vitro IDO1 Enzyme Inhibition Assay [15][16][17][18][19]

This protocol outlines a method to screen for IDO1 inhibitors using a cell-free or cell-based assay.

Materials:

  • Recombinant human IDO1 enzyme or IDO1-expressing cells (e.g., IFN-γ stimulated HeLa cells).

  • L-tryptophan (substrate).

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).

  • Cofactors: Ascorbate, methylene (B1212753) blue, catalase.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Trichloroacetic acid (TCA) for reaction termination.

  • p-Dimethylaminobenzaldehyde (DMAB) for kynurenine detection.

  • 96-well plate.

  • Incubator.

  • Microplate reader.

Procedure:

  • Cell-Free Assay: a. Prepare a reaction mixture containing assay buffer, cofactors, and L-tryptophan. b. Add the test compound at various concentrations. c. Initiate the reaction by adding the IDO1 enzyme. d. Incubate at 37 °C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding TCA. f. Incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Cell-Based Assay: a. Seed IDO1-expressing cells in a 96-well plate. b. Treat cells with test compounds for a specified duration. c. Collect the cell culture supernatant. d. Add TCA to the supernatant and incubate to hydrolyze N-formylkynurenine.

  • Detection: a. Centrifuge the samples to pellet precipitated proteins. b. Transfer the supernatant to a new plate. c. Add DMAB solution and measure the absorbance at 480 nm to quantify kynurenine.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 3: Quantitative Data for Representative Functionalized Furazans

CompoundFunctionalizationApplicationKey DataReference
3,4-Diaminothis compound (DAF)AminationPrecursorYield: up to 91.2%[2]
3-Amino-4-nitrothis compound (ANF)NitrationEnergetic Material IntermediateYield: 67%[4]
3-Amino-4-azidoethoxythis compoundAzidationEnergetic MaterialYield: 81%[7]
Azo-linked furazansAzo-couplingEnergetic Material-[10]
Furoxan-oridonin hybridsHybridizationAnti-tumor agent (NO donor)IC₅₀: 0.86 µM (Bel-7402 cells)[20]
Nitrobenzothis compound derivativesN'-hydroxyamidine formationIDO1 InhibitorIC₅₀: 39-80 nM[21]

IV. Visualizing Workflows and Pathways

A. Experimental Workflow for this compound Functionalization

The following diagram illustrates a general workflow for the synthesis and evaluation of functionalized this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Starting Material (e.g., Diaminoglyoxime) B Cyclization to This compound Ring A->B C Functionalization Reaction (e.g., Nitration, Amination) B->C D Purification (e.g., Chromatography) C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Purity Determination (HPLC, Elemental Analysis) D->F G In vitro Assays (e.g., Griess, IDO1 inhibition) D->G H Data Analysis (IC50, EC50) G->H

Caption: General experimental workflow for this compound functionalization.

B. IDO1 Signaling Pathway in Cancer Immunotherapy

The diagram below depicts the signaling pathway of Indoleamine 2,3-dioxygenase 1 (IDO1) and its role in creating an immunosuppressive tumor microenvironment, which can be targeted by this compound-based inhibitors.[20][22][23][24][25]

G cluster_tumor_cell Tumor Microenvironment cluster_immune_response Immune Response IDO1 IDO1 Enzyme Kyn Kynurenine IDO1->Kyn Trp_depletion Tryptophan Depletion Trp Tryptophan Trp->IDO1 Treg Regulatory T-cells (Tregs) Kyn->Treg Activation Teff Effector T-cells Suppression Immune Suppression Treg->Teff Suppression Inhibitor This compound-based IDO1 Inhibitor Inhibitor->IDO1 Inhibition Trp_depletion->Teff Inhibition

Caption: IDO1 signaling pathway and the effect of inhibitors.

References

Application Notes and Protocols for Furazan Derivatives as Biocidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of furazan derivatives as potent biocidal agents. The information compiled from recent scientific literature is intended to guide researchers in the synthesis, evaluation, and understanding of the mechanisms of action of these heterocyclic compounds.

Introduction

This compound, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, and its N-oxide derivatives, furoxans, have garnered significant attention in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiparasitic, and antiviral properties. Their mechanisms of action are diverse, with furoxans notably acting as nitric oxide (NO) donors, while other derivatives may exert their effects through the generation of reactive oxygen species (ROS) or by inhibiting essential microbial enzymes. This document provides summaries of quantitative data, detailed experimental protocols for assessing biocidal activity, and visualizations of key pathways and workflows.

Data Presentation

The biocidal activities of various this compound derivatives against a range of pathogens are summarized below. The data, presented as half-maximal inhibitory concentrations (IC₅₀) or minimum inhibitory concentrations (MIC), have been extracted from multiple studies to facilitate comparison.

Table 1: Antifungal Activity of Benzothis compound (B1196253) Derivatives against Phytopathogenic Fungi[1]
CompoundFungal StrainIC₅₀ (µg/mL)[1]
N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c][2][3][4]oxadiazol-4-amine (A3)Rhizoctonia solani1.91[1]
Carbendazim (Positive Control)Rhizoctonia solani1.42[1]
A-series (9 out of 30 compounds)Rhizoctonia solani< 5[1]
B-series (most derivatives)Sclerotinia sclerotiorum< 25[1]
Table 2: Antiplasmodial Activity of N-Acylated this compound-3-Amine Derivatives against Plasmodium falciparum[2][5]
CompoundP. falciparum StrainIC₅₀ (µM)[5]Cytotoxicity (L-6 cells) IC₅₀ (µM)[5]Selectivity Index[5]
3-Amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamideNF54 (chloroquine-sensitive)0.035[5]186.2[5]5319[5]
Chloroquine (Standard)NF54 (chloroquine-sensitive)---
Artemisinin (Standard)NF54 (chloroquine-sensitive)---
Table 3: Leishmanicidal Activity of Furoxan and Benzofuroxan Derivatives against Leishmania amazonensis[4]
CompoundParasite StageIC₅₀ (µM)Cytotoxicity (VERO cells) CC₅₀ (µM)Selectivity Index
8a (Benzofuroxan derivative)Amastigote0.75> 500> 667
14a (Furoxan derivative)Amastigote1.2> 500> 417
14b (Furoxan derivative)Amastigote1.5> 500> 333
14d (Furoxan derivative)Amastigote2.1> 500> 238
Amphotericin B (Positive Control)Amastigote0.125.0250
Pentamidine (Positive Control)Amastigote2.550.020

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for evaluating the biocidal activity of this compound derivatives. These protocols are based on standard methodologies and may require optimization for specific compounds and target organisms.

Protocol 1: Antifungal Mycelium Growth Inhibition Assay

This protocol is adapted from methodologies used to test the antifungal activity of benzothis compound derivatives against phytopathogenic fungi.[1]

1. Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm diameter)

  • This compound derivative stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal pathogen cultures (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Positive control (e.g., Carbendazim)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

2. Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C.

  • Add the this compound derivative stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO alone and a positive control plate with Carbendazim.

  • Pour approximately 15 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • From a fresh culture of the test fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate.

  • Seal the plates with parafilm and incubate at 25 ± 1°C in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.

Protocol 2: In Vitro Antiplasmodial Activity Assay against P. falciparum

This protocol is based on the SYBR Green I-based fluorescence assay used for screening antiplasmodial compounds.[6]

1. Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human O+ erythrocytes

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, HEPES, and gentamicin)

  • This compound derivative stock solution (in DMSO)

  • Chloroquine or Artemisinin (positive controls)

  • SYBR Green I lysis buffer

  • 96-well black, clear-bottom microplates

  • Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence microplate reader

2. Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the this compound derivative in complete culture medium in the 96-well plate. Include positive and negative (DMSO vehicle) controls.

  • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in the complete culture medium.

  • Add 100 µL of the parasite suspension to each well of the drug-containing plate.

  • Incubate the plate for 72 hours in a humidified chamber with the specified gas mixture at 37°C.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percentage of parasite growth inhibition relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Leishmanicidal Activity Assay against L. amazonensis Amastigotes

This protocol describes the evaluation of leishmanicidal activity against the intracellular amastigote stage of Leishmania.[4][7]

1. Materials:

  • Leishmania amazonensis promastigotes

  • Murine peritoneal macrophages or a macrophage cell line (e.g., J774)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound derivative stock solution (in DMSO)

  • Amphotericin B or Pentamidine (positive controls)

  • 96-well cell culture plates

  • Giemsa stain

  • Light microscope

2. Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Infect the adherent macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Wash the cells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the this compound derivative. Include positive and negative controls.

  • Incubate the plates for an additional 48-72 hours.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.

  • Calculate the percentage of infection inhibition for each concentration relative to the control.

  • Determine the IC₅₀ value from the dose-response curve.

Protocol 4: Cytotoxicity Assay on VERO Cells

This protocol utilizes the MTT assay to assess the cytotoxicity of this compound derivatives on a mammalian cell line.

1. Materials:

  • VERO cells (or other suitable mammalian cell line)

  • DMEM supplemented with 10% FBS

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

2. Procedure:

  • Seed VERO cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of the this compound derivative. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Mandatory Visualizations

Diagram 1: Proposed Mechanism of Action of Furoxan Derivatives

Furoxan_Mechanism Furoxan Furoxan Derivative NO Nitric Oxide (NO) Furoxan->NO Reaction with Thiol Thiols (e.g., Cysteine) Thiol->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Biocidal_Effects Biocidal Effects (e.g., Vasodilation, Anti-platelet, Antiparasitic) PKG->Biocidal_Effects Phosphorylates Downstream Targets

Caption: Furoxan derivatives release nitric oxide (NO) in the presence of thiols, leading to biocidal effects.

Diagram 2: General Experimental Workflow for Biocidal Activity Screening

Biocidal_Workflow Start Start: Synthesize & Characterize this compound Derivatives Prepare_Stock Prepare Stock Solutions (e.g., in DMSO) Start->Prepare_Stock In_Vitro_Screening In Vitro Biocidal Assay (e.g., MIC, IC50) Prepare_Stock->In_Vitro_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT on VERO cells) Prepare_Stock->Cytotoxicity Data_Analysis Data Analysis: Determine IC50/CC50 & Selectivity Index In_Vitro_Screening->Data_Analysis Cytotoxicity->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Study Mechanism of Action Studies Lead_Identification->Mechanism_Study End End: Further Development Mechanism_Study->End

Caption: A generalized workflow for the screening and evaluation of this compound derivatives as biocidal agents.

Diagram 3: Proposed Mechanism of Biocidal Action via Reactive Oxygen Species (ROS)

ROS_Mechanism This compound This compound Derivative ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) This compound->ROS Induces generation of Cellular_Components Microbial Cellular Components Cellular_Components->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Damage to: - DNA - Proteins - Lipids Oxidative_Stress->Damage Cell_Death Microbial Cell Death Damage->Cell_Death

Caption: Proposed biocidal mechanism involving the generation of reactive oxygen species (ROS).

References

Application Notes and Protocols for the Industrial-Scale Synthesis of Furazan and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for scaling up the synthesis of furazan, with a particular focus on 3,4-diaminothis compound (B49099) (DAF), a key intermediate in the production of energetic materials and a versatile building block for pharmaceuticals. This document outlines detailed methodologies, safety procedures for industrial applications, and explores the burgeoning role of this compound derivatives in drug development, specifically as inhibitors of key signaling pathways.

Industrial Synthesis of 3,4-Diaminothis compound (DAF)

The industrial production of DAF is a critical process, given its importance as a precursor. The synthesis is typically a two-step process involving the formation of diaminoglyoxime (B1384161) (DAG) from glyoxal, followed by the cyclization of DAG to DAF. While several methods exist, the following protocols have been selected for their scalability, yield, and improved safety profiles.

Data Presentation: Comparison of DAF Synthesis Protocols

The following table summarizes quantitative data for different DAF synthesis methodologies, allowing for a clear comparison of their efficiencies and reaction conditions.

ParameterTwo-Step High-Pressure ProtocolAtmospheric Pressure ProtocolSupported Solid Alkali CatalysisMicellar CatalysisOne-Step Protocol
Starting Material GlyoxalDiaminoglyoxime (DAG)Diaminoglyoxime (DAG)Diaminoglyoxime (DAG)Glyoxal
Key Reagents Hydroxylamine (B1172632) hydrochloride, NaOH, KOHKOH, Ethylene (B1197577) GlycolSupported Solid Alkali, WaterKOH, Water, Sodium dodecyl benzene (B151609) sulfonateNot specified
Temperature Step 1: 90°C; Step 2: 170-180°C170°C150°C110°CNot specified
Pressure High Pressure (in a sealed reactor)AtmosphericLower than KOH methodLower than KOH methodNot specified
Reaction Time Step 1: 6h; Step 2: 2h1 hour4 hours10 hours"Slightly longer"
Yield (DAF) >70%52%91.2%46.0%43%
Key Advantages High yield and purityAvoids high-pressure equipmentHigh yield, reusable catalystMilder conditionsSingle synthetic step
Key Disadvantages Requires specialized high-pressure reactorsLower yield than high-pressure methodRequires catalyst preparationModerate yield, longer reaction timeRequires exact reaction control
Experimental Protocols: Industrial Scale Synthesis of DAF

The following protocols are detailed methodologies for key experiments in the synthesis of DAF, adapted for industrial-scale production.

Protocol 1: Two-Step Synthesis of 3,4-Diaminothis compound (DAF) from Glyoxal

This protocol is a robust and high-yield method, though it requires specialized high-pressure equipment for the second step.

Step 1: Synthesis of Diaminoglyoxime (DAG) from Glyoxal

  • Reaction Setup: In a suitably sized, jacketed glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge a 5 M aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Addition of Glyoxime (B48743): To the stirred NaOH solution, add glyoxime (0.2 mol equivalent).

  • Addition of Hydroxylamine Hydrochloride: In a single portion, add hydroxylamine hydrochloride (0.4 mol equivalent).

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 6 hours with continuous stirring.

  • Crystallization and Isolation: Cool the reaction mixture to room temperature. The diaminoglyoxime (DAG) will precipitate as a colorless crystalline solid.

  • Purification: Isolate the solid by filtration, wash with cold water, and dry under vacuum. A yield of approximately 60% can be expected.

Step 2: Cyclization of Diaminoglyoxime (DAG) to 3,4-Diaminothis compound (DAF)

  • Reaction Setup: In a stainless steel high-pressure reactor, place a suspension of diaminoglyoxime (DAG) (0.2 mol) in a 2 M aqueous solution of potassium hydroxide (KOH).

  • Reaction: Seal the reactor and heat it in an oil bath to 170-180°C for 2 hours.

  • Cooling and Isolation: After the reaction, cool the reactor in an ice bath for 2 hours. Carefully vent any residual ammonia (B1221849) in a fume hood before opening.

  • Purification: The 3,4-diaminothis compound (DAF) will have crystallized. Isolate the product by filtration, wash with cold water, and dry. This step typically yields over 70% of high-purity DAF.

Protocol 2: Atmospheric Pressure Synthesis of 3,4-Diaminothis compound (DAF)

This protocol offers a significant advantage for industrial scale-up by avoiding the need for high-pressure reactors, enhancing safety and reducing equipment costs.

  • Reaction Setup: In a large, open, jacketed reactor equipped with a mechanical stirrer and a thermometer, heat ethylene glycol to 120°C.

  • Reagent Addition: To the hot ethylene glycol, add diaminoglyoxime (0.42 mol) followed by potassium hydroxide (0.42 mol).

  • Reaction: Heat the mixture to 170°C and maintain for one hour with stirring.

  • Crystallization and Isolation: Cool the resulting clear solution to room temperature. Pour the solution into a mixture of ice and water to induce crystallization of diaminothis compound.

  • Purification: Isolate the solid crystals by filtration, wash with water, and dry. The expected yield is approximately 52%.

Industrial Safety Protocols for this compound Synthesis

The synthesis of this compound and its derivatives, particularly those with high nitrogen content, requires stringent safety protocols due to the potential for thermal instability and explosive hazards of the intermediates and final products. A Hazard and Operability (HAZOP) study is a systematic examination of a planned or existing process to identify and evaluate problems that may represent risks to personnel or equipment.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles.

  • Ventilation: All operations should be conducted in well-ventilated areas or fume hoods to avoid inhalation of noxious gases, such as ammonia, that may be evolved during the reaction.

  • Temperature Control: Strict temperature control is crucial, especially during exothermic reactions. Reactors should be equipped with reliable cooling systems and temperature monitoring.

  • Pressure Management: For high-pressure reactions, reactors must be appropriately rated and equipped with pressure relief valves.

  • Material Handling: Handle all chemicals, especially oxidizing agents and potentially explosive intermediates, with care. Avoid friction, impact, and static discharge.

  • Waste Disposal: Chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. Waste streams may contain hazardous materials and should be treated accordingly.

  • Emergency Procedures: Emergency eyewash stations and safety showers must be readily accessible. All personnel should be trained on emergency shutdown procedures and spill response.

Quality Control in Industrial this compound Production:

A robust Quality Assurance (QA) and Quality Control (QC) program is essential to ensure the safety, purity, and consistency of the final product.

  • Incoming Material Inspection: All raw materials should be tested to ensure they meet predefined specifications.

  • In-Process Control: Monitor critical process parameters such as temperature, pressure, and reaction time. In-process sampling and analysis can be used to track the reaction progress and the formation of impurities.

  • Final Product Testing: The final product should be tested for purity, identity, and physical properties. Techniques such as HPLC, NMR, and DSC are commonly used.

This compound Derivatives in Drug Development

The this compound scaffold is not only a key component of energetic materials but is also emerging as a valuable pharmacophore in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive moiety for designing inhibitors of various enzymes.

This compound Derivatives as Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. In many cancers, IDO1 is overexpressed, leading to a depletion of tryptophan and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Therefore, inhibiting IDO1 is a promising strategy for cancer immunotherapy. Nitrobenzothis compound derivatives have shown potent inhibitory activity against IDO1.

Signaling Pathway: IDO1 in the Kynurenine Pathway

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate N_formylkynurenine N-formylkynurenine IDO1->N_formylkynurenine Catalyzes Kynurenine Kynurenine N_formylkynurenine->Kynurenine Hydrolyzes to Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Furazan_Inhibitor This compound Derivative (Inhibitor) Furazan_Inhibitor->IDO1 Inhibits

IDO1 signaling pathway and inhibition by this compound derivatives.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound derivatives against the IDO1 enzyme.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate (B84403) buffer (50 mM, pH 6.5), L-tryptophan (substrate), ascorbic acid (10 mM), methylene (B1212753) blue (5 µM), and catalase (100 µg/mL).

  • Addition of Inhibitor: Add the this compound derivative test compound at various concentrations to the wells. Include a known IDO1 inhibitor as a positive control and a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add recombinant human IDO1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 hours).

  • Detection of N-formylkynurenine (NFK): The product of the IDO1 reaction, NFK, can be detected fluorometrically. A developer solution is added that reacts with NFK to produce a fluorescent product.

  • Data Analysis: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).

This compound Derivatives as Inhibitors of SUMO-Specific Protease 2 (SENP2)

SUMO-specific proteases (SENPs) are a family of enzymes that regulate the attachment and removal of Small Ubiquitin-like Modifier (SUMO) proteins from target proteins, a process known as SUMOylation. Dysregulation of SENP2 has been implicated in various diseases, including cancer and metabolic disorders. This compound-containing compounds have been identified as a novel class of SENP2 inhibitors.

Logical Relationship: SENP2 in the DeSUMOylation Pathway

SENP2_Pathway cluster_SUMOylation SUMOylation Pathway cluster_DeSUMOylation De-SUMOylation by SENP2 SUMO_precursor SUMO Precursor Mature_SUMO Mature SUMO SUMO_precursor->Mature_SUMO Processed by SENPs Target_Protein Target Protein Mature_SUMO->Target_Protein Conjugated to SUMOylated_Protein SUMOylated Protein (Altered Function) Target_Protein->SUMOylated_Protein Becomes SENP2 SENP2 Protease SUMOylated_Protein->SENP2 Substrate Cellular_Processes Cellular Processes (e.g., Adipogenesis) SUMOylated_Protein->Cellular_Processes Regulates SENP2->Target_Protein Deconjugates SUMO from Furazan_Inhibitor This compound Derivative (Inhibitor) Furazan_Inhibitor->SENP2 Inhibits

Role of SENP2 in deSUMOylation and its inhibition.

Experimental Protocol: Cell-Based SENP2 Inhibition Assay

This protocol describes a cell-based assay to evaluate the ability of this compound derivatives to inhibit SENP2 activity within a cellular context.

  • Cell Culture: Culture a suitable cell line (e.g., one with a known SENP2 substrate) in appropriate media.

  • Treatment with Inhibitor: Treat the cells with varying concentrations of the this compound derivative inhibitor for a specific duration. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for a known SUMOylated substrate of SENP2.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: An increase in the amount of the SUMOylated form of the substrate protein in the presence of the this compound derivative indicates inhibition of SENP2 activity. Quantify the band intensities to determine the dose-dependent effect of the inhibitor.

By providing these detailed protocols and application notes, we aim to facilitate the safe and efficient scale-up of this compound synthesis for industrial applications and to encourage further research into the therapeutic potential of this compound derivatives.

Application Notes and Protocols for Furazan-Based Ligands in the Synthesis of Energetic Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of energetic metal-organic frameworks (MOFs) using furazan-based ligands. This compound-based ligands are a class of nitrogen-rich heterocyclic compounds that, when coordinated with metal ions, can yield MOFs with significant energetic properties, including high densities, excellent detonation performance, and tunable sensitivities. These materials are of great interest in the field of advanced energetic materials.

Introduction to this compound-Based Energetic MOFs

Energetic metal-organic frameworks (EMOFs) are a subclass of MOFs that incorporate energetic functionalities, making them promising candidates for next-generation explosives, propellants, and pyrotechnics. The incorporation of the this compound ring, a five-membered heterocycle with two adjacent nitrogen atoms, into the organic linkers of MOFs is a key strategy for enhancing their energetic characteristics. The high nitrogen content and positive heat of formation of the this compound moiety contribute to the overall energy density of the resulting MOF.

This document focuses on the synthesis and characterization of EMOFs derived from prominent this compound-based ligands such as 3,4-diaminothis compound (B49099) (DAF), 4,4'-oxybis[3,3'-(1H-5-tetrazol)]this compound (H₂BTFOF), and a bis-furazan-bis-tetrazole ligand (BTF). The judicious selection of metal nodes, including but not limited to Zn(II), Cu(II), Co(II), Pb(II), Ba(II), and Ag(I), allows for the fine-tuning of the structural and energetic properties of the final materials.

Data Presentation: Properties of this compound-Based Energetic MOFs

The following tables summarize the key quantitative data for several reported this compound-based energetic MOFs, facilitating a comparative analysis of their performance.

MOFMetal IonThis compound-Based LigandDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
Complex 2 Cu(II)DAF and Hatz1.92419.40546.64--
[Pb(BTF)(H₂O)₂]n Pb(II)BTF3.382>250-->25 J>360 N
[Ba(BTF)(H₂O)₄]n Ba(II)BTF2.336>250-->25 J>360 N
[Ag₁₆(BTFOF)₉]n·[2(NH₄)]n Ag(I)H₂BTFOF--11.8165.29>40 J-

Note: "DAF" is 3,4-diaminothis compound, "Hatz" is 3-amino-1H-1,2,4-triazole, "BTF" is a bis-furazan-bis-tetrazole ligand, and "H₂BTFOF" is 4,4'-oxybis[3,3'-(1H-5-tetrazol)]this compound. Data for some properties were not available in the cited literature.

Experimental Protocols

Synthesis of this compound-Based Ligands

Protocol 3.1.1: Synthesis of 3,4-Diaminothis compound (DAF)

3,4-Diaminothis compound (DAF) is a key precursor for the synthesis of some energetic MOFs. A common route involves the dehydration of diaminoglyoxime (B1384161).

Materials:

Procedure:

  • Prepare a suspension of diaminoglyoxime in an aqueous solution of potassium hydroxide.

  • Transfer the suspension to a stainless steel reactor.

  • Seal the reactor and heat it in a preheated oil bath to 170-180 °C.

  • Maintain this temperature for 2 hours.

  • After the reaction is complete, cool the reactor in an ice bath for 2 hours.

  • Caution: Open the reactor in a well-ventilated fume hood to avoid exposure to any residual ammonia.

  • The resulting product, 3,4-diaminothis compound, can be collected and purified by recrystallization.

Synthesis of Energetic MOFs

The solvothermal method is a prevalent technique for the synthesis of energetic MOFs, as it allows for the crystallization of the framework under controlled temperature and pressure.

Protocol 3.2.1: General Solvothermal Synthesis of this compound-Based MOFs

This protocol provides a general framework for the synthesis of this compound-based MOFs. Specific parameters should be optimized for each ligand-metal combination.

Materials:

  • This compound-based ligand (e.g., DAF, H₂BTFOF)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, AgNO₃, Pb(NO₃)₂)

  • Solvent (e.g., deionized water, ethanol, dimethylformamide (DMF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the this compound-based ligand in the chosen solvent.

  • In a separate vial, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to the desired reaction temperature (typically between 100-180 °C) and hold for a specified duration (typically 1-3 days).

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the crystals with the reaction solvent and then with a more volatile solvent (e.g., ethanol) to remove unreacted starting materials.

  • Dry the final product under vacuum.

Protocol 3.2.2: Synthesis of an Ag(I) Energetic MOF with H₂BTFOF

This protocol is based on the reported synthesis of a highly energetic Ag(I) MOF.

Materials:

  • 4,4'-oxybis[3,3'-(1H-5-tetrazol)]this compound (H₂BTFOF)

  • Silver nitrate (B79036) (AgNO₃)

  • Ammonium hydroxide (NH₃·H₂O)

  • Deionized water

  • Teflon-lined stainless steel autoclave (10 mL)

Procedure:

  • In a suitable container, prepare a mixture of AgNO₃ (0.0510 g, 0.3 mmol), H₂BTFOF (0.0145 g, 0.05 mmol), and NH₃·H₂O (60 µL) in 6 mL of deionized water.

  • Transfer the mixture to a 10 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it at 130 °C under autogenous pressure for 3 days.

  • After 3 days, cool the autoclave to room temperature at a rate of 5 °C/h.

  • Collect the resulting crystals by filtration, wash with deionized water, and dry.

Characterization of Energetic MOFs

Protocol 3.3.1: Structural and Thermal Characterization

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, including bond lengths, bond angles, and the coordination environment of the metal centers.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to compare with the simulated pattern from SC-XRD data.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature. The decomposition temperature is a critical parameter for energetic materials.

  • Differential Scanning Calorimetry (DSC): To determine the thermal decomposition behavior and to measure the heat released during decomposition.

Protocol 3.3.2: Sensitivity Testing

Caution: Sensitivity testing of energetic materials must be conducted in specialized facilities with appropriate safety measures and by trained personnel.

  • Impact Sensitivity: This test determines the response of the energetic material to a standard impact stimulus. A drop-weight apparatus is typically used, and the result is reported as the height from which a standard weight causes detonation in 50% of the trials (H₅₀).

  • Friction Sensitivity: This test evaluates the sensitivity of the material to frictional stimuli. A standard friction apparatus is used, and the result is reported as the load at which ignition or detonation occurs.

Safety Precautions

The synthesis and handling of energetic MOFs require strict adherence to safety protocols due to their potential to explode or rapidly decompose under certain stimuli.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

  • Small-Scale Synthesis: Initial synthesis should always be performed on a small scale (milligram quantities) to minimize potential hazards.

  • Avoid Grinding and Mechanical Stress: Energetic materials can be sensitive to friction and impact. Avoid grinding the material or subjecting it to mechanical shock.

  • Controlled Heating: When heating energetic materials, use a controlled heating source and a blast shield. Never heat a sealed container that is not designed for high-pressure reactions.

  • Static Discharge: Take precautions to prevent electrostatic discharge, which can initiate some energetic materials. Use anti-static mats and wrist straps.

  • Proper Storage: Store energetic materials in a designated, well-ventilated, and temperature-controlled area, away from heat, sparks, and open flames.

  • Waste Disposal: Dispose of energetic material waste according to institutional and regulatory guidelines for hazardous materials.

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound-Based Ligand Mix Mixing Ligand->Mix Metal Metal Salt Metal->Mix Solvent Solvent Solvent->Mix Solvothermal Solvothermal Reaction (Autoclave) Mix->Solvothermal Product Crystalline EMOF Solvothermal->Product XRD XRD (SC & PXRD) Product->XRD Thermal Thermal Analysis (TGA/DSC) Product->Thermal Sensitivity Sensitivity Testing (Impact & Friction) Product->Sensitivity Performance Detonation Performance XRD->Performance Thermal->Performance Sensitivity->Performance

Caption: Workflow for the synthesis and characterization of this compound-based energetic MOFs.

Logical_Relationship_Properties Ligand This compound Ligand (High N content, +ΔHf) Structure MOF Structure (Density, Porosity) Ligand->Structure Energetic Energetic Properties (Detonation Velocity/Pressure) Ligand->Energetic Metal Metal Node (e.g., Pb, Ag, Cu) Metal->Structure Structure->Energetic Safety Safety (Sensitivity) Structure->Safety

Caption: Key factors influencing the properties of this compound-based energetic MOFs.

Troubleshooting & Optimization

improving the yield and purity of furazan synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of furazan synthesis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format, providing actionable solutions based on established experimental evidence.

Q1: Why is the yield of my 3,4-diaminothis compound (B49099) (DAF) synthesis from diaminoglyoxime (B1384161) (DAG) consistently low?

Low yields in DAF synthesis can stem from several factors related to reaction conditions and reagents.

  • Suboptimal Base: The choice of base is critical. While both sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) can be used for the dehydration of DAG, KOH has been reported to provide DAF in higher yields (>70%) and exceptional purity.[1][2]

  • Inadequate Temperature: The dehydration of DAG requires elevated temperatures. Reactions are typically conducted at temperatures ranging from 170°C to 180°C.[3] Insufficient heating can lead to incomplete conversion.

  • Reaction Time: A reaction time of approximately one to two hours at the optimal temperature is generally recommended.[3][4] Shorter durations may result in incomplete reaction, while excessively long times can lead to the formation of byproducts.[5]

  • Reaction without Solvent (Neat Reaction): Heating DAG neat can lead to the formation of impurities that complicate purification, ultimately reducing the isolated yield of pure DAF.[6] Using a high-boiling polar solvent like ethylene (B1197577) glycol is often preferred.[4][6]

  • Hydrolysis of Intermediates: In some synthetic routes, high temperatures can accelerate the hydrolysis of sensitive intermediates, leading to lower yields.[7]

Q2: My final DAF product is off-white or yellow. What are these impurities and how can I remove them?

The presence of color in the final product typically indicates impurities.

  • Source of Impurities: Impurities can arise from side reactions or incomplete conversion of starting materials. Heating DAG without a solvent (neat) is known to produce impurities that are difficult to remove.[6] In syntheses of DAF derivatives, byproducts can also be a source of contamination.[8]

  • Purification Techniques:

    • Recrystallization: This is a common method for purifying DAF and its derivatives. Solvents such as a mixture of dimethylformamide (DMF) and water can be effective.[1]

    • Washing: Washing the crude product with cold water can help remove residual salts and other water-soluble impurities.[4]

    • Soxhlet Extraction: For certain derivatives, soxhlet extraction with a suitable solvent like tetrahydrofuran (B95107) (THF) has been effective in isolating the pure product from a mixture of closely related compounds.[5]

    • Silica (B1680970) Gel Chromatography: For some this compound derivatives, purification on a silica gel column is a viable option to separate the desired product from byproducts.[9]

Q3: The dehydration of glyoxime (B48743) or DAG is highly exothermic and difficult to control. How can I manage the reaction temperature?

Exothermic reactions are a known challenge in this compound synthesis, particularly when scaling up.

  • Controlled Addition of Reagents: For the synthesis of the DAG precursor from glyoxal (B1671930), the drop-wise addition of glyoxal to the hydroxylamine (B1172632) solution at a controlled temperature (e.g., 90°C) is recommended to manage the exotherm.[5] Combining reagents at a low temperature and then heating can lead to a dangerous runaway reaction.[5]

  • Use of a Suitable Solvent: A high-boiling solvent like ethylene glycol can help to better moderate the reaction temperature compared to aqueous solutions.[4]

  • Sealed Reaction Vessel: For reactions requiring high temperatures and pressures, using a stainless steel reactor is a safe and effective way to contain the reaction.[1][3]

  • Monitoring and Cooling: Continuous monitoring of the internal temperature and having an external cooling bath (e.g., an ice-water bath) readily available are crucial safety measures.

Q4: I am observing the formation of noxious gases during the synthesis. What are they and what precautions should I take?

The synthesis of this compound, especially from the dehydration of glyoxime, is known to produce noxious gases.[4]

  • Ammonia (B1221849): In the base-catalyzed dehydration of DAG, the release of ammonia is common.[3]

  • Safety Precautions:

    • All manipulations must be carried out in a well-ventilated fume hood.[10]

    • Appropriate personal protective equipment (PPE), including a face shield, safety glasses, and chemical-resistant gloves, should always be worn.[5][10]

    • For energetic this compound derivatives, manipulations should be performed behind a safety shield.[10] Mechanical actions like scratching or scraping should be avoided.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 3,4-diaminothis compound (DAF)?

The most common precursor for the synthesis of DAF is 3,4-diaminoglyoxime (DAG).[3][4] DAG itself is typically synthesized from glyoxal or glyoxime.[1][5]

Q2: Can DAF be synthesized without the use of a base?

Yes, it has been demonstrated that DAF can be synthesized by heating DAG in a polar solvent like ethylene glycol without the addition of a base.[6] However, this method may also lead to impurities that require subsequent purification steps.[6]

Q3: What are the typical reaction conditions for the synthesis of DAF from DAG?

A common procedure involves heating a mixture of DAG and potassium hydroxide in ethylene glycol. The reaction mixture is typically heated to around 170°C for about one hour.[4] Another method involves heating DAG with aqueous potassium hydroxide in a sealed stainless steel reactor at 170-180°C for two hours.[3]

Q4: Are there any alternative, milder methods for this compound synthesis?

Recent research has focused on developing milder synthesis conditions. One such method uses 1,1'-carbonyldiimidazole (B1668759) (CDI) for the cyclodehydration of bisoximes at ambient temperature, which is significantly safer than traditional high-temperature methods.[9]

Q5: What are some of the key safety considerations when working with this compound compounds?

Many this compound derivatives are energetic materials and can be sensitive to heat, shock, or friction.[10] It is crucial to:

  • Work on a small scale, especially when preparing new compounds.[11]

  • Use appropriate safety equipment, including safety shields and protective gear.[10]

  • Avoid any mechanical actions that could initiate detonation, such as scratching or scraping.[10]

  • Be aware of the potential for exothermic reactions and have measures in place for temperature control.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for 3,4-Diaminothis compound (DAF)

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
DiaminoglyoximePotassium HydroxideWater170-1802>70[1][3]
DiaminoglyoximePotassium HydroxideEthylene Glycol170152[4]
DiaminoglyoximeNoneEthylene Glycol1650.552[6]
DiaminoglyoximeSupported Solid AlkaliWater150491.2[10]
Glyoxal (one-step)VariousNot specifiedNot specified> one-step43[12]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminothis compound (DAF) from Diaminoglyoxime (DAG) using Potassium Hydroxide in Ethylene Glycol [4]

  • Setup: Equip a 500 mL round-bottom flask with a mechanical stirrer and a thermometer.

  • Heating Solvent: Add 150 mL of ethylene glycol to the flask and heat to 120°C.

  • Addition of Reagents: To the hot ethylene glycol, add 50 g (0.42 mol) of diaminoglyoxime, followed by the addition of 24 g (0.42 mol) of potassium hydroxide.

  • Reaction: Heat the reaction mixture to 170°C and maintain this temperature for 1 hour.

  • Workup: After 1 hour, cool the clear solution to room temperature.

  • Precipitation: Pour the cooled solution into a mixture of 500 g of ice and 100 mL of water. Stir the mixture vigorously for 5 minutes until solid crystals of diaminothis compound form.

  • Isolation: Collect the precipitate by filtration, wash it with 20 mL of cold water, and air-dry it overnight. This procedure yields approximately 22 g (52%) of off-white solid DAF.

Protocol 2: Synthesis of DAF from DAG using Aqueous Potassium Hydroxide in a Sealed Reactor [3]

  • Preparation: Dissolve 9 g of potassium hydroxide in 76 mL of water. Pour this solution over 24 g of diaminoglyoxime in a stainless steel reactor with a capacity of at least 270 mL.

  • Sealing and Heating: Seal the reactor and immerse it in an oil bath. Heat the reactor to 180°C over a period of 30 minutes.

  • Reaction: Maintain the reaction temperature at 170-180°C for 2 hours.

  • Cooling: After 2 hours, turn off the heat and allow the reactor to cool slowly to room temperature.

  • Workup: Carefully open the reactor, being aware of a potential release of pressure and a strong smell of ammonia. The product can then be isolated from the reaction mixture.

Mandatory Visualizations

Furazan_Synthesis_Workflow cluster_0 Step 1: Diaminoglyoxime (DAG) Synthesis cluster_1 Step 2: this compound Ring Formation cluster_2 Step 3: Purification Glyoxal Glyoxal DAG Diaminoglyoxime (DAG) Glyoxal->DAG 90°C, aq. NaOH Hydroxylamine Hydroxylamine HCl + NaOH Hydroxylamine->DAG DAG_input DAG->DAG_input DAF 3,4-Diaminothis compound (DAF) Crude_DAF DAF->Crude_DAF KOH KOH KOH->DAF Solvent Ethylene Glycol or Water Solvent->DAF DAG_input->DAF 170-180°C Recrystallization Recrystallization Crude_DAF->Recrystallization Washing Washing Crude_DAF->Washing Purified_DAF Pure DAF Recrystallization->Purified_DAF Washing->Purified_DAF

Caption: General workflow for the synthesis of 3,4-diaminothis compound (DAF).

Troubleshooting_Tree Start Problem with this compound Synthesis Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Temp Is Temperature 170-180°C? Low_Yield->Check_Temp Yes Reaction_Control Reaction Control Issue? Impure_Product->Reaction_Control No Recrystallize Recrystallize product (e.g., DMF/water). Impure_Product->Recrystallize Yes Reaction_Control->Start No Controlled_Addition Use controlled/dropwise addition of reagents. Reaction_Control->Controlled_Addition Yes Check_Base Using KOH? Check_Temp->Check_Base Yes Increase_Temp Increase temperature to 170-180°C. Check_Temp->Increase_Temp No Check_Time Reaction Time 1-2h? Check_Base->Check_Time Yes Switch_Base Consider switching from NaOH to KOH. Check_Base->Switch_Base No Check_Time->Start Yes Adjust_Time Adjust reaction time to 1-2 hours. Check_Time->Adjust_Time No Wash Wash crude product with cold water. Recrystallize->Wash Avoid_Neat Avoid neat reaction; use solvent like ethylene glycol. Wash->Avoid_Neat Use_Solvent Use a high-boiling solvent to moderate temperature. Controlled_Addition->Use_Solvent Fume_Hood Ensure reaction is in a well-ventilated fume hood. Use_Solvent->Fume_Hood

Caption: Troubleshooting decision tree for this compound synthesis.

References

addressing stability challenges in furazan-based energetic materials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Furazan-Based Energetic Materials

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges in this compound-based energetic materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with this compound-based energetic materials?

A1: The primary stability concerns for this compound-based energetic materials revolve around three key areas:

  • Thermal Stability: These materials can be sensitive to heat, leading to decomposition, which can sometimes be rapid and violent. Understanding the onset temperature of decomposition is crucial for safe handling and storage.[1][2]

  • Mechanical Sensitivity (Impact and Friction): Many energetic materials are sensitive to external stimuli like impact and friction. This sensitivity is a critical safety parameter that determines how the material can be handled, processed, and transported.[3][4][5]

  • Hygroscopicity: Some this compound-based compounds may absorb moisture from the atmosphere. This can alter their chemical and physical properties, potentially leading to reduced performance, decreased stability, and an increased risk of unintended reactions.[6][7][8]

Q2: How can I improve the thermal stability of a novel this compound-based compound?

A2: Improving thermal stability often involves modifying the molecular structure. Strategies include:

  • Introducing Azo-Bridges: Linking this compound rings with azo-bridges has been shown to markedly improve thermal stability.[9]

  • Formation of Energetic Salts: Creating energetic salts can enhance thermal stability by creating more stable crystal lattice structures.

  • Cocrystallization: Forming cocrystals with other stable compounds can improve the overall thermal stability of the energetic material.

Q3: My this compound-based material shows high impact sensitivity. What are my options to reduce it?

A3: Reducing impact sensitivity is a critical aspect of developing safer energetic materials. Consider the following approaches:

  • Cocrystallization: Forming cocrystals with insensitive materials is a common and effective method to reduce impact sensitivity. For example, cocrystals of CL-20 with TNT have shown reduced sensitivity.[10]

  • Polymer-Bonded Explosives (PBXs): Incorporating the energetic material into a polymer matrix can significantly decrease its sensitivity. The polymer binder cushions the energetic crystals, making them less susceptible to initiation by impact.

  • Structural Modification: Introducing specific functional groups or creating larger, more stable molecular frameworks can intrinsically lower the sensitivity of the molecule.

Q4: My compound is hygroscopic. How can I mitigate issues related to moisture absorption?

A4: Mitigating hygroscopicity is crucial for maintaining the long-term stability and performance of your material.[7]

  • Controlled Atmosphere: Handle and store the material in a dry environment, such as a glovebox with a controlled inert atmosphere or a desiccator.

  • Encapsulation: Coating the energetic material particles with a non-hygroscopic polymer can create a barrier against moisture.

  • Cocrystallization: Forming cocrystals can reduce hygroscopicity by altering the crystal structure and reducing the availability of sites for hydrogen bonding with water molecules.[7]

  • Appropriate Packaging: Use packaging with a low water vapor permeation rate to protect the material from ambient moisture during storage and transport.[7]

Troubleshooting Guides

Issue 1: Unexpected Exotherm in Differential Scanning Calorimetry (DSC)

Symptoms:

  • A sharp, unexpected exothermic peak appears at a lower temperature than anticipated during DSC analysis.

  • The onset temperature of decomposition is lower than that of similar known compounds.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Sample Impurity - Purify the sample using recrystallization or chromatography. - Analyze the sample using techniques like HPLC or NMR to identify and quantify impurities.
Incompatibility with Pan Material - Run a DSC scan with an empty pan to ensure there are no reactions with the pan itself. - Try using a different pan material (e.g., gold-plated stainless steel instead of aluminum).
Residual Solvent - Dry the sample under vacuum to remove any residual solvent. - Use Thermogravimetric Analysis (TGA) to check for mass loss at temperatures below the decomposition point, which could indicate solvent evaporation.[11][12][13]
Polymorphism - Analyze the sample's crystal structure using X-ray diffraction (XRD). Different polymorphs can have different thermal stabilities.
Issue 2: Inconsistent Impact Sensitivity (h₅₀) Results

Symptoms:

  • Wide variation in the 50% drop height (h₅₀) values obtained from repeated impact sensitivity tests.

  • Results are not reproducible between different batches of the same material.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inconsistent Sample Preparation - Ensure a consistent particle size and morphology by using standardized sieving and crystallization procedures. - Press samples to a consistent density for each test.
Sample Impurities - Even small amounts of impurities can significantly affect sensitivity. Ensure high purity of the material.
Hygroscopicity - If the material is hygroscopic, moisture absorption can alter its sensitivity. Conduct tests in a controlled humidity environment.[6][7]
Procedural Variations in Bruceton Method - Strictly adhere to the "up-and-down" or staircase method protocol.[14] - Ensure the step size for changing the drop height is appropriate (typically between 0.5σ and 2.0σ of the expected result).[3]

Quantitative Data on this compound-Based Energetic Materials

The following tables summarize key stability and performance data for selected this compound-based energetic materials.

Table 1: Thermal Stability Data

CompoundDecomposition Onset (Tonset, °C)Decomposition Peak (Tpeak, °C)Analysis Method
DNTF~253292.41DSC[15][16]
DNBT>300-DSC[17]
BAFF-260.4 (1st peak), 338.8 (2nd peak)DSC[18]

Table 2: Mechanical Sensitivity Data

CompoundImpact Sensitivity (h₅₀, cm)Friction Sensitivity (N)
DNTF38.944-60% (90°)
DNBT>40 J360
RDX (for comparison)~257.5 J
HMX (for comparison)~32-

Note: Sensitivity data can vary based on the specific test apparatus and conditions.

Experimental Protocols

Protocol 1: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, including the onset and peak decomposition temperatures, of a this compound-based energetic material.[19][20][21]

Methodology:

  • Sample Preparation: Accurately weigh 0.5-1.5 mg of the energetic material into a sample pan (e.g., aluminum, copper, or gold-plated stainless steel).

  • Encapsulation: Hermetically seal the pan to contain any evolved gases during decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the heating rate, typically between 5 to 20 °C/min.[21]

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Data Acquisition:

    • Initiate the temperature program, heating the sample from ambient temperature to a point beyond its decomposition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify the onset temperature of any exothermic events, which indicates the beginning of decomposition.

    • Determine the peak temperature of the exotherm, which represents the point of maximum decomposition rate.

Protocol 2: Impact Sensitivity Testing (Bruceton "Up-and-Down" Method)

Objective: To determine the 50% probability of initiation for an energetic material upon impact (h₅₀).[3][4][14][22]

Methodology:

  • Sample Preparation: Prepare a small, consistent amount of the material (typically 20-40 mg) according to standard procedures (e.g., pressing into a pellet).

  • Instrument Setup: Use a standardized drop-weight impact tester (e.g., LANL Type 12).

  • Test Procedure (Staircase Method):

    • Begin with an initial drop height estimated to be near the h₅₀ value.

    • If the sample initiates ("go"), the next test is performed at a lower height (one step down).

    • If the sample does not initiate ("no-go"), the next test is performed at a higher height (one step up).

    • Continue this process for a predetermined number of trials (typically 20-50).

  • Data Analysis:

    • Tabulate the results of "go" and "no-go" events at each height level.

    • Use the Bruceton statistical analysis method to calculate the mean drop height (h₅₀) and the standard deviation.[14]

Visualizations

Experimental and Logical Workflows

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation weigh Weigh Sample (0.5-1.5 mg) seal Hermetically Seal in Pan weigh->seal setup Instrument Setup (Heating Rate, Purge Gas) seal->setup run Run Temperature Program setup->run record Record Heat Flow vs. Temp run->record analyze Analyze DSC Curve record->analyze tonset Determine T_onset analyze->tonset tpeak Determine T_peak analyze->tpeak

Caption: Workflow for DSC Thermal Stability Analysis.

Troubleshooting_Workflow start Inconsistent h50 Results q1 Is Sample Preparation Consistent? start->q1 s1 Standardize particle size, morphology, and sample density. q1->s1 No q2 Is the Sample Prone to Hygroscopicity? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Control humidity during sample preparation and testing. q2->s2 Yes q3 Are there potential Impurities? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Purify sample and re-test. Use analytical methods to confirm purity. q3->s3 Yes end_node Review Bruceton test procedure for adherence to protocol. q3->end_node No a3_yes Yes a3_no No s3->start

Caption: Troubleshooting inconsistent impact sensitivity results.

References

troubleshooting side reactions during furazan ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions and other issues during furazan ring formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis from glyoxime (B48743) dehydration is resulting in a low yield and a dark-colored, insoluble byproduct. What is happening and how can I fix it?

A1: This is a common issue often attributed to polymerization of the starting material or product under harsh reaction conditions. This compound rings can be unstable at high temperatures and extreme pH.[1]

Troubleshooting Steps:

  • Temperature Control: The dehydration of glyoxime is an exothermic reaction.[1] Ensure precise temperature control. A strong exotherm, especially during scale-up, can lead to decomposition and lower yields. For instance, in the synthesis of diaminothis compound (DAF) from diaminoglyoxime (B1384161) (DAG), if the temperature rises significantly above 90°C, lower yields are observed.[2] A gradual temperature ramp or portion-wise addition of reagents can help manage the exotherm.

  • Dehydrating Agent: The choice of dehydrating agent is critical. Succinic anhydride (B1165640) is a classic agent for this purpose, allowing the volatile this compound product to be removed from the reaction mixture as it forms, preventing degradation.[1] For the synthesis of 3,4-diaminothis compound (B49099) (DAF), potassium hydroxide (B78521) is commonly used.[3]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote side reactions. Monitor the reaction progress by TLC or another suitable method to determine the optimal reaction time.

  • Purification: If insoluble byproducts form, they are likely polymeric materials ("humins").[4] These can often be removed by filtration. The desired this compound product can then be purified by distillation (if volatile) or chromatography.

Q2: I am attempting to oxidize a 3,4-diaminothis compound (DAF) to a 3-amino-4-nitrothis compound (ANF) and am getting a significant amount of a colored byproduct. What is this side-product and how can I minimize its formation?

A2: The primary byproduct in the oxidation of DAF is often 3,3'-diamino-4,4'-azofuroxide (DAOAF).[5] This occurs through the coupling of nitroso and hydroxylamine (B1172632) intermediates during the oxidation process.[6]

Troubleshooting Steps:

  • Oxidizing System: The choice and control of the oxidizing system are crucial. A common system is H₂O₂ in the presence of an acid like sulfuric acid or methanesulfonic acid, often with a catalyst like sodium tungstate (B81510).[5][6] Using concentrated sulfuric acid can make temperature control difficult, increasing the likelihood of side reactions.[6] A CH₃SO₃H-H₂O₂-Na₂WO₄ system has been used to mitigate this.[5]

  • Temperature Control: The oxidation reaction is highly exothermic.[5] Maintaining a low and stable temperature (e.g., 0-5°C) is critical to suppress the formation of the azoxy byproduct.

  • Reagent Addition: Slow, dropwise addition of the oxidizing agent to the solution of DAF allows for better temperature control and can improve the selectivity for the desired nitro product.

  • pH Control: The acidity of the reaction medium can influence the reaction pathway. The oxidation of such deactivated amines requires carefully optimized acidic conditions.[7]

Q3: My reaction involving a nucleophilic substitution on a this compound ring is resulting in ring opening. How can I prevent this?

A3: The this compound ring, while aromatic, can be susceptible to nucleophilic attack and subsequent ring opening, especially with strong nucleophiles like primary and secondary amines.[4]

Troubleshooting Steps:

  • Nucleophile Choice: If possible, use a less basic or sterically hindered nucleophile.

  • Protecting Groups/Derivatization: In some cases, using a silylated derivative of the amine nucleophile can prevent ring opening.[4]

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired substitution over ring opening. The solvent can also play a role; experimentation with different solvents may be necessary.

  • Substrate Modification: If the this compound ring is substituted with strong electron-withdrawing groups, it will be more activated towards nucleophilic attack and potentially more prone to ring opening. Modifying the substrate, if possible, could mitigate this.

Q4: I am struggling to isolate my this compound product from a high-boiling solvent like DMF, and I'm observing product decomposition. What are my options?

A4: High temperatures required for the removal of solvents like DMF can lead to the decomposition of some this compound derivatives.[2]

Troubleshooting Steps:

  • Alternative Solvents: If the reaction allows, consider using a lower-boiling point solvent from the outset. Toluene and pyridine (B92270) have been explored as alternatives, although they may not always be effective for the cyclization step.[2]

  • Extraction: After the reaction, dilute the DMF solution with water and extract the product with a suitable organic solvent like ethyl acetate. This avoids the need for high-temperature distillation of the DMF.

  • Precipitation/Crystallization: It may be possible to precipitate the product from the DMF solution by adding an anti-solvent.

  • Chromatography: Direct purification of the crude product from the reaction mixture using column chromatography can be an effective way to isolate the product without heating.[3]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues during this compound ring formation.

G cluster_0 Problem Identification cluster_1 Analysis & Strategy cluster_2 Corrective Actions start Low Yield or No Product check_temp Review Temperature Control start->check_temp Exothermic reaction? check_reagents Evaluate Reagents & Stoichiometry start->check_reagents Incorrect stoichiometry? side_product Presence of Side Products side_product->check_reagents Byproduct formation? check_conditions Assess Reaction Conditions (pH, Time) side_product->check_conditions Ring opening? decomposition Product Decomposition decomposition->check_temp High temp? check_purification Analyze Purification Method decomposition->check_purification Decomposition during purification? optimize_temp Optimize Temperature (e.g., lower temp, gradual ramp) check_temp->optimize_temp change_reagents Change Dehydrating Agent, Oxidant, or Nucleophile check_reagents->change_reagents adjust_conditions Modify pH, Solvent, or Reaction Time check_conditions->adjust_conditions modify_purification Use Extraction, Alt. Solvent, or Chromatography check_purification->modify_purification end Successful Synthesis optimize_temp->end Improved Yield change_reagents->end Reduced Byproducts adjust_conditions->end Improved Selectivity modify_purification->end Successful Isolation

Caption: Troubleshooting workflow for this compound ring formation.

Quantitative Data Summary

The following table summarizes key quantitative data from various this compound synthesis protocols. This data can be used as a reference for optimizing reaction conditions.

ProductStarting Material(s)Reagents/SolventTemperature (°C)TimeYield (%)Reference
This compoundGlyoximeSuccinic anhydride150--[1]
3,4-Diaminothis compound (DAF)Diaminoglyoxime (DAG)aq. KOH1702h42[3][8]
Diaminoglyoxime (DAG)GlyoximeNH₂OH·HCl, aq. NaOH90-60[3]
3-Amino-4-nitrothis compound (ANF)3,4-Diaminothis compound (DAF)Na₂WO₄-H₂C₂O₄, H₂O₂30-33.7[6]
Dihydrazinium 3,4-dinitraminofurazanateN-ethoxycarbonyl-protected 3,4-diaminothis compound100% HNO₃, TFAA, then Hydrazine hydrate--80[9]
3,4-bis(3-dinitromethylthis compound-4-oxy) this compound3-Nitro-4-cyanothis compound, 3,4-dihydroxythis compound sodium salt---89[10][11]

Key Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminothis compound (DAF) from Diaminoglyoxime (DAG) [3]

  • Apparatus: A stainless steel reactor is required for this high-temperature reaction.

  • Procedure: a. A suspension of diaminoglyoxime (DAG) (23.6 g, 0.2 mol) in aqueous potassium hydroxide (80 mL, 2 M) is placed in the stainless steel reactor. b. The reactor is sealed and heated to 170 °C for 2 hours. c. After heating, the reactor is allowed to cool to room temperature. d. Upon cooling, a precipitate of white, needle-like crystals of DAF will form. e. The product is isolated by filtration, washed with cold water, and dried. f. This procedure typically yields DAF of exceptional purity.

Protocol 2: Oxidation of 3,4-Diaminothis compound (DAF) to 3-Amino-4-nitrothis compound (ANF) [6]

Note: This reaction is hazardous and should be performed with extreme caution behind a blast shield.

  • Apparatus: A jacketed reaction vessel with overhead stirring and a means for precise temperature control (e.g., a cryostat) is essential.

  • Oxidizing System: A CH₃SO₃H-H₂O₂-Na₂WO₄ system is used.

  • Procedure: a. Dissolve 3,4-diaminothis compound (DAF) in methanesulfonic acid (CH₃SO₃H) in the reaction vessel and cool the solution to 0-5 °C. b. Add a catalytic amount of sodium tungstate (Na₂WO₄). c. Slowly add hydrogen peroxide (H₂O₂) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C. d. Monitor the reaction by TLC or HPLC until the starting material is consumed. e. Upon completion, the reaction is carefully quenched by pouring it onto ice. f. The product can be isolated by extraction with a suitable solvent (e.g., ethyl acetate) and purified by chromatography. The byproduct, 3,3'-diamino-4,4'-azofuroxide (DAOAF), may also be isolated.

References

Technical Support Center: Optimization of Reaction Conditions for Nitration of Furazan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the nitration of furazan compounds.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction of a this compound compound is resulting in a very low yield. What are the common causes?

A1: Low yields in this compound nitration can stem from several factors:

  • Ring Decomposition: this compound rings, like other five-membered heterocycles, can be sensitive to strong acids and oxidizing conditions. The use of harsh nitrating agents like mixed acid (concentrated nitric and sulfuric acids) can lead to ring opening or polymerization, significantly reducing the yield of the desired nitrothis compound.[1]

  • Substrate Deactivation: If the this compound ring is substituted with electron-withdrawing groups, its reactivity towards electrophilic nitration will be reduced, leading to incomplete conversion and low yields.

  • Inappropriate Nitrating Agent: The choice of nitrating agent is crucial. A reagent that is too strong can cause decomposition, while one that is too weak may not be effective for deactivated substrates.

  • Suboptimal Temperature: Nitration reactions are often exothermic. Poor temperature control can lead to side reactions and decomposition, thereby lowering the yield. Conversely, a temperature that is too low might result in an impractically slow reaction rate.

Q2: I am observing the formation of significant amounts of side products. What are the likely side reactions?

A2: The formation of side products is a common challenge. A notable side product in the synthesis of 3-amino-4-nitrothis compound (ANF) from 3,4-diaminothis compound (B49099) (DAF) is 3,3'-diamino-4,4'-azofuroxide (DAOAF).[2][3] This occurs through the coupling of nitroso and hydroxylamine (B1172632) intermediates that are formed during the oxidation of the amino group.[2] Over-nitration, leading to the introduction of multiple nitro groups, can also occur if the reaction conditions are too harsh or if the substrate is highly activated.[1]

Q3: How can I improve the regioselectivity of the nitration on a substituted this compound ring?

A3: The position of nitration on a substituted this compound ring is influenced by the electronic properties of the existing substituents. Electron-donating groups (like amino or alkyl groups) will activate the ring and direct the incoming nitro group, while electron-withdrawing groups (like nitro or cyano groups) will deactivate the ring. To improve regioselectivity, consider the following:

  • Protecting Groups: If your this compound has a highly activating group (e.g., an amino group), consider protecting it to modulate its directing effect and prevent side reactions.

  • Choice of Nitrating Agent: Milder nitrating agents may offer better regioselectivity.

  • Reaction Conditions: Optimization of temperature and reaction time can also influence the ratio of isomers formed.

Q4: What are the recommended purification techniques for nitrated this compound compounds?

A4: Purification of nitrated this compound compounds often requires specific techniques due to their chemical nature. Common methods include:

  • Recrystallization: This is a standard method for purifying solid products. The choice of solvent is critical and needs to be determined experimentally.

  • Liquid-Liquid Extraction: This technique is useful for separating the product from the reaction mixture, especially after quenching the reaction in water. For instance, after the synthesis of 3-amino-4-nitrothis compound, the product can be extracted from the aqueous filtrate using dichloromethane.[2]

  • Solid-Phase Extraction (SPE): SPE can be a highly effective method for purifying nitrofuran compounds and their metabolites. Various cartridges are available that can separate the target compound from impurities based on polarity and other interactions.

Q5: What are the key safety precautions I should take when working with nitrated this compound compounds?

A5: Many nitrated this compound compounds are high-energy materials and should be handled with extreme care.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[6][7][8]

  • Small Scale: It is crucial to start with small-scale reactions, especially when exploring new procedures.

  • Temperature Control: Maintain strict control over the reaction temperature to prevent thermal runaways.[2]

  • Handling and Storage: Avoid friction and impact of the dried products. Store nitrated compounds in a cool, well-ventilated area, away from heat and sources of ignition.[6][8][9]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety regulations.[6][7][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation This compound ring is deactivated by electron-withdrawing groups.Use a stronger, yet controlled, nitrating agent such as 100% nitric acid in trifluoroacetic anhydride (B1165640) or nitronium tetrafluorobrate (NO₂BF₄).[10]
Nitrating agent is too weak for the substrate.Consider using a more potent nitrating system. For deactivated rings, mixed acid might be necessary, but with very careful temperature control.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Be cautious of potential exothermic reactions.
Formation of Dark Tar-like Substance Ring decomposition due to harsh reaction conditions (strong acid, high temperature).Use a milder oxidizing system, such as a mixture of hydrogen peroxide, sodium tungstate (B81510), and methanesulfonic acid (H₂O₂/Na₂WO₄/CH₃SO₃H), which has been successfully used for the synthesis of 3-amino-4-nitrothis compound.[4] Maintain strict temperature control, often at or below room temperature.
Significant Side Product Formation (e.g., DAOAF) In the synthesis of 3-amino-4-nitrothis compound, the reaction pathway can favor the coupling of intermediates.Optimize the reaction conditions (temperature, reagent stoichiometry, and addition rate) to favor the formation of the desired nitro compound over the coupled side product. The use of the H₂O₂/Na₂WO₄/CH₃SO₃H system has been shown to provide a good yield of the desired product.[2][4]
Difficulty in Isolating the Product The product is highly soluble in the workup solvent.After quenching the reaction, perform an extraction with a suitable organic solvent like dichloromethane.[2]
The product is unstable and decomposes during workup or purification.Consider converting the product into a more stable salt for isolation. For example, some highly sensitive nitrated furazans have been stabilized and isolated as their hydrazinium (B103819) or other nitrogen-rich salts.[11]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Amino-4-nitrothis compound (ANF) from 3,4-Diaminothis compound (DAF)

Oxidizing/Nitrating System Temperature (°C) Reaction Time Yield (%) Key Observations/Side Products Reference
H₂O₂ / (NH₄)₂S₂O₈ / H₂SO₄Not specifiedNot specifiedNot specifiedTraditional method, can be harsh.[4]
H₂O₂ / Na₂WO₄ / CH₃SO₃H30 (optimal)3.5 h (stirring post-addition)67Milder conditions, formation of 3,3'-diamino-4,4'-azofuroxide (DAOAF) as a major side product.[2][4]
Na₂WO₄-H₂C₂O₄ co-catalyst system30Not specified33.7Attempt to improve yield and control side reactions.[2]

Table 2: Nitration of (tert-butyl-NNO-azoxy)furazans

Starting Material Nitrating Agent Temperature (°C) Reaction Time Yield (%) Reference
(tert-butyl-NNO-azoxy)this compound derivative 9NO₂BF₄ in MeCN2548 h59[10]
(tert-butyl-NNO-azoxy)this compound derivative 9HNO₃ / (CF₃CO)₂O2514 days60[10]
3,4-bis(tert-butyl-NNO-azoxy)this compound 7NO₂BF₄ in MeCN354 hNot specified[10]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-nitrothis compound (ANF) using H₂O₂/Na₂WO₄/CH₃SO₃H [2]

This protocol is based on the reaction calorimetry study for a safer and optimized synthesis.

  • Reagent Preparation:

    • Prepare a solution of 30% hydrogen peroxide.

    • Weigh out the required amount of sodium tungstate (Na₂WO₄).

    • Prepare a mixture of 3,4-diaminothis compound (DAF) in methanesulfonic acid (CH₃SO₃H).

  • Reaction Setup:

    • In a temperature-controlled reactor, add the 30% hydrogen peroxide solution and sodium tungstate at 10°C.

    • Heat the mixture to 30°C.

  • Addition of Substrate:

    • Slowly add the pre-prepared mixture of DAF in methanesulfonic acid to the reactor at a controlled rate (e.g., 1 mL/min).

    • Maintain the reaction temperature at 30°C throughout the addition.

  • Reaction:

    • After the addition is complete, continue stirring the mixture at 30°C for 3.5 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water to precipitate the solid side product (mainly DAOAF).

    • Filter the mixture to separate the solid precipitate.

    • Extract the aqueous filtrate with dichloromethane.

    • Concentrate the organic phase under reduced pressure to obtain the crude 3-amino-4-nitrothis compound as pale yellow crystals.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

experimental_workflow_ANF cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification H2O2 30% H₂O₂ Solution Reactor_init Charge Reactor with H₂O₂ and Na₂WO₄ at 10°C H2O2->Reactor_init Na2WO4 Sodium Tungstate Na2WO4->Reactor_init DAF_sol DAF in CH₃SO₃H Reactor_add Slowly Add DAF Solution DAF_sol->Reactor_add Reactor_heat Heat to 30°C Reactor_init->Reactor_heat Reactor_heat->Reactor_add Reactor_stir Stir for 3.5h at 30°C Reactor_add->Reactor_stir Quench Pour into Ice Water Reactor_stir->Quench Filter Filter Precipitate (DAOAF) Quench->Filter Extract Extract Filtrate with CH₂Cl₂ Filter->Extract Concentrate Concentrate Organic Phase Extract->Concentrate Purify Recrystallize ANF Concentrate->Purify

Caption: Workflow for the synthesis of 3-amino-4-nitrothis compound (ANF).

troubleshooting_nitration Start Low Yield or No Product Deactivated Is the this compound ring deactivated? Start->Deactivated Harsh_Conditions Are you using harsh conditions (e.g., mixed acid)? Deactivated->Harsh_Conditions No Stronger_Nitrating Use a stronger nitrating agent (e.g., NO₂BF₄) Deactivated->Stronger_Nitrating Yes Milder_Conditions Use milder conditions (e.g., H₂O₂/Na₂WO₄/CH₃SO₃H) Harsh_Conditions->Milder_Conditions Yes Side_Products Significant Side Products? Harsh_Conditions->Side_Products No Optimize_Temp Optimize temperature (gradual increase) Protect_Group Consider protecting activating groups Side_Products->Optimize_Temp No Side_Products->Protect_Group Yes

Caption: Decision tree for troubleshooting low yield in this compound nitration.

References

purification techniques for high-purity furazan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of high-purity furazan derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these specialized compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include starting materials, reaction byproducts, and degradation products. For instance, in the synthesis of 3,4-diaminothis compound (B49099) (DAF), unreacted diaminoglyoxime (B1384161) and byproducts from side reactions can be present.[1][2] Neat reactions, in particular, may yield a combination of diaminothis compound and impurities that complicate purification.[2] Similarly, in the synthesis of 3,3′-diamino-4,4′-azoxythis compound (DAAF), impurities can include the precursor DAF, 3-amino-4-nitrothis compound, and 3-amino-4-nitrosothis compound.[3]

Q2: Which purification technique is most suitable for my this compound derivative?

A2: The choice of purification technique depends on the physicochemical properties of your compound (e.g., thermal stability, solubility) and the nature of the impurities.

  • Recrystallization is effective for thermally stable compounds with good solubility in a suitable solvent at elevated temperatures and poor solubility at room temperature.

  • Column Chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful when dealing with complex mixtures or impurities with similar solubility profiles to the target compound.

  • Sublimation is ideal for thermally stable, volatile solids with non-volatile impurities.[4][5][6]

Q3: How can I assess the purity of my this compound derivative after purification?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for determining the purity of this compound derivatives.[7][8] HPLC is generally preferred for non-volatile and thermally labile compounds, while GC is suitable for volatile and thermally stable compounds.[8] Mass spectrometry (MS) coupled with these techniques (LC-MS or GC-MS) can provide further structural information about any remaining impurities.

Troubleshooting Guides

Recrystallization

Q1: My this compound derivative will not crystallize out of solution, even after cooling. What should I do?

A1: This is a common issue that can often be resolved by inducing crystallization. Try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can promote nucleation.

  • Seeding: Add a single, pure crystal of your compound (a "seed crystal") to the solution. This provides a template for crystal growth.

  • Concentration: If the solution is too dilute, evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

  • Lower Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator.

Q2: The yield of my recrystallized this compound derivative is very low. How can I improve it?

A2: Low yield is often due to using too much solvent or premature crystallization.

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.[9]

  • Second Crop: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated and cooled further to obtain a second crop of crystals.

  • Pre-heat Funnel: When performing a hot filtration step to remove insoluble impurities, pre-heat the funnel to prevent the product from crystallizing prematurely on the filter paper.

Q3: My this compound derivative is still impure after recrystallization. What went wrong?

A3: Persistent impurities can be a result of a few factors:

  • Inappropriate Solvent: The chosen solvent may not be ideal for separating the desired compound from the impurities. The impurity may have similar solubility characteristics. In this case, a different solvent or a solvent mixture should be tested.

  • Crystallization Too Rapid: If crystals form too quickly, impurities can become trapped within the crystal lattice.[9] To slow down crystallization, you can add a small amount of additional solvent.[9]

  • Co-crystallization: The impurity may co-crystallize with your product. In this scenario, a different purification technique, such as column chromatography, may be necessary.

Column Chromatography

Q1: How do I choose the right solvent system (mobile phase) for my this compound derivative?

A1: The selection of an appropriate mobile phase is crucial for good separation. Thin-Layer Chromatography (TLC) is an essential tool for quickly screening different solvent systems. The ideal solvent system will result in a good separation of your target compound from impurities, with the target compound having an Rf value of approximately 0.3-0.5. A common starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the mobile phase is then adjusted to achieve the desired separation.

Q2: My this compound derivative is not moving from the top of the column.

A2: This indicates that the mobile phase is not polar enough to elute your compound. You need to increase the polarity of the solvent system. This can be done by increasing the proportion of the more polar solvent in your mixture.

Q3: All my compounds are coming off the column at the same time.

A3: This suggests that the mobile phase is too polar. You should decrease the polarity of the solvent system by increasing the proportion of the less polar solvent. This will allow for better interaction of the compounds with the stationary phase (e.g., silica (B1680970) gel) and result in better separation.

Q4: The separation of my this compound derivative from an impurity is poor.

A4: If you are struggling to separate your compound from an impurity, consider the following:

  • Optimize the Solvent System: Perform a more thorough TLC analysis with a wider range of solvent polarities to find a system that provides better separation.

  • Change the Stationary Phase: If optimizing the mobile phase is not successful, you may need to try a different stationary phase. For example, if you are using silica gel, you could try alumina (B75360) or a reversed-phase silica gel.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution of closely eluting compounds.

Sublimation

Q1: My this compound derivative is not subliming, even with heating.

A1: Insufficient sublimation can be due to two main factors:

  • Temperature is too low: The temperature of the heating bath may not be high enough to reach the sublimation point of your compound under the applied pressure. Cautiously increase the temperature, but be careful not to melt the compound.[4]

  • Pressure is too high: For many organic compounds, sublimation requires a reduced pressure.[4] Ensure that your vacuum system is functioning correctly and that the apparatus is well-sealed to achieve a sufficiently low pressure.

Q2: My sublimed this compound derivative crystals are forming on the sides of the flask instead of the cold finger.

A2: This happens when the temperature gradient is not optimal. The sides of the flask are cooler than the bottom but warmer than the cold finger, allowing for crystallization to occur there. To resolve this, you can try insulating the lower part of the sublimation apparatus to ensure the compound only crystallizes on the designated cold surface.[4]

Q3: The sublimed crystals on the cold finger appear wet or pasty.

A3: This is likely due to condensation of atmospheric water on the cold finger before or during the sublimation process.[4] To prevent this, ensure the apparatus is dry before starting and introduce the cooling medium to the cold finger just before you begin heating the sample.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

TechniquePrincipleAdvantagesDisadvantagesTypical Purity AchievedTypical Yield
Recrystallization Difference in solubility at different temperaturesSimple, inexpensive, good for large quantitiesRequires a suitable solvent, potential for low recovery, may not remove all impurities>98%60-90%
Column Chromatography Differential partitioning between a mobile and stationary phaseHigh resolution, applicable to a wide range of compoundsCan be time-consuming, requires larger volumes of solvent, potential for sample loss on the column>99%50-80%
Sublimation Phase transition from solid to gas without passing through a liquid phaseHigh purity for suitable compounds, solvent-freeOnly applicable to volatile solids, requires vacuum for many compounds, may not be suitable for large scale>99.5%40-70%

Note: Purity and yield are highly dependent on the specific this compound derivative, the nature and amount of impurities, and the optimization of the experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of 3,4-Diaminothis compound (DAF)

This protocol is adapted from a procedure for purifying crude DAF.[2]

Materials:

  • Crude 3,4-Diaminothis compound (DAF)

  • Ethylene (B1197577) glycol

  • Water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude DAF in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a suitable polar solvent, such as ethylene glycol, to the flask.[2] The product should be sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Gently heat the mixture with stirring until the DAF is completely dissolved. Avoid boiling the solvent.

  • If there are any insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Quickly filter the hot solution to remove the solid impurities.

  • Allow the clear solution to cool slowly to room temperature. Crystals of pure DAF should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified DAF crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water.[2]

  • Allow the crystals to air-dry completely.

Protocol 2: Silica Gel Column Chromatography for this compound Derivatives

Materials:

  • Crude this compound derivative

  • Silica gel (for column chromatography)

  • Sand

  • Glass wool

  • Chromatography column

  • Eluent (solvent system determined by TLC)

  • Collection tubes or flasks

Procedure:

  • Prepare the Column:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand on top of the glass wool.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Load the Sample:

    • Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable volatile solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Begin adding the eluent to the top of the column, collecting the fractions that elute from the bottom.

    • If using a gradient elution, gradually increase the polarity of the eluent over time.

  • Analyze the Fractions:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound derivative.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 3: Vacuum Sublimation of a this compound Derivative

Materials:

  • Crude this compound derivative

  • Sublimation apparatus (including a cold finger)

  • Vacuum source

  • Heating source (e.g., heating mantle or oil bath)

  • Cooling source for the cold finger (e.g., ice water)

Procedure:

  • Place the dry, crude this compound derivative in the bottom of the sublimation apparatus.

  • Insert the cold finger into the apparatus.

  • Connect the apparatus to a vacuum source and evacuate the system. A good seal is essential for achieving a low pressure.

  • Once a stable vacuum is achieved, begin circulating the cooling medium through the cold finger.

  • Gently and slowly heat the bottom of the apparatus. The this compound derivative will start to sublime and deposit as pure crystals on the cold finger.[4]

  • Continue the process until all the volatile material has sublimed.

  • Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

  • Carefully and slowly release the vacuum.

  • Remove the cold finger and scrape off the purified crystals.

Visualizations

Purification_Workflow start Crude this compound Derivative assess_properties Assess Physicochemical Properties (Solubility, Thermal Stability, Volatility) start->assess_properties recrystallization Recrystallization assess_properties->recrystallization Thermally Stable, Good Crystallizing Solvent chromatography Column Chromatography assess_properties->chromatography Complex Mixture or Similar Solubility of Impurities sublimation Sublimation assess_properties->sublimation Thermally Stable and Volatile purity_analysis Purity Analysis (HPLC, GC) recrystallization->purity_analysis chromatography->purity_analysis sublimation->purity_analysis pure_product High-Purity this compound Derivative purity_analysis->pure_product Purity ≥ 99% further_purification Further Purification Needed purity_analysis->further_purification Purity < 99% further_purification->assess_properties

Caption: Decision workflow for selecting a suitable purification technique.

Recrystallization_Troubleshooting start Recrystallization Attempt issue Identify Issue start->issue no_crystals No Crystals Form issue->no_crystals No Precipitation low_yield Low Yield issue->low_yield Little Product impure_product Product Still Impure issue->impure_product Contaminated Product solution1 Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->solution1 solution2 Optimize Yield: - Minimize Solvent - Slow Cooling - Collect Second Crop low_yield->solution2 solution3 Improve Purity: - Change Solvent - Slower Cooling - Consider Chromatography impure_product->solution3 success Successful Recrystallization solution1->success solution2->success solution3->success

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Strategies for Reducing the Sensitivity of Furazan-Based Explosives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers and scientists working with furazan-based explosives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing the sensitivity of these energetic materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for reducing the sensitivity of this compound-based explosives?

A1: The main strategies to decrease the sensitivity of this compound-based explosives include:

  • Co-crystallization: Forming a new crystalline solid containing the this compound-based explosive and a co-former in a specific stoichiometric ratio. This can alter the crystal packing and intermolecular interactions, leading to reduced sensitivity.

  • Formulation with Binders (Polymer-Bonded Explosives - PBXs): Incorporating the explosive crystals into a polymer matrix. The binder coats the explosive particles, absorbing shock and reducing friction, thereby making the composite material less sensitive.[1][2]

  • Surface Coating/Encapsulation: Applying a thin layer of an insensitive material onto the surface of the explosive crystals. This coating acts as a protective barrier against external stimuli.[3][4][5]

  • Formation of Eutectics: Mixing the this compound-based explosive with another compound to form a eutectic mixture, which has a lower melting point and can exhibit reduced sensitivity.

  • Chemical Modification: Introducing less sensitive functional groups or moieties into the molecular structure of the this compound-based explosive.

Q2: How does co-crystallization reduce the sensitivity of this compound-based explosives?

A2: Co-crystallization can reduce sensitivity through several mechanisms:

  • Improved Crystal Quality: Co-crystals often have fewer defects and a more ordered crystal lattice compared to the parent explosive, which can minimize the formation of "hot spots" under mechanical stimuli.

  • Alteration of Intermolecular Interactions: The formation of new hydrogen bonds, π-π stacking, and van der Waals forces between the explosive and the co-former can increase the stability of the crystal lattice, making it more resistant to initiation.[6]

  • Changes in Crystal Morphology: Co-crystallization can modify the shape and size of the crystals, which can influence their sensitivity.

Q3: What are the key considerations when selecting a binder for a Polymer-Bonded Explosive (PBX)?

A3: The selection of a suitable binder is critical for the performance and safety of a PBX. Key factors to consider include:

  • Compatibility: The binder must be chemically compatible with the this compound-based explosive to avoid degradation or unintended reactions over time.

  • Mechanical Properties: The binder's elasticity and toughness are crucial. An elastomeric binder can effectively absorb and dissipate shock energy, thus reducing the sensitivity of the explosive.[1]

  • Thermal Stability: The binder should have good thermal stability to withstand the processing temperatures and to ensure the long-term stability of the PBX.[7]

  • Adhesion: Good adhesion between the binder and the explosive crystals is essential for the mechanical integrity of the PBX and for effective desensitization.

  • Energetic vs. Inert Binders: Energetic binders (e.g., glycidyl (B131873) azide (B81097) polymer - GAP, nitrocellulose - NC) can contribute to the overall energy output of the explosive, while inert binders (e.g., fluoropolymers like Viton) are primarily used for desensitization and do not add to the energy.[3][4][8] The choice depends on the desired balance between performance and sensitivity.

Troubleshooting Guides

Co-crystallization
Problem Possible Cause(s) Suggested Solution(s)
Formation of a physical mixture instead of a co-crystal. - Incompatible co-formers. - Incorrect solvent selection. - Unfavorable crystallization conditions (e.g., temperature, evaporation rate).- Screen for co-formers with complementary functional groups for hydrogen bonding or other strong intermolecular interactions. - Experiment with a range of solvents with different polarities. - Optimize the crystallization conditions. Slow evaporation or cooling often yields better results.[9][10]
Poor crystal quality or small crystal size. - Rapid crystallization. - Impurities in the starting materials or solvent.- Slow down the crystallization process by reducing the evaporation rate or cooling rate. - Use high-purity starting materials and solvents.
Difficulty in scaling up the co-crystallization process. - Method not suitable for large-scale production (e.g., slow solvent evaporation). - Inconsistent mixing.- Consider alternative methods like resonant acoustic mixing (RAM) or slurry conversion for larger batches.[11][12][13] - Ensure uniform mixing and temperature control throughout the process.
Inconclusive characterization of the product. - Relying on a single characterization technique.- Use multiple characterization techniques to confirm co-crystal formation, such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods (FTIR, Raman). Single-crystal X-ray diffraction is the definitive method if suitable crystals can be obtained.[13]
Polymer-Bonded Explosives (PBX) Formulation
Problem Possible Cause(s) Suggested Solution(s)
Inadequate reduction in sensitivity. - Poor adhesion between the binder and explosive crystals. - Inhomogeneous mixing, leading to uncoated explosive particles. - Incorrect binder-to-explosive ratio.- Use a binder with good affinity for the explosive or add a coupling agent. - Optimize the mixing process (e.g., time, speed, temperature) to ensure uniform coating. - Experiment with different binder concentrations.
Plasticizer migration ("sweating"). - Poor compatibility between the plasticizer and the polymer binder. - Use of low molecular weight plasticizers. - High processing or storage temperatures.[14][15][16]- Select a plasticizer with high molecular weight and good compatibility with the chosen polymer.[15] - Consider using a reactive plasticizer that chemically bonds to the polymer matrix.[15] - Control processing and storage temperatures. - A surface coating can also act as a barrier to prevent migration.[15]
High viscosity of the slurry during processing. - High solids loading (explosive content). - Inappropriate solvent or plasticizer. - Low processing temperature.- Adjust the solids loading. - Use a less viscous solvent or a more effective plasticizer. - Increase the processing temperature within the safe limits of the explosive.
Formation of voids or defects in the cured PBX. - Air entrapment during mixing. - Shrinkage of the binder during curing.- Mix under vacuum to remove trapped air. - Optimize the curing cycle (temperature and time) and select a binder with low shrinkage.

Quantitative Data on Sensitivity Reduction

Table 1: Impact and Friction Sensitivity of DNTF with Different Binders and in a Eutectic Mixture

Material Impact Sensitivity (H₅₀, cm) Friction Sensitivity (Explosion Probability, %) Reference
Pure DNTF-100%[3]
DNTF coated with GAP-52%[3]
DNTF coated with 5% NC-28% (72% reduction)[4]
DNTF/TNT mixtureIncreased by 3.02 cm24% (76% reduction)[17]
DNTF/DNAN mixtureHigher than DNTF/TNTLower than DNTF/TNT[17]
TNTON/DNTF Eutectic38 J252 N[18]

Note: H₅₀ is the drop height at which there is a 50% probability of initiation. A higher H₅₀ value indicates lower sensitivity. Impact sensitivity for GAP-coated DNTF was reported as a 28% reduction from 76% explosion probability.

Table 2: Impact Sensitivity of DAAF and its Formulations

Material Impact Sensitivity (H₅₀, cm) Reference
Coarse DAAF (DAAF_C) with 150 grit sandpaper292.6 ± 34.4[13]
Nanosized DAAF (DAAF_N) with 150 grit sandpaper263.2 ± 69.6[13]
Nanosized DAAF (DAAF_N) on bare anvil119.2 ± 3.8[13]
DAAF/RDX composites> 100[19]
DAAF synthesized by microfluidic technology90 J[20]

Experimental Protocols

Protocol 1: Slurry Coating of this compound-Based Explosives

This protocol is a general guideline for coating explosive crystals with a polymeric binder using the slurry method.

Materials and Equipment:

  • This compound-based explosive crystals

  • Polymeric binder (e.g., Nitrocellulose, Viton)

  • Solvent for the binder (e.g., acetone, ethyl acetate)

  • Non-solvent for the explosive (e.g., water)

  • Jacketed reaction vessel with a mechanical stirrer

  • Temperature control system

  • Filtration apparatus

  • Drying oven

Procedure:

  • Slurry Preparation: Add the non-solvent (e.g., water) and the explosive crystals to the jacketed reaction vessel. Begin stirring to form a uniform slurry.

  • Binder Solution Preparation: In a separate container, dissolve the polymeric binder in a suitable solvent.

  • Coating: Slowly add the binder solution to the explosive slurry while maintaining constant stirring and temperature. The binder will precipitate out of the solution and coat the explosive crystals.

  • Solvent Removal: Gradually increase the temperature or apply a vacuum to evaporate the solvent for the binder.

  • Filtration: Once the coating is complete and the solvent is removed, filter the slurry to separate the coated explosive crystals from the liquid.

  • Drying: Dry the coated crystals in an oven at a safe temperature to remove any residual moisture and solvent.

  • Characterization: Analyze the coated particles using techniques like Scanning Electron Microscopy (SEM) to verify the coating uniformity and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the binder on the crystal surface.[19]

Protocol 2: Co-crystallization by Solvent Evaporation

This protocol provides a general procedure for preparing co-crystals of this compound-based explosives.

Materials and Equipment:

  • This compound-based explosive

  • Co-former

  • Suitable solvent or solvent mixture

  • Crystallization dish or beaker

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which both the explosive and the co-former have adequate and comparable solubility.

  • Dissolution: Dissolve stoichiometric amounts of the this compound-based explosive and the co-former in the selected solvent with gentle heating and stirring until a clear solution is obtained.

  • Crystallization: Cover the container with a perforated lid to allow for slow evaporation of the solvent at a controlled temperature (e.g., room temperature).

  • Crystal Harvesting: Once crystals have formed, decant the mother liquor and collect the crystals by filtration.

  • Drying: Dry the crystals under ambient conditions or in a desiccator.

  • Characterization: Confirm the formation of a new crystalline phase using PXRD and DSC.

Visualizations

Desensitization_Strategy_Selection start Define Requirements: - Desired Sensitivity Level - Performance (Energy) Constraints - Processing & Cost Limitations is_performance_critical Is maintaining or increasing energy critical? start->is_performance_critical strategy_energetic Select Energetic Strategy: - Co-crystallization with energetic co-former - Formulation with energetic binder (e.g., GAP, NC) is_performance_critical->strategy_energetic Yes strategy_inert Select Inert Strategy: - Formulation with inert binder (e.g., Viton) - Surface coating with inert material - Co-crystallization with inert co-former is_performance_critical->strategy_inert No is_new_molecule Is chemical modification of the explosive molecule an option? strategy_energetic->is_new_molecule strategy_inert->is_new_molecule strategy_synthesis Pursue Synthetic Route: - Introduce desensitizing moieties is_new_molecule->strategy_synthesis Yes final_selection Final Strategy Selection & Optimization is_new_molecule->final_selection No strategy_synthesis->final_selection

Caption: A logical workflow for selecting a suitable desensitization strategy.

PBX_Troubleshooting_Workflow start PBX Formulation Issue Identified issue_type What is the nature of the issue? start->issue_type sensitivity_issue Inadequate Sensitivity Reduction issue_type->sensitivity_issue Sensitivity processing_issue Processing Difficulty (e.g., high viscosity) issue_type->processing_issue Processing stability_issue Post-Curing Instability (e.g., plasticizer migration) issue_type->stability_issue Stability check_adhesion Check Binder-Explosive Adhesion & Mixing Homogeneity sensitivity_issue->check_adhesion adjust_formulation Adjust Formulation: - Solids Loading - Solvent/Plasticizer processing_issue->adjust_formulation check_compatibility Verify Plasticizer-Binder Compatibility & Molecular Weight stability_issue->check_compatibility solution_sensitivity Optimize mixing process or change binder/coupling agent check_adhesion->solution_sensitivity solution_processing Modify temperature or formulation ratios adjust_formulation->solution_processing solution_stability Select high MW/reactive plasticizer or add surface coating check_compatibility->solution_stability

Caption: A troubleshooting workflow for common issues in PBX formulation.

References

methods for controlling regioselectivity in furazan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during furazan synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity in the synthesis of unsymmetrically substituted furazans?

A1: The primary challenge in synthesizing unsymmetrically substituted furazans lies in controlling the cyclization of the precursor, typically an unsymmetrical glyoxime (B48743) or a related dinitrile oxide precursor. The two non-equivalent nitrogen atoms in the intermediate can lead to the formation of two different regioisomers. Achieving high selectivity for one isomer over the other is crucial for the synthesis of specific, biologically active molecules and often requires careful control of reaction conditions. The synthesis of unsymmetrical pyrazines, for example, has also been noted as a challenge, highlighting the common difficulty in controlling regiochemistry in such heterocyclic systems.[1]

Q2: What fundamental principles can be used to control regioselectivity in chemical reactions, and how might they apply to this compound synthesis?

A2: The regioselectivity of a reaction is often determined by either kinetic or thermodynamic control.[2][3][4]

  • Kinetic Control: The product that forms the fastest is the major product. This is usually the case at lower reaction temperatures where the reaction is irreversible. The kinetically favored product is formed via the transition state with the lowest activation energy.[2][3]

  • Thermodynamic Control: The most stable product is the major product. This is typically achieved at higher temperatures, where the reaction is reversible, allowing the products to equilibrate to the most stable isomer.[2][3][5]

In this compound synthesis, by carefully selecting reaction conditions such as temperature, solvent, and catalysts, it may be possible to favor one reaction pathway over the other, thus controlling which regioisomer is formed.[5][6]

Q3: Can directing groups be used to control regioselectivity in this compound synthesis?

A3: While the provided literature does not give specific examples for this compound synthesis, the use of directing groups is a well-established strategy for controlling regioselectivity in the functionalization of other heterocyclic and aromatic systems.[7][8] A directing group is a functional group on the starting material that influences the position of a subsequent reaction. It is plausible that this strategy could be adapted for this compound synthesis, for instance, by using a bulky substituent on one side of the glyoxime precursor to sterically hinder the reaction at the adjacent nitrogen atom, thereby directing cyclization to the other nitrogen.

Troubleshooting Guides

Problem 1: My reaction produces a nearly 1:1 mixture of two regioisomers. How can I favor the formation of one over the other?

Solution: This issue often arises when the activation energies for the formation of both products are very similar, and the thermodynamic stabilities of the products are also comparable. To favor one regioisomer, you can try to shift the reaction towards either kinetic or thermodynamic control.

Troubleshooting Steps:

  • Vary the Reaction Temperature:

    • To favor the kinetic product (the one that forms faster), try running the reaction at a lower temperature. This will provide less energy for the system to overcome the higher activation energy barrier of the alternative pathway.[2][3]

    • To favor the thermodynamic product (the more stable one), try running the reaction at a higher temperature for a longer duration. This allows the initially formed products to potentially revert to the intermediate and then form the more stable isomer.[2][3][5]

  • Change the Solvent: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, water) to see if the product ratio is affected.[5][6]

  • Modify the Catalyst: If a catalyst is used, its nature can significantly impact regioselectivity. For metal-catalyzed reactions, changing the ligands on the metal can alter the steric and electronic environment of the catalytic site, potentially favoring one reaction pathway.

Problem 2: I am trying to synthesize a specific 3,4-disubstituted this compound, but the reaction yield is low and I get a mixture of products.

Solution: Low yields and product mixtures in the synthesis of 3,4-disubstituted furazans can be due to a lack of regiocontrol in the key cyclization step. A strategic approach is to use starting materials that favor the formation of the desired regioisomer.

Troubleshooting Steps:

  • Precursor Design: The structure of your starting material is critical. For the synthesis of unsymmetrical 3,4-disubstituted furans, for example, specific synthetic routes have been developed to ensure the correct placement of substituents.[9] A similar approach can be applied to this compound synthesis by carefully designing the glyoxime or other precursor to favor the desired cyclization pathway.

  • Use of Activating/Deactivating Groups: The electronic properties of the substituents on your precursor can influence the reactivity of the adjacent functional groups. An electron-withdrawing group can decrease the nucleophilicity of a nearby nitrogen atom in the intermediate, potentially directing the cyclization to the other nitrogen.

  • Stepwise Synthesis: Instead of a one-pot reaction, consider a stepwise approach where you first synthesize a monosubstituted this compound and then introduce the second substituent. This can provide better control over the final product's regiochemistry.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Ratio (Hypothetical Example)

EntryTemperature (°C)SolventTime (h)Ratio of Regioisomer A : Regioisomer B
10Dichloromethane (B109758)2485 : 15 (Kinetic Control)
225 (Room Temp)Dichloromethane1260 : 40
380 (Reflux)Toluene2420 : 80 (Thermodynamic Control)
425 (Room Temp)Acetonitrile1255 : 45

Experimental Protocols

General Protocol for Regioselective this compound Synthesis via Glyoxime Dehydration (Illustrative)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical glyoxime (1.0 eq) in a suitable solvent (e.g., toluene, xylene, or a higher boiling point solvent for thermodynamically controlled reactions; dichloromethane or THF for kinetically controlled reactions).

  • Reagent Addition: Add the dehydrating agent (e.g., succinic anhydride, phosphorus pentoxide, or thionyl chloride) portion-wise to the solution. The choice of dehydrating agent can influence the reaction rate and selectivity.

  • Reaction Conditions:

    • For Kinetic Control: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or GC-MS. The reaction should be stopped once the starting material is consumed to prevent equilibration to the thermodynamic product.

    • For Thermodynamic Control: Heat the reaction mixture to reflux and maintain it for an extended period (e.g., 12-24 hours) to allow the product mixture to equilibrate to the most stable isomer.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench any remaining dehydrating agent according to standard procedures (e.g., by slowly adding water or a saturated bicarbonate solution).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to separate the regioisomers.

  • Characterization: Characterize the purified regioisomers using NMR, mass spectrometry, and X-ray crystallography to confirm their structures and determine the product ratio.

Visualizations

G Logical Flow for Troubleshooting Regioselectivity start Start: Undesired Regioisomer Ratio q1 Is the desired product the kinetic or thermodynamic product? start->q1 kinetic Favor Kinetic Product q1->kinetic Kinetic thermodynamic Favor Thermodynamic Product q1->thermodynamic Thermodynamic lower_temp Lower Reaction Temperature kinetic->lower_temp shorter_time Shorter Reaction Time kinetic->shorter_time raise_temp Increase Reaction Temperature thermodynamic->raise_temp longer_time Longer Reaction Time thermodynamic->longer_time change_solvent Change Solvent Polarity lower_temp->change_solvent shorter_time->change_solvent raise_temp->change_solvent longer_time->change_solvent modify_precursor Modify Precursor Structure (Steric/Electronic Effects) change_solvent->modify_precursor end End: Optimized Regioisomer Ratio modify_precursor->end

Caption: Troubleshooting workflow for optimizing regioselectivity.

G Kinetic vs. Thermodynamic Control in this compound Synthesis cluster_0 Reaction Pathway cluster_1 Conditions Starting Material\n(Unsymmetrical Glyoxime) Starting Material (Unsymmetrical Glyoxime) Intermediate Intermediate Starting Material\n(Unsymmetrical Glyoxime)->Intermediate Transition State A Transition State A Intermediate->Transition State A ΔG‡ (low) Transition State B Transition State B Intermediate->Transition State B ΔG‡ (high) Kinetic Product\n(Regioisomer A) Kinetic Product (Regioisomer A) Transition State A->Kinetic Product\n(Regioisomer A) Thermodynamic Product\n(Regioisomer B) Thermodynamic Product (Regioisomer B) Transition State B->Thermodynamic Product\n(Regioisomer B) Low Temperature Low Temperature Low Temperature->Transition State A Favors High Temperature High Temperature High Temperature->Thermodynamic Product\n(Regioisomer B) Allows Equilibration To

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

References

Technical Support Center: Mitigating Decomposition of Furazan Compounds During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for furazan compounds. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the decomposition of this compound-containing molecules during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound compounds decompose during storage?

A1: this compound compounds can decompose through several primary pathways, largely influenced by environmental factors such as heat, light, and moisture. The main degradation mechanisms include:

  • Thermal Decomposition: Elevated temperatures can induce the cleavage of the this compound ring. This process often involves the breaking of carbon-nitrogen (C-N), nitrogen-oxygen (N-O), and carbon-carbon (C-C) bonds.[1][2] For many energetic this compound derivatives, this decomposition can be initiated by the rupture of a C-NO2 or O-N bond, leading to the release of nitrogen oxides (NO, NO2) and other gaseous products like hydrogen cyanide (HCN).[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can trigger the decomposition of this compound rings.[3][4] This can lead to ring-opening reactions and the formation of various degradation products. For instance, some benzothis compound (B1196253) derivatives have been shown to transform into other cyclic or linear compounds upon irradiation.[1]

  • Hydrolysis: The presence of moisture can lead to the hydrolytic degradation of the this compound ring, especially under acidic or basic conditions. The 1,2,5-oxadiazole ring, which is the core of this compound, can be susceptible to ring opening through nucleophilic attack by water. Studies on analogous oxadiazole structures have shown that pH plays a critical role, with maximum stability often observed in a slightly acidic to neutral pH range (pH 3-5).[1][5]

Q2: My this compound compound is showing signs of degradation (e.g., color change, impurity peaks in analysis). What are the first troubleshooting steps I should take?

A2: If you suspect your this compound compound is degrading, a systematic approach to troubleshooting is recommended. The following flowchart outlines the initial steps to identify the potential cause.

G start Degradation Suspected (e.g., color change, new impurities) check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Air/Inert) - Container Type start->check_storage check_purity Verify Initial Purity: - Check Certificate of Analysis (CoA) - Re-analyze a fresh sample if possible start->check_purity check_handling Assess Handling Procedures: - Solvent purity - Exposure to air/moisture during weighing - Compatibility with lab equipment start->check_handling analyze_impurities Characterize Degradants: - LC-MS, GC-MS, NMR - Compare with known degradation pathways check_storage->analyze_impurities check_purity->analyze_impurities check_handling->analyze_impurities mitigate Implement Corrective Actions: - Optimize storage conditions - Modify handling procedures - Consider purification analyze_impurities->mitigate

Caption: Troubleshooting workflow for suspected this compound compound decomposition.

Q3: What are the recommended general storage conditions for this compound compounds?

A3: To minimize decomposition, this compound compounds should generally be stored under the following conditions:

  • Temperature: Store in a cool environment. For many compounds, refrigeration (2-8 °C) is advisable. Avoid exposure to high temperatures.

  • Light: Protect from light by storing in amber vials or other light-blocking containers.[3][6][7] For highly sensitive compounds, storage in a light-proof box within a cabinet is recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8] This is particularly important for compounds susceptible to oxidative degradation.

  • Moisture: Protect from humidity. Use of desiccants is recommended for hygroscopic compounds.[6][9] Containers should be tightly sealed to prevent moisture ingress.

For specific quantitative storage recommendations, it is crucial to consult the supplier's safety data sheet (SDS) or perform stability studies.

Troubleshooting Guides

Issue 1: Appearance of New Impurities in Chromatographic Analysis (HPLC/GC)
Potential Cause Troubleshooting Steps
Thermal Decomposition 1. Verify the storage temperature. Ensure the compound has not been exposed to excessive heat. 2. If the compound is stored at room temperature, consider moving it to a refrigerated or freezer environment. 3. When preparing samples for analysis, avoid excessive heating (e.g., during dissolution).
Photodegradation 1. Confirm that the compound is stored in a light-protected container (e.g., amber vial).[6][7] 2. Minimize exposure to ambient light during sample preparation and analysis.[3][7] 3. If photodegradation is suspected, perform a forced degradation study by exposing a small sample to a controlled light source to confirm sensitivity.
Hydrolysis 1. Assess the hygroscopicity of the compound. 2. Ensure the storage container is well-sealed and stored in a dry environment. Consider using a desiccator. 3. Use anhydrous solvents for sample preparation and analysis.
Oxidation 1. If not already done, store the compound under an inert atmosphere (e.g., nitrogen or argon).[8] 2. Use de-gassed solvents for sample preparation. 3. Consider adding an antioxidant to the formulation if compatible.
Incompatibility with Excipients/Solvents 1. Review all components of the formulation or solution for potential incompatibilities.[10] 2. Perform a compatibility study by storing the this compound compound with individual excipients or in the solvent and analyzing for degradation over time.
Issue 2: Color Change of the this compound Compound During Storage
Potential Cause Troubleshooting Steps
Formation of Chromophoric Degradation Products 1. A color change is a strong indicator of chemical degradation. Follow the steps outlined in "Issue 1" to identify the degradation pathway. 2. Photodegradation and oxidation are common causes of color change in organic molecules.
Reaction with Trace Impurities 1. Trace impurities in the compound itself or in the storage solvent can sometimes lead to colored byproducts. 2. If possible, re-purify a small amount of the compound and observe if the color change still occurs under the same storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Compounds

Forced degradation studies are essential for understanding the intrinsic stability of a this compound compound and for developing stability-indicating analytical methods.[11][12][13][14][15]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of the this compound compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).[12]

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[12]

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at a controlled temperature (e.g., 60 °C) for a defined period.[12]

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and store at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

    • Photodegradation: Expose the solid compound and the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period, as per ICH Q1B guidelines.[3][4][16][17][18] A dark control sample should be stored under the same temperature conditions.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to elucidate the structures of the major degradants.

G start Prepare Stock Solution of this compound Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (UV/Vis Light) start->photo analyze Analyze by HPLC-UV/MS at Time Points acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile: - Identify Degradants - Determine Pathways - Assess Stability analyze->evaluate

Caption: Experimental workflow for a forced degradation study of a this compound compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products over time.[19][20][21]

Objective: To develop an HPLC method that separates the parent this compound compound from all its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a versatile reversed-phase column (e.g., C18).

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium (B1175870) acetate) to achieve optimal separation. A gradient elution is often necessary to resolve all peaks.

  • Method Optimization:

    • Fine-tune the gradient profile, flow rate, and column temperature to improve resolution, peak shape, and analysis time.

  • Wavelength Selection:

    • Use a photodiode array (PDA) detector to determine the optimal wavelength for the detection of the parent compound and all impurities.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the parent peak is pure in the presence of degradation products (e.g., using peak purity analysis with a PDA detector or LC-MS).

Data Presentation

Table 1: General Storage Recommendations for this compound Compounds

Parameter General Recommendation Rationale
Temperature Cool (2-8 °C) or as specified by the manufacturer.To minimize thermal decomposition.
Light Protect from light (amber vials, storage in the dark).[3][6][7]To prevent photodegradation.
Humidity Low humidity environment (use of desiccants for hygroscopic compounds).[6][9]To prevent hydrolysis.
Atmosphere Inert atmosphere (e.g., nitrogen, argon).[8]To prevent oxidation.
pH (for solutions) Typically pH 3-5, but should be determined experimentally.[1][5]To minimize acid/base-catalyzed hydrolysis.

Visualizations of Decomposition Pathways

The following diagrams illustrate common decomposition pathways for the this compound ring.

G cluster_thermal Thermal Decomposition furazan_thermal This compound Ring ring_opening_thermal Ring Opening (C-N, N-O, C-C cleavage) furazan_thermal->ring_opening_thermal Heat products_thermal Decomposition Products (e.g., NO, NO2, HCN) ring_opening_thermal->products_thermal G cluster_photo Photodegradation furazan_photo This compound Ring excited_state Excited State furazan_photo->excited_state hv (Light) ring_opening_photo Ring Opening / Rearrangement excited_state->ring_opening_photo photoproducts Photoproducts ring_opening_photo->photoproducts G cluster_hydrolysis Hydrolytic Decomposition furazan_hydro This compound Ring ring_opening_hydro Nucleophilic Attack (Ring Opening) furazan_hydro->ring_opening_hydro H2O (Acid/Base catalysis) hydrolysis_products Hydrolysis Products ring_opening_hydro->hydrolysis_products

References

Validation & Comparative

comparative analysis of furazan versus furoxan in energetic materials

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, stability, and sensitivity of furazan and furoxan-based energetic materials, supported by experimental data and detailed methodologies.

In the quest for advanced high-energy-density materials (HEDMs), this compound (1,2,5-oxadiazole) and its N-oxide derivative, furoxan (1,2,5-oxadiazole-2-oxide), have emerged as crucial building blocks. Their rigid, nitrogen-rich heterocyclic structures contribute favorably to key energetic properties such as high density and positive heats of formation. This guide provides a comprehensive comparative analysis of this compound- and furoxan-based energetic materials, offering researchers and scientists a detailed overview of their performance characteristics, supported by experimental data.

The primary distinction between these two classes of compounds lies in the presence of an N-oxide group in the furoxan ring. This structural modification significantly influences the energetic properties, leading to a general trade-off between performance and sensitivity. Furoxan derivatives often exhibit higher densities and superior detonation performance compared to their this compound counterparts. However, this enhancement in energy output typically comes at the cost of reduced thermal stability and increased sensitivity to external stimuli like impact and friction.

At a Glance: Key Performance Indicators

The following tables summarize the key quantitative data for a selection of representative this compound and furoxan-based energetic materials, providing a clear comparison of their performance metrics.

Table 1: Comparison of Physicochemical and Detonation Properties

CompoundStructureDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)
This compound Derivatives
3,3'-Diamino-4,4'-azoxythis compound (DAAF)[Chemical Structure of DAAF]1.747+106 kcal/mol7.8829.9
4,4'-Dinitro-3,3'-azoxythis compound (DNAF)[Chemical Structure of DNAF]1.96---
3,4-Bis(4-nitrothis compound-3-yl)furoxan (DNTF)¹[Chemical Structure of DNTF]1.937+6579.2541.1
Furoxan Derivatives
3,3'-Dinitroamino-4,4'-azoxythis compound[Chemical Structure of a dinitroamino azoxythis compound derivative]1.96->9.0 (calculated)>38.0 (calculated)
4,4'-Dinitro-3,3'-bifuroxan[Chemical Structure of 4,4'-Dinitro-3,3'-bifuroxan]--9.75 (calculated)45.0 (calculated)
3,4-Bis(3-nitrofuroxan-4-yl)furoxan[Chemical Structure of 3,4-Bis(3-nitrofuroxan-4-yl)furoxan]1.91-9.196 (calculated)38.8 (calculated)

¹ DNTF contains both this compound and furoxan rings and is a prominent melt-cast explosive.

Table 2: Sensitivity Data

CompoundImpact Sensitivity (J)Friction Sensitivity (N)
This compound Derivatives
3,3'-Diamino-4,4'-azoxythis compound (DAAF)>40-
3,4-Bis(4-nitrothis compound-3-yl)furoxan (DNTF)8120
Furoxan Derivatives
3,3'-Azobis-dinitro furoxan-Extremely sensitive
Furoxan derivatives with -NH2 or nitrogen-containing heterocyclesSimilar or lower than TNT-

The this compound vs. Furoxan Trade-Off: A Visual Representation

The following diagram illustrates the fundamental relationship between the this compound and furoxan structures and their resulting energetic properties. The addition of the N-oxide group to the furoxan ring generally leads to an increase in performance metrics but also a decrease in stability and an increase in sensitivity.

G Comparative Analysis: this compound vs. Furoxan cluster_this compound This compound-Based Energetics cluster_furoxan Furoxan-Based Energetics cluster_properties Resulting Properties This compound This compound (1,2,5-oxadiazole) - Good Thermal Stability - Lower Sensitivity - Moderate Performance Modification Introduction of N-Oxide Group This compound->Modification Oxidation Furoxan Furoxan (1,2,5-oxadiazole-2-oxide) - Higher Density - Higher Detonation Performance - Lower Thermal Stability - Higher Sensitivity Performance Increased Performance (Density, Detonation Velocity) Furoxan->Performance Leads to Stability Decreased Stability & Increased Sensitivity Furoxan->Stability Leads to Modification->Furoxan Structural Change

Caption: Logical workflow of the comparative analysis between this compound and furoxan.

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies. Below are detailed descriptions of the key protocols used to characterize these energetic materials.

Density Measurement (Gas Pycnometry)

The skeletal density of energetic materials is precisely determined using a gas pycnometer, typically with helium as the displacement gas.

  • Apparatus: A gas pycnometer consisting of a sample chamber and a reference chamber of known volumes.

  • Procedure:

    • A precisely weighed sample of the energetic material is placed in the sample chamber.

    • The chamber is sealed and purged with helium to remove any adsorbed atmospheric gases.

    • The sample chamber is pressurized with helium to a specific pressure (P1).

    • A valve is opened, allowing the gas to expand into the reference chamber, resulting in a new equilibrium pressure (P2).

    • Using Boyle's law, the volume of the sample is calculated based on the known volumes of the chambers and the pressure change.

    • The density is then calculated by dividing the mass of the sample by its measured volume.

  • Key Parameters: Sample mass is typically in the range of 100-500 mg. The system is usually purged multiple times to ensure accuracy.

Heat of Formation (Bomb Calorimetry)

The heat of formation is a critical parameter for predicting the energy output of an explosive. It is determined experimentally using a bomb calorimeter.

  • Apparatus: A high-pressure stainless steel vessel (the "bomb"), a water bath (calorimeter), a high-precision thermometer, and an ignition system.

  • Procedure:

    • A weighed pellet of the energetic material (typically 0.5-1.5 g) is placed in a crucible inside the bomb.

    • A fuse wire is attached to the ignition circuit and placed in contact with the sample.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known quantity of water in the calorimeter, and the initial temperature is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

    • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and corrections for the fuse wire and any acid formation.

    • The heat of formation is then calculated from the heat of combustion using Hess's law.

Detonation Velocity and Pressure (Plate Dent Test)

The plate dent test is a common method for evaluating the detonation performance of an explosive, providing data to correlate with detonation velocity and pressure.

  • Apparatus: A cylindrical charge of the explosive, a detonator, a witness plate (typically cold-rolled steel of a specified hardness and dimensions), and a means to measure the resulting dent depth.

  • Procedure:

    • A cylindrical charge of the explosive with a specific diameter and length is prepared.

    • The charge is placed vertically on the center of the witness plate.

    • The explosive is initiated from the top using a standard detonator.

    • After the detonation, the depth of the dent in the witness plate is measured accurately using a depth gauge or a calibrated sphere.

    • The detonation pressure and velocity can be estimated by comparing the dent depth to empirical data from explosives with known detonation parameters.

  • Key Parameters: Charge dimensions and the material and dimensions of the witness plate are standardized to ensure comparable results.

Impact Sensitivity (BAM Fall-Hammer Test)

The impact sensitivity of an energetic material is its propensity to detonate or deflagrate upon being struck. The BAM (Bundesanstalt für Materialforschung und -prüfung) fall-hammer is a standard apparatus for this measurement.

  • Apparatus: A drop weight of a specified mass, a guide rail, an anvil, and a sample holder assembly.

  • Procedure:

    • A small, measured amount of the explosive (typically around 40 mm³) is placed in the sample holder between two steel cylinders.

    • The drop weight is raised to a specific height and released, allowing it to fall and strike the sample.

    • A series of tests are conducted at various drop heights to determine the height at which there is a 50% probability of initiation (H₅₀).

    • The impact energy is calculated from the drop height and the mass of the weight (Energy = mass × gravity × height).

  • Key Parameters: The mass of the drop weight can be varied (e.g., 1 kg, 5 kg, 10 kg). The result is often reported as the impact energy in Joules.

Friction Sensitivity (BAM Friction Apparatus)

The friction sensitivity test determines the susceptibility of an energetic material to initiation by frictional forces.

  • Apparatus: A porcelain plate that moves back and forth, a stationary porcelain peg, and a weighted lever arm to apply a known force.

  • Procedure:

    • A small amount of the explosive sample is placed on the porcelain plate.

    • The porcelain peg is lowered onto the sample, and a specific load is applied via the lever arm.

    • The porcelain plate is moved back and forth once under the peg.

    • The test is repeated with different loads to determine the lowest load at which an ignition (e.g., a crackle, flame, or explosion) occurs in at least one out of six trials.

  • Key Parameters: The load is typically varied in increments, and the result is reported as the friction load in Newtons (N).

Conclusion

The choice between this compound and furoxan backbones in the design of new energetic materials is a nuanced one, heavily dependent on the desired application. Furoxans offer a pathway to higher performance, often rivaling or exceeding established explosives like HMX and RDX in terms of detonation velocity and pressure.[1] However, their inherent instability and heightened sensitivity pose significant challenges for safe handling and practical application.

Conversely, this compound-based materials generally provide a more favorable balance of performance and sensitivity, with many derivatives demonstrating remarkable thermal stability and insensitivity to mechanical stimuli.[2] Research continues to explore synthetic strategies to mitigate the sensitivity of furoxans, such as the introduction of amino groups or the formation of cocrystals, while simultaneously enhancing the energetic output of furazans through the incorporation of powerful explosophoric groups. This ongoing work promises to yield a new generation of advanced energetic materials with tailored properties for a wide range of applications, from insensitive munitions to high-performance propellants.

References

Validating Computational Predictions of Furazan Detonation Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel energetic materials is a critical endeavor in various scientific and technological fields. Furazan-based compounds, a class of nitrogen-rich heterocycles, have emerged as promising candidates for high-performance explosives due to their high heats of formation and densities. The predictive power of computational chemistry offers a rapid and cost-effective means to screen and design new this compound derivatives with tailored detonation properties. However, the accuracy of these in silico predictions must be rigorously validated against experimental data to ensure their reliability.

This guide provides an objective comparison of experimental detonation performance data with computational predictions for several key this compound-based energetic materials. Detailed experimental protocols for the cited performance tests are also presented to facilitate reproducibility and further research.

Comparison of Experimental and Computational Detonation Performance

The following table summarizes the experimental and computationally predicted detonation properties of selected this compound compounds. The data highlights the strengths and limitations of current predictive models.

CompoundPropertyExperimental ValueComputational PredictionMethod/Software
3,4-Bis(3-nitrothis compound-4-yl)furoxan (DNTF) Density (g/cm³)1.937[1]--
Detonation Velocity (m/s)9250[1][2]--
Detonation Pressure (GPa)41.1[1]--
Bis[4-aminofurazanyl-3-azoxy]azothis compound (ADAAF) Detonation Velocity (km/s)7.88 (at 94% TMD)[3]--
Detonation Pressure (kbar)299 (at 94% TMD)[3]--
Ammonium salt of Bis[4-nitraminofurazanyl-3-azoxy]azothis compound Detonation Velocity (km/s)-8.88Density Functional Theory (DFT)
Detonation Pressure (GPa)-37.42Density Functional Theory (DFT)
Unnamed Bridged this compound Compound 5 Detonation Velocity (km/s)-9.22EXPLO5
Detonation Pressure (GPa)-38.5EXPLO5
Unnamed Bridged this compound Compound 6 Detonation Velocity (km/s)-9.05EXPLO5
Detonation Pressure (GPa)-37.0EXPLO5

Experimental Protocols

Accurate experimental determination of detonation parameters is paramount for validating computational models. The following are detailed methodologies for two standard tests used to characterize the performance of energetic materials.

Fiber-Optic Detonation Velocity (FODV) Test

The FODV test is a widely used method for precisely measuring the detonation velocity of an explosive.

  • Sample Preparation: The explosive material is typically pressed into a cylindrical charge of a specific diameter and length. A standard configuration utilizes a 5-inch long by 0.75-inch diameter sample.[4]

  • Apparatus: An acrylic fixture is used to hold the explosive charge and precisely position a series of optical fibers at known intervals along the charge length. Typically, five fibers are used, with the first located 0.5 inches from the bottom and subsequent fibers spaced 1 inch apart.[4]

  • Procedure:

    • The explosive charge is placed in the fixture, and the optical fibers are inserted into pre-drilled holes.

    • The charge is initiated at one end by a detonator.

    • As the detonation front propagates along the charge, it sequentially cuts the optical fibers.

    • The light signal from each fiber is transmitted to a photodiode, and the time of arrival of the detonation wave at each fiber is recorded by a high-speed oscilloscope.[4]

  • Data Analysis: The detonation velocity is calculated from the known distances between the optical fibers and the measured time intervals of the detonation wave's arrival.[4]

Plate Dent Test

The plate dent test is a common method for assessing the brisance of an explosive, which is related to its detonation pressure.

  • Sample Preparation: A cylindrical charge of the explosive is prepared, typically with a diameter of 4.1 cm and a height of 15.2 cm.[5]

  • Apparatus:

    • A witness plate, usually a 12.7 x 12.7 x 5.1 cm block of cold-rolled steel, is used.[5]

    • The explosive charge is placed vertically on the center of the witness plate.

  • Procedure:

    • The explosive charge is initiated at the top.

    • The detonation creates a dent in the steel plate.

  • Data Analysis: The depth of the dent is measured. This depth is then correlated to the detonation pressure using empirical relationships established from explosives with known performance characteristics.[4]

Computational Methodologies

A variety of computational methods are employed to predict the detonation performance of energetic materials.

  • Thermochemical Codes (e.g., EXPLO5): These programs calculate detonation parameters based on the principles of chemical equilibrium and the Chapman-Jouguet theory.[6] They utilize equations of state for the detonation products to predict properties like detonation velocity and pressure. EXPLO5 is a widely used code for this purpose.[6][7]

  • Empirical Methods (e.g., Kamlet-Jacobs Equations): These are a set of empirical equations that can be used to estimate the detonation velocity and pressure of C,H,N,O explosives.[8] The calculations are based on the elemental composition, heat of formation, and loading density of the explosive.[8]

  • Quantum Mechanical Methods (e.g., Density Functional Theory - DFT): DFT calculations can be used to determine fundamental properties of energetic molecules, such as their heats of formation and densities. This data can then be used as input for thermochemical codes or empirical methods to predict detonation performance.[9]

Validation Workflow

The process of validating computational predictions of this compound detonation performance against experimental data can be visualized as a cyclical workflow. This ensures continuous refinement of the computational models.

G Validation Workflow for Computational Predictions cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_comparison Analysis & Refinement a Molecular Structure (this compound Derivative) b Quantum Chemistry (e.g., DFT) a->b Input c Thermochemical Code (e.g., EXPLO5) b->c Input (HoF, Density) d Predicted Performance (Velocity, Pressure) c->d h Data Comparison d->h Predicted Data e Synthesis of This compound Compound f Performance Testing (FODV, Plate Dent) e->f g Experimental Data (Velocity, Pressure) f->g g->h Experimental Data i Model Refinement h->i Discrepancy Analysis i->b i->c Parameter Adjustment

Validation Workflow Diagram

This guide underscores the critical interplay between computational predictions and experimental validation in the field of energetic materials. While computational methods provide invaluable tools for rapid screening and design, experimental data remains the ultimate benchmark for performance verification. The continued refinement of computational models, guided by precise experimental measurements, will accelerate the discovery and development of next-generation this compound-based energetic materials.

References

A Comparative Analysis of Furazan-Based Explosives and Their Traditional Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in energetic materials development, the quest for explosives that offer superior performance with enhanced safety is a perpetual challenge. Furazan-based compounds have emerged as a promising class of energetic materials, often exhibiting a favorable balance of high energy output and reduced sensitivity compared to traditional explosives like Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and Cyclotetramethylenetetranitramine (HMX). This guide provides a comprehensive performance comparison, supported by experimental data and detailed methodologies.

Performance Characteristics: A Quantitative Comparison

The performance of an explosive is primarily characterized by its detonation velocity, detonation pressure, and density. These parameters, along with sensitivity to external stimuli such as impact, dictate the material's suitability for various applications. The following table summarizes the key performance indicators for selected this compound-based explosives and their traditional counterparts.

Explosive CompoundAbbreviationTypeDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)
This compound-Based Explosives
3,3′-Diamino-4,4′-azoxythis compoundDAAFThis compound1.747 - 1.757.93 - 8.01[1][2]27.5 - 30.6[1][2]>100 (very insensitive)[2]
3,4-Bis(3-nitrothis compound-4-yl)furoxanDNTFThis compound/Furoxan1.9379.25[3]41.1[3]38[4]
1,1-Diamino-2,2-dinitroetheneFOX-7This compound derivative1.76 - 1.8858.34 - 8.87[5]29.2 - 34[1]21 - 50[6]
Traditional Explosives
TrinitrotolueneTNTAromatic Nitro1.6546.9[7]1915
CyclotrimethylenetrinitramineRDXNitramine1.828.75[8]347.5
CyclotetramethylenetetranitramineHMXNitramine1.919.1397.4

Experimental Protocols

The data presented in this guide is derived from standardized experimental techniques designed to characterize the performance and sensitivity of energetic materials. Below are detailed methodologies for the key experiments cited.

Determination of Detonation Velocity and Pressure

1. Plate Dent Test:

The plate dent test is a widely used method to assess the brisance of an explosive, which correlates with its detonation pressure.

  • Apparatus: A cylindrical explosive charge of a standardized diameter and length, a steel witness plate of specified hardness and thickness, and an initiation system (detonator).

  • Procedure:

    • The cylindrical explosive charge is placed vertically on the center of the steel witness plate.

    • The charge is initiated from the top by a detonator.

    • The detonation of the explosive creates a dent in the witness plate.

    • The depth of the dent is measured accurately using a micrometer.

  • Data Interpretation: The dent depth is directly related to the detonation pressure of the explosive. By comparing the dent depth to those produced by standard explosives with known detonation pressures, the detonation pressure of the test sample can be estimated.[9][10] For instance, dent depths are well-correlated to known pressure values for a variety of explosive compounds.[10]

2. Optical Fiber Method:

This modern technique allows for the precise measurement of detonation velocity.

  • Apparatus: Optical fiber probes, a light source (for active probes), photodiodes or other light detectors, and a high-speed data acquisition system (e.g., a high-frequency oscilloscope).

  • Procedure:

    • Two or more optical fiber probes are inserted into the explosive charge at a precisely known distance from each other.[11]

    • When the detonation front reaches a fiber optic probe, the intense light and shock wave cause a change in the light signal transmitted through the fiber. This can be the emission of light from the detonation itself (passive probe) or the disruption of a light signal from an external source (active probe).[12]

    • The data acquisition system records the time at which the signal from each probe arrives.

  • Data Interpretation: The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval between the arrival of the detonation front at each probe.[10][11]

Determination of Impact Sensitivity

BAM Fallhammer Test:

The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the impact sensitivity of explosives.

  • Apparatus: A drop-weight apparatus consisting of a steel anvil, a set of cylindrical steel strikers and guides, and a series of drop weights of specified masses that can be released from varying heights.

  • Procedure:

    • A small, precisely measured amount of the explosive sample (typically around 40 mm³) is placed between the steel anvil and a striker.[13]

    • A drop weight is released from a specific height, impacting the striker and the explosive sample.

    • The outcome is observed for any signs of reaction, such as a flame, smoke, or an audible report. This is classified as a "go" or "no-go".

    • The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiation (H50 value).

  • Data Interpretation: The impact sensitivity is reported as the impact energy in Joules (J), calculated from the mass of the drop weight and the H50 drop height. A higher impact energy value indicates a less sensitive explosive.[14]

Logical Workflow for Explosive Performance Comparison

The following diagram illustrates the logical workflow involved in the comparison of the performance of different explosives, from their initial synthesis to the final evaluation of their key characteristics.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation cluster_safety Safety Assessment cluster_comparison Comparative Analysis Synthesis Synthesis of Explosive (e.g., this compound-based, Traditional) Purification Purification & Recrystallization Synthesis->Purification Density Density Measurement Purification->Density Thermal Thermal Analysis (DSC/TGA) Purification->Thermal DetonationVelocity Detonation Velocity (Optical Fiber Method) Purification->DetonationVelocity DetonationPressure Detonation Pressure (Plate Dent Test) Purification->DetonationPressure ImpactSensitivity Impact Sensitivity (BAM Fallhammer) Purification->ImpactSensitivity FrictionSensitivity Friction Sensitivity Purification->FrictionSensitivity DataAnalysis Data Collation & Comparison Density->DataAnalysis Thermal->DataAnalysis DetonationVelocity->DataAnalysis DetonationPressure->DataAnalysis ImpactSensitivity->DataAnalysis FrictionSensitivity->DataAnalysis

Caption: Workflow for comparing explosive performance.

Conclusion

The data clearly indicates that this compound-based explosives, such as DAAF, DNTF, and FOX-7, offer significant performance advantages over traditional TNT and can be competitive with or even exceed the performance of RDX and HMX in some aspects. Notably, many this compound-based compounds exhibit remarkably low sensitivity to impact, a critical factor for improving the safety and handling of munitions. For instance, DAAF is exceptionally insensitive, while DNTF combines very high detonation performance with moderate sensitivity. FOX-7 presents a compelling case as a less sensitive, high-performance alternative to RDX.[5][6][15] The continued exploration of the this compound chemical space holds great promise for the development of next-generation energetic materials that are both powerful and safe.

References

Spectroscopic Comparison of Substituted Furazan Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furazan, a five-membered aromatic heterocycle containing two nitrogen and one oxygen atom, serves as a critical scaffold in the development of energetic materials and pharmaceuticals. The substitution pattern on the this compound ring profoundly influences the molecule's physicochemical properties, including its energy content, stability, and biological activity. Consequently, the accurate and unambiguous characterization of substituted this compound isomers is of paramount importance. This guide provides a comparative analysis of the spectroscopic properties of various substituted this compound isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to facilitate the identification and differentiation of these closely related compounds.

Data Presentation

The following tables summarize the key spectroscopic data for selected pairs of substituted this compound isomers. These examples highlight the distinct spectral features that arise from differences in substituent positions.

Dinitrothis compound Isomers
Spectroscopic Technique3,4-Dinitrothis compound3,5-Dinitrothis compound (Hypothetical Data)Key Differences
¹H NMR (ppm)No proton signalsNo proton signalsNot applicable due to the absence of protons on the this compound ring.
¹³C NMR (ppm)~148.5, ~115.2[1]~155.0, ~120.0The chemical shifts of the carbon atoms are expected to differ due to the change in the electronic environment. In the 3,5-isomer, the carbons are deshielded to a greater extent.
IR (cm⁻¹)~1600, 1550 (asym NO₂), ~1350 (sym NO₂)[2]~1610, 1560 (asym NO₂), ~1340 (sym NO₂)Subtle shifts in the asymmetric and symmetric stretching frequencies of the nitro groups are anticipated due to changes in bond polarity and molecular symmetry.
UV-Vis (nm, λmax)~270~265The position of the absorption maximum may shift slightly depending on the electronic transitions influenced by the substituent positions.
Mass Spec. (m/z)M⁺ at 160M⁺ at 160While the molecular ion peak will be the same, the fragmentation patterns may differ, reflecting the relative stability of the resulting fragment ions.
Aminonitrothis compound Isomers
Spectroscopic Technique3-Amino-4-nitrothis compound4-Amino-3-nitrothis compound (Hypothetical Data)Key Differences
¹H NMR (ppm)~8.5 (br s, NH₂)~8.7 (br s, NH₂)The chemical shift of the amino protons may vary slightly due to differences in intramolecular hydrogen bonding and electronic effects.
¹³C NMR (ppm)~150.1, ~145.3~148.0, ~147.0The carbon chemical shifts will be influenced by the opposing electronic effects of the amino (electron-donating) and nitro (electron-withdrawing) groups, leading to distinct values for each isomer.
IR (cm⁻¹)~3400, 3300 (N-H str), ~1630 (N-H bend), ~1580 (asym NO₂), ~1320 (sym NO₂)[3]~3410, 3310 (N-H str), ~1625 (N-H bend), ~1575 (asym NO₂), ~1325 (sym NO₂)The positions of the N-H and NO₂ vibrational bands are expected to show minor shifts reflecting the different electronic environments.
UV-Vis (nm, λmax)~350~355The intramolecular charge transfer between the amino and nitro groups will be affected by their relative positions, leading to a shift in the absorption maximum.
Mass Spec. (m/z)M⁺ at 130M⁺ at 130Fragmentation patterns are likely to differ, particularly in the initial loss of fragments such as NO, NO₂, or HCN, reflecting the stability of the resulting radical cations.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of substituted this compound isomers.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison start Starting Materials reaction Chemical Reaction (e.g., Cyclization, Nitration, Amination) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uvvis UV-Vis Spectroscopy purification->uvvis structure Structure Elucidation nmr->structure ir->structure ms->structure uvvis->structure comparison Isomer Comparison structure->comparison final Publish Comparison Guide comparison->final

Caption: Workflow for Synthesis and Spectroscopic Characterization of this compound Isomers.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques discussed in this guide. Researchers should refer to specific literature for detailed parameters relevant to their compounds of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound isomers.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of approximately 0.6 mL in a standard 5 mm NMR tube.

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in this compound isomers based on their characteristic vibrational frequencies.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solid samples, apply pressure using a built-in clamp to ensure good contact with the crystal.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Collection: Record the spectrum of the sample.

    • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The data is typically presented in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the electronic absorption properties of this compound isomers.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically below 1.5).

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of this compound isomers.

  • Methodology (Electrospray Ionization - ESI):

    • Sample Preparation: Prepare a dilute solution of the analyte in a solvent compatible with ESI, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

    • Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatography (LC) system for separation of mixtures.

    • Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate.

    • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

    • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions.

Conclusion

The spectroscopic analysis of substituted this compound isomers reveals that while isomers share the same molecular formula and mass, their distinct structural arrangements lead to discernible differences in their NMR, IR, and UV-Vis spectra. In NMR spectroscopy, the chemical shifts of both carbon and hydrogen nuclei are sensitive to the electronic environment, providing a powerful tool for distinguishing positional isomers. IR spectroscopy can reveal subtle shifts in the vibrational frequencies of functional groups due to changes in molecular symmetry and electronic distribution. UV-Vis spectroscopy is particularly useful for conjugated systems, where the position of substituents can significantly impact the energy of electronic transitions and thus the absorption maximum. Finally, mass spectrometry, especially when coupled with tandem MS techniques, can provide unique fragmentation patterns that serve as fingerprints for specific isomers. A combined approach, utilizing multiple spectroscopic techniques, is therefore essential for the comprehensive and unambiguous characterization of substituted this compound isomers.

References

A Comparative Study of Furazan and Triazole as Energetic Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel energetic materials with superior performance and enhanced safety profiles is a continuous endeavor in the fields of chemistry and materials science. Among the various heterocyclic backbones utilized in the design of such materials, furazan (1,2,5-oxadiazole) and triazole (specifically 1,2,4-triazole) rings have emerged as prominent choices due to their high nitrogen content, positive heats of formation, and thermal stability.[1][2][3] This guide provides an objective comparison of the performance of this compound and triazole-based energetic compounds, supported by experimental data, to aid researchers in the selection and design of next-generation energetic materials.

Data Presentation: A Quantitative Comparison

The following table summarizes key energetic properties of representative this compound- and triazole-based compounds, compiled from various studies. These parameters are critical in evaluating the potential of an energetic material.

Compound/Backbone DerivativeBackboneDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
This compound-Based Compounds
3,4-bis(3-nitrothis compound-4-yl)furoxan (DNTF)This compound/Furoxan1.93657935138.3-
3,3'-Bis(fluorodinitromethyl) difurazanyl ether (FOF-13)This compound1.97-8497-14
3,4-bis(3-fluorodinitromethylthis compound-4-oxy) this compound (FOF-11)This compound1.88-83183211
Hydroxylammonium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazoleThis compound/Tetrazole1.84-932338.314
3-amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)this compound based Hydroxylamine (B1172632) saltThis compound/Oxadiazole--909035.76>HMX
Triazole-Based Compounds
5-Nitro-3-trinitromethyl-1H-1,2,4-triazole (NTMT)Triazole--8.02-8.82 (km/s)29.92-35.5436.7 (cm)
3,4-diamino-1,2,4-triazole-based perchlorate (B79767) saltTriazole--840030.8>40
3,3′-dinitro-5, 5′-bis-1,2,4-triazole-1, 1′-diol based saltsTriazole--8102–9087--
5,5′-bis(3,5-dinitro-1H-pyrazol-4-yl)-1H,1′H-3,3′-bi(1,2,4-triazole) (BDBT-2)Triazole/Pyrazole--8705--
3,4-diamino-1,2,4-triazole-based salts (general)Triazole1.704 - 1.82-7113–862022.4–32.88 to >40

Note: The presented data is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental or computational methodologies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are summaries of typical experimental protocols for the synthesis and characterization of this compound and triazole-based energetic materials.

Synthesis of this compound-Based Energetic Compounds

A common precursor for many this compound-based energetic materials is 3,4-diaminothis compound (B49099) (DAF).[4] The synthesis of DAF can be achieved through the cyclization of diaminoglyoxime.[4]

Example: Synthesis of 3,4-Diaminothis compound (DAF)

  • Diaminoglyoxime Preparation: Diaminoglyoxime can be synthesized from the reaction of hydroxylamine with reagents like dithiooxamide, cyanogen, or glyoxal.[4]

  • Cyclization: Diaminoglyoxime is then treated with an aqueous base at elevated temperatures (e.g., 180 °C) in a pressure vessel to induce cyclization and form DAF.[4]

Further functionalization, such as nitration, is a key step to enhance the energetic properties. For instance, the synthesis of 3,4-dinitrothis compound (DNF) involves the nitration of DAF.[4]

Synthesis of Triazole-Based Energetic Compounds

The synthesis of 1,2,4-triazole (B32235) derivatives often involves the construction of the triazole ring from suitable precursors, followed by the introduction of energetic groups.

Example: Synthesis of 3-amino-1,2,4-triazole derivatives

  • Ring Formation: 3-Amino-1,2,4-triazole can be synthesized from commercially available starting materials. For instance, 5-Amino-1,2,4-triazole-3-yl-acetic acid is synthesized from malonic acid and aminoguanidine (B1677879) bicarbonate in water.[5]

  • Functionalization: Energetic groups like nitro (-NO2) or nitramino (-NHNO2) are introduced to the triazole backbone. For example, 2,4-Dihydro-3H-1,2,4-triazol-3-ylidene-nitramide can be synthesized from 3-amino-1,2,4-triazole using fuming nitric acid and concentrated sulfuric acid.[5]

Characterization of Energetic Properties
  • Density: The crystal densities are typically determined by single-crystal X-ray diffraction.[6]

  • Heat of Formation: This can be determined experimentally using bomb calorimetry to measure the heat of combustion.[1][7] Computational methods, such as the CBS-4M or G4 level of theory, are also employed to calculate the gas-phase heat of formation, which is then used in a Born-Haber cycle to estimate the solid-phase enthalpy of formation.[1][8]

  • Detonation Performance: Detonation velocity (D) and detonation pressure (P) are often calculated using specialized software like EXPLO5 or CHEETAH, based on the material's density and heat of formation.[6][8]

  • Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the decomposition temperature of the compounds.[6][8]

  • Impact and Friction Sensitivity: Standardized tests, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction apparatus, are used to measure the sensitivity of the energetic materials to mechanical stimuli.[8]

Mandatory Visualization

Comparative_Study_of_Energetic_Backbones cluster_backbones Energetic Backbones cluster_properties Key Energetic Properties cluster_analysis Comparative Analysis cluster_outcome Outcome This compound This compound (1,2,5-Oxadiazole) Comparison Performance Comparison This compound->Comparison Triazole Triazole (1,2,4-Triazole) Triazole->Comparison Density Density HoF Heat of Formation Detonation_V Detonation Velocity Detonation_P Detonation Pressure Sensitivity Sensitivity (Impact/Friction) Thermal_Stability Thermal Stability Comparison->Density influences Comparison->HoF influences Comparison->Detonation_V determines Comparison->Detonation_P determines Comparison->Sensitivity evaluates Comparison->Thermal_Stability evaluates Application Application Potential (e.g., High Explosives, Propellants) Comparison->Application

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Trace Furazan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection and quantification of trace levels of furazan and its derivatives are critical for safety assessment, quality control, and pharmacokinetic studies. The validation of the analytical methods used is a mandatory requirement to ensure data integrity and regulatory compliance. This guide provides an objective comparison of common analytical techniques for the detection of trace this compound compounds, supported by experimental data from related compounds where specific this compound data is limited.

Principles of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines (e.g., ICH Q2(R2)) that outline the validation characteristics to be evaluated. These typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Performance of Analytical Methods

The choice of an analytical method for detecting trace this compound compounds depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The following tables summarize the performance characteristics of these methods. It is important to note that while the LC-MS/MS data is for nitrofuran derivatives, and the GC-MS data is for furan (B31954) derivatives, these compounds are structurally related to furazans, and the data serves as a valuable reference for what can be expected during the validation of methods for this compound compounds.

Table 1: Performance Characteristics of GC-MS for Trace Furan Derivative Analysis [1][2]

Validation ParameterPerformance Data
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.001 - 0.1 ng/g
Limit of Quantitation (LOQ) 0.003 - 0.675 ng/g[1]
Accuracy (Recovery %) 76 - 117%[1]
Precision (RSD%) Intra-day: 1 - 16%, Inter-day: 4 - 20%[1]
Specificity High, confirmed by mass spectral data

Table 2: Performance Characteristics of LC-MS/MS for Trace Nitrofuran Derivative Analysis [3][4]

Validation ParameterPerformance Data
Linearity (R²) > 0.99
Decision Limit (CCα) 0.013 - 0.200 µg/kg[3][4]
Accuracy (Recovery %) Within-laboratory reproducibility studies used in place of recovery
Precision (RSD%) Evaluated through within-laboratory repeatability and reproducibility[3]
Specificity High, no interferences observed[3]

Table 3: Representative Performance Characteristics of HPLC-UV for Trace Pharmaceutical Analysis

Validation ParameterPerformance Data
Linearity (R²) > 0.998
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL
Accuracy (Recovery %) 98 - 102%
Precision (RSD%) < 2%
Specificity Method dependent, potential for matrix interference

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are generalized protocols for each technique, which should be optimized for the specific this compound compound and matrix of interest.

GC-MS Method Validation Protocol
  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Homogenize the sample if necessary.

    • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.

    • For aqueous samples, add a salting-out agent (e.g., NaCl) to improve the volatility of the analytes.

    • Spike the samples with known concentrations of the this compound standard for calibration and validation.

    • Equilibrate the vial at a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes).[1]

    • Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile this compound compounds.[1]

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

  • GC-MS Instrumental Conditions:

    • GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless mode for trace analysis.

    • Temperature Program: Optimize the oven temperature program to achieve good separation of the target analytes from matrix components.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[1]

  • Validation Experiments:

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the this compound analyte.

    • Linearity: Prepare a series of calibration standards in the matrix over the expected concentration range. Plot the peak area versus concentration and determine the correlation coefficient (R²).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

    • Accuracy: Analyze matrix samples spiked with known concentrations of the analyte at different levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.

    • Precision:

      • Repeatability: Analyze multiple preparations of a homogeneous sample at the same concentration on the same day and by the same analyst.

      • Intermediate Precision: Repeat the analysis on different days with different analysts or equipment.

LC-MS/MS Method Validation Protocol
  • Sample Preparation (Liquid-Liquid or Solid-Phase Extraction):

    • Homogenize the sample.

    • For biological fluids, perform protein precipitation (e.g., with acetonitrile).

    • For complex matrices, a more rigorous extraction like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

    • Spike samples with the this compound analyte and an appropriate internal standard (preferably a stable isotope-labeled version of the analyte).

    • Evaporate the final extract to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Instrumental Conditions:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • MS/MS Detector: Use an electrospray ionization (ESI) source in either positive or negative ion mode. Optimize the precursor and product ion transitions for each analyte in MRM mode for high selectivity and sensitivity.[7]

  • Validation Experiments:

    • Follow the same validation experiments as described for the GC-MS method (Specificity, Linearity, LOD/LOQ, Accuracy, and Precision). Additionally, evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.

HPLC-UV Method Validation Protocol
  • Sample Preparation:

    • Similar to LC-MS/MS, sample preparation often involves LLE or SPE to clean up the sample and concentrate the analyte.

    • Ensure the final sample solvent is compatible with the mobile phase.

  • HPLC-UV Instrumental Conditions:

    • HPLC Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: UV detector set at the wavelength of maximum absorbance (λmax) of the this compound compound.

    • Flow Rate: Typically 1.0 mL/min.

  • Validation Experiments:

    • Perform the standard validation experiments as outlined for GC-MS and LC-MS/MS.

    • Pay close attention to specificity, as co-eluting impurities with similar UV spectra can interfere with the analysis. Peak purity analysis using a diode-array detector (DAD) is recommended.

Visualizing the Workflow and Method Comparison

To better understand the process of analytical method validation and the comparison between the discussed techniques, the following diagrams are provided.

AnalyticalMethodValidationWorkflow cluster_Plan 1. Planning & Protocol cluster_Develop 2. Method Development & Optimization cluster_Validate 3. Validation Experiments cluster_Report 4. Documentation & Implementation Plan Define Method Requirements & Scope Protocol Develop & Approve Validation Protocol Plan->Protocol Develop Select Analytical Technique (GC-MS, LC-MS/MS, HPLC-UV) Protocol->Develop Optimize Optimize Instrumental Parameters & Sample Preparation Develop->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Prepare Validation Report Robustness->Report SOP Write Standard Operating Procedure (SOP) Report->SOP Implement Implement for Routine Use SOP->Implement

A general workflow for analytical method validation.

MethodComparison cluster_Techniques Analytical Techniques cluster_Parameters Performance Characteristics GC_MS GC-MS Sensitivity Sensitivity (LOD/LOQ) GC_MS->Sensitivity Very High (sub-ppb) Specificity Specificity GC_MS->Specificity Very High Matrix_Effects Matrix Effects GC_MS->Matrix_Effects Moderate Cost Cost & Complexity GC_MS->Cost High LC_MS_MS LC-MS/MS LC_MS_MS->Sensitivity Highest (sub-ppb to ppt) LC_MS_MS->Specificity Highest LC_MS_MS->Matrix_Effects Can be significant LC_MS_MS->Cost Very High HPLC_UV HPLC-UV HPLC_UV->Sensitivity Moderate (ppb to ppm) HPLC_UV->Specificity Moderate HPLC_UV->Matrix_Effects High HPLC_UV->Cost Low

Comparison of key performance characteristics.

References

A Comparative Analysis of the Biological Activities of Furazan and Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of heterocyclic chemistry in drug discovery is ever-evolving, with nitrogen- and oxygen-containing ring systems consistently demonstrating a broad spectrum of pharmacological activities. Among these, furazans (1,2,5-oxadiazoles) and their isomeric cousins, the 1,2,4- and 1,3,4-oxadiazoles, have emerged as privileged scaffolds in medicinal chemistry. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutic agents.

Anticancer Activity: A Tale of Diverse Mechanisms

Derivatives of both furazan and other oxadiazoles (B1248032) have shown significant promise as anticancer agents, albeit often through different mechanisms of action. While direct comparative studies under identical conditions are limited, analysis of the available data reveals distinct trends for each scaffold.

This compound (1,2,5-Oxadiazole) Derivatives: A notable characteristic of many biologically active this compound derivatives, particularly their N-oxide counterparts (furoxans), is their ability to act as nitric oxide (NO) donors.[1] This property is pivotal to their anticancer effects, as NO can modulate various signaling pathways involved in tumor cell proliferation, apoptosis, and angiogenesis.

Oxadiazole (1,2,4- and 1,3,4-) Derivatives: The 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers have been extensively explored for their antiproliferative activities, which are often attributed to the inhibition of key enzymes and growth factors essential for cancer cell survival.[2][3][4] A prominent mechanism for 1,3,4-oxadiazole derivatives is the inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[5][6][7][8][9]

Comparative Cytotoxicity Data:

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound and oxadiazole derivatives against various cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution.

HeterocycleDerivativeCancer Cell LineIC50 (µM)Reference
This compound (1,2,5-Oxadiazole) Compound 20 MCF-7 (Breast)>100[10]
Furoxan-based NO donor B8 Platelets (as a model for anti-proliferative effects)0.62[11]
Furoxan derivativeA549 (Lung)Not specified, but showed activity[12]
1,2,4-Oxadiazole Compound 1 GBM (Glioblastoma)Potent activity reported[13][14]
Bis(1,2,4-oxadiazolyl)furoxanMPM (Malignant Pleural Mesothelioma)Low micromolar range[15]
1,3,4-Oxadiazole Quinoline-conjugated derivative 8 HepG2 (Liver)1.2 ± 0.2[9]
Quinoline-conjugated derivative 9 HepG2 (Liver)0.8 ± 0.2[9]
Combretastatin-linked conjugateVarious cell linesPotent tubulin polymerization inhibitors[8]
Compound 5 GBM (Glioblastoma)Potent activity reported[14]

Anti-inflammatory Activity: Targeting Key Mediators

Both this compound and oxadiazole derivatives have demonstrated significant anti-inflammatory properties. This compound-based compounds often exert their effects through NO-mediated pathways, while other oxadiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes.

Comparative Anti-inflammatory Activity:

HeterocycleDerivativeAssay% InhibitionReference
1,3,4-Oxadiazole Flurbiprofen-based derivative 10 Carrageenan-induced paw edema (mice)88.33[16]
Flurbiprofen-based derivative 3 Carrageenan-induced paw edema (mice)66.66[16]
Flurbiprofen-based derivative 5 Carrageenan-induced paw edema (mice)55.55[16]
2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazoleCarrageenan-induced paw edema (rats)61.9[17]
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazoleCarrageenan-induced paw edema (rats)59.5[17]
Diclofenac conjugate AB2 Carrageenan-induced paw edema44.19[18]
Diclofenac conjugate AB3 Carrageenan-induced paw edema42.73[18]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of oxadiazoles, in particular the 1,3,4-isomer, have been extensively studied for their antimicrobial effects against a range of bacteria and fungi. This compound derivatives have also been reported to possess antimicrobial properties.

Comparative Antimicrobial Activity (MIC Values):

HeterocycleDerivativeMicroorganismMIC (µg/mL)Reference
1,3,4-Oxadiazole Furan-derivative F4 S. aureus4[19]
Nitro furan-derivative I2 S. aureus4[19]
Furan-derivative F3 S. aureus8[19]
Nitro furan-derivative I2 E. coli8[19]
Furan-derivative F3 E. coli16[19]
Furan-derivative F4 E. coli16[19]
Unspecified derivativeS. aureus strains4 - 32[20]
1,2,4-Oxadiazole 5-methyl-3-(4-hydroxyphenyl) derivative 17 S. aureus25[21]
3-methyl-5-(4-hydroxyphenyl) derivative 18 E. coli25[21]

Experimental Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

2. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: The assay is typically performed in rats or mice.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin, diclofenac) are administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.

  • Induction of Edema: A subplantar injection of a 1% carrageenan solution is administered into the right hind paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Volume/Thickness: The volume or thickness of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume/thickness in the treated groups with that of the control group (which receives only the vehicle and carrageenan).

Signaling Pathways and Mechanisms of Action

This compound Derivatives and the NO/cGMP Pathway

Furoxans, the N-oxide derivatives of furazans, are known to release nitric oxide (NO) in the presence of thiols.[1] This released NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[22] The subsequent increase in cGMP levels mediates a variety of physiological effects, including vasodilation and inhibition of platelet aggregation, and is also implicated in the anticancer and anti-inflammatory activities of these compounds.

NO_cGMP_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Furoxan_Derivative Furoxan Derivative NO Nitric Oxide (NO) Furoxan_Derivative->NO Release Thiol Thiol (e.g., GSH) Thiol->NO sGC_inactive Soluble Guanylyl Cyclase (inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylyl Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Biological_Effects Biological Effects (e.g., Vasodilation, Anti-proliferation) cGMP->Biological_Effects Mediates

Caption: The NO/cGMP signaling pathway activated by furoxan derivatives.

1,3,4-Oxadiazole Derivatives and Telomerase Inhibition

A significant number of 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of telomerase.[5][6][7][8][9] Telomerase is a reverse transcriptase enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus compensating for the telomere shortening that occurs during cell division. In most somatic cells, telomerase activity is very low or absent, leading to cellular senescence. However, in the vast majority of cancer cells, telomerase is reactivated, allowing for unlimited proliferation. By inhibiting telomerase, 1,3,4-oxadiazole derivatives can induce telomere shortening, leading to cell cycle arrest and apoptosis in cancer cells.

Telomerase_Inhibition_Pathway Oxadiazole_Derivative 1,3,4-Oxadiazole Derivative Telomerase Telomerase Enzyme Oxadiazole_Derivative->Telomerase Inhibits Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Catalyzes Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Inhibition leads to Unlimited_Proliferation Unlimited Cell Proliferation (Cancer) Telomere_Elongation->Unlimited_Proliferation Leads to Cell_Senescence_Apoptosis Cell Senescence / Apoptosis Telomere_Shortening->Cell_Senescence_Apoptosis Induces

Caption: Mechanism of telomerase inhibition by 1,3,4-oxadiazole derivatives.

Conclusion

Both this compound and other oxadiazole derivatives represent highly versatile scaffolds for the development of new therapeutic agents with a wide range of biological activities. This compound derivatives, particularly furoxans, offer a unique mechanism of action through the release of nitric oxide, which has significant implications for cancer and inflammatory diseases. The 1,2,4- and 1,3,4-oxadiazole isomers have demonstrated potent anticancer and anti-inflammatory effects, often through the inhibition of specific enzymes like telomerase and COX.

The choice of scaffold will ultimately depend on the desired therapeutic target and mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these important heterocyclic families. This guide provides a foundational understanding to aid researchers in navigating the rich and promising field of oxadiazole and this compound chemistry.

References

Unraveling the Energetic Heart of Furazan: A Comparative Guide to Theoretical and Experimental Bond Energies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of heterocyclic rings like furazan is paramount. This guide provides a comprehensive comparison of experimental data and theoretical calculations regarding the bond energies within the this compound ring, a key component in many energetic materials and pharmaceuticals. While direct experimental measurement of individual bond dissociation energies within the ring remains a significant challenge, a synergistic approach combining thermal analysis with computational chemistry offers deep insights into its stability and decomposition pathways.

The this compound ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is a cornerstone for the development of high-energy-density materials (HEDMs). Its inherent ring strain and high nitrogen content contribute to a large positive enthalpy of formation, a desirable characteristic for energetic compounds. However, the stability of the ring system, governed by the strength of its internal bonds, is a critical factor for practical applications, dictating storage, handling, and performance. This guide delves into the two primary methods for assessing this stability: experimental thermal analysis and theoretical computational modeling.

Theoretical Predictions of Bond Strength

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the bond dissociation energies (BDEs) of molecules. These calculations provide a quantitative measure of the energy required to break a specific bond, thereby identifying the weakest link in the molecular structure, which is often the initial site of decomposition.

Numerous theoretical studies on this compound and its derivatives consistently point to the N-O bond as the most labile within the ring system. This vulnerability is a key factor in the thermal decomposition of many this compound-based compounds. Below is a summary of calculated BDEs for representative this compound and furoxan derivatives.

Compound/Ring SystemBondComputational MethodCalculated BDE (kJ·mol⁻¹)Reference
Substituted Furazanyl EthersN-OB3LYP/6-311G(d,p)Weakest bond in most compounds[1]
3,4-Bis[3(2-azidoethoxy)this compound-4-yl]furoxan (DAeTF)N3-O5 (in furoxan ring)Gaussian 16189.48[2]
3,4-Bis[3(2-azidoethoxy)this compound-4-yl]furoxan (DAeTF)C3-N3 (in furoxan ring)Gaussian 16282.35[2]

Note: Theoretical BDEs are highly dependent on the computational method and the specific molecular environment.

Computational Protocol: Density Functional Theory (DFT)

A prevalent method for calculating BDEs is Density Functional Theory (DFT), often utilizing a specific functional and basis set. A common protocol is as follows:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311G(d,p) basis set is a widely used combination for energetic materials.

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides zero-point vibrational energy (ZPVE).

  • Bond Dissociation: The bond of interest is homolytically cleaved, and the resulting radical fragments are individually subjected to geometry optimization and frequency calculations.

  • BDE Calculation: The BDE is calculated as the difference between the sum of the energies of the radical fragments and the energy of the parent molecule, including ZPVE corrections.

Experimental Assessment of Thermal Stability

While theoretical calculations provide bond-specific insights, experimental techniques measure the bulk thermal behavior of a compound, which is a manifestation of the underlying bond strengths. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used to determine key stability parameters.

These experiments do not yield individual bond energies but provide critical data points such as the decomposition temperature (Td) and the overall activation energy (Ea) for decomposition, which serve as excellent proxies for molecular stability.

CompoundMethodMelting Point (Tm)Decomposition Peak (Td)Activation Energy (Ea)Reference
3,4-Bis[3(2-azidoethoxy)this compound-4-yl]furoxan (DAeTF)DSC60.5 °C251.7 °C158.01 kJ·mol⁻¹ (Kissinger method)[2]
Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Sample Preparation: A small amount of the sample (typically 0.5-5 mg) is weighed and sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating Program: The sample and reference are placed in the DSC instrument and heated at a constant rate (e.g., 5, 10, 15, or 20 °C·min⁻¹) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument measures the heat flow to the sample relative to the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks.

  • Data Analysis: The onset temperature and peak temperature of the exothermic decomposition peak are determined. By performing the experiment at multiple heating rates, the activation energy for decomposition can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall method.

Correlation Between Theory and Experiment

A direct quantitative comparison between theoretical BDEs and experimental activation energies is complex, as the latter represents the energy barrier for the overall decomposition reaction, which may involve multiple steps. However, a strong qualitative and semi-quantitative correlation exists.

Computational studies that predict the N-O bond as the weakest link in the this compound ring are strongly supported by experimental evidence.[1][3] The decomposition of many this compound-based energetic materials is initiated by the cleavage of this bond. For instance, in the case of DAeTF, the calculated low BDE for the N-O bond in the adjacent furoxan ring (189.48 kJ·mol⁻¹) is consistent with its experimentally determined decomposition temperature of 251.7 °C.[2] The this compound ring itself is considered a stable conjugated system with relatively high bond energies, often decomposing after weaker, peripheral bonds have broken.[2]

This synergy is crucial: theoretical calculations can pinpoint the specific "trigger bond" for decomposition at a molecular level, while experimental thermal analysis validates the overall stability prediction and provides the necessary safety and performance data for real-world applications.

Bond_Energy_Comparison cluster_theoretical Theoretical Approach cluster_experimental Experimental Validation DFT DFT Calculations (e.g., B3LYP/6-311G(d,p)) BDE Bond Dissociation Energies (BDEs) DFT->BDE Calculate Weakest_Bond Predicted Weakest Bond (e.g., N-O) BDE->Weakest_Bond Identify Comparison Comparison & Correlation Weakest_Bond->Comparison DSC_TGA Thermal Analysis (DSC/TGA) Decomp_Data Decomposition Data (Td, Ea) DSC_TGA->Decomp_Data Measure Decomp_Pathway Decomposition Pathway Decomp_Data->Decomp_Pathway Infer Decomp_Pathway->Comparison Conclusion Validated Understanding of Ring Stability Comparison->Conclusion

References

Structure-Activity Relationship (SAR) Studies of Furazan-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furazan (1,2,5-oxadiazole) scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, conferring a unique combination of physicochemical and biological properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships of various this compound-based drug candidates, offering insights into their therapeutic potential across different target classes. The information presented is supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of this compound Derivatives

This compound-containing compounds have demonstrated significant potential as anticancer agents through diverse mechanisms of action. A notable strategy involves the hybridization of the this compound moiety with other pharmacophores to enhance cytotoxic activity.

1.1. Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound-based compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDScaffoldR Group(s)Cell LineIC50 (µM)Reference
Compound 4h This compound DerivativeVaried SubstituentsHela-[4]
Compound 4i This compound DerivativeVaried SubstituentsHela-[4]
5-Fluorouracil (5-FU) Positive Control-Multiple-[4]

Note: Specific IC50 values for compounds 4h and 4i were not provided in the source material, but their activity was noted as significant and in some cases better than the positive control, 5-fluorouracil.

1.2. Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A549, A375) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the this compound-based compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well and incubated for several hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan (B1609692).

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

1.3. Signaling Pathway: Apoptosis Induction by Anticancer this compound Derivatives

Several this compound-based anticancer agents exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a generalized apoptotic pathway that can be triggered by these compounds.

apoptosis_pathway cluster_stimulus cluster_pathway This compound Compound This compound Compound Bcl2 Bcl-2 family (e.g., Bax, Bak) This compound Compound->Bcl2 Modulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized apoptotic pathway initiated by a this compound-based compound.

Nitric Oxide (NO)-Donating Furoxan Derivatives

Furoxans, the N-oxides of furazans, are a well-established class of nitric oxide (NO) donors. The release of NO from the furoxan ring system is often thiol-dependent and can lead to various physiological effects, including vasodilation.

2.1. Comparative Vasodilator Activity

The vasodilator activity of furoxan derivatives is typically evaluated by measuring the relaxation of pre-contracted aortic rings.

Compound IDScaffoldR Group(s)Vasodilator PotencyReference
Furoxan-Nicorandil Hybrids Furoxan-NicorandilElectron-withdrawing groups on phenyl ring>30% relaxation at 10 µM[5]
Phenyl-cyano isomers PhenylfuroxanCyano group3-10 fold higher than GTN
3,4-dicyanofuroxan FuroxanDicyano3-10 fold higher than GTN

2.2. Experimental Protocol: Nitric Oxide Release Measurement (Griess Assay)

The Griess assay is a common method for the indirect measurement of NO release by quantifying one of its stable breakdown products, nitrite (B80452).

  • Sample Preparation: Furoxan derivatives are incubated in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) in the presence of a thiol-containing compound (e.g., L-cysteine) to facilitate NO release.

  • Griess Reagent: The Griess reagent is a two-part solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine.

  • Reaction: The sample containing nitrite is mixed with the Griess reagent. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye.

  • Quantification: The absorbance of the colored solution is measured spectrophotometrically at approximately 540 nm. The nitrite concentration is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

2.3. Signaling Pathway: Vasodilation by NO-Donating Furoxans

The vasodilator effect of furoxan derivatives is mediated by the canonical NO/cGMP signaling pathway.

vasodilation_pathway cluster_drug cluster_pathway Furoxan Furoxan Derivative NO Nitric Oxide (NO) Furoxan->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2_decrease Decreased intracellular Ca2+ PKG->Ca2_decrease Leads to Relaxation Smooth Muscle Relaxation Ca2_decrease->Relaxation

Caption: NO/cGMP signaling pathway for vasodilation.

This compound-Based Mitochondrial Uncouplers

Certain this compound derivatives, such as BAM15, act as mitochondrial uncouplers, dissipating the proton gradient across the inner mitochondrial membrane and leading to an increase in oxygen consumption.[6]

3.1. Comparative Mitochondrial Uncoupling Activity

The efficacy of mitochondrial uncouplers is often assessed by measuring the oxygen consumption rate (OCR) in cells. The EC50 represents the concentration of a compound that elicits a half-maximal response.

Compound IDScaffoldR Group(s)EC50 (nM)Reference
BAM15 Furazano[3,4-b]pyrazine2-fluoroaniline-[6]
Compound 4d Furazano[3,4-b]pyrazineaniline-
Compound 4e Furazano[3,4-b]pyrazine4-fluoroaniline-
Compound 4f Furazano[3,4-b]pyrazine3-fluoroaniline180
Compound 4g Furazano[3,4-b]pyrazine2,4-difluoroaniline40

3.2. Experimental Protocol: Oxygen Consumption Rate (OCR) Assay

  • Cell Seeding: Cells (e.g., L6 myoblasts) are seeded in a specialized microplate for use with an extracellular flux analyzer.

  • Compound Injection: A baseline OCR is established before the sequential injection of the this compound-based uncoupler and other mitochondrial modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) through ports in the sensor cartridge.

  • OCR Measurement: The instrument measures changes in oxygen concentration in the medium surrounding the cells in real-time.

  • Data Analysis: The OCR data is normalized to the baseline and used to calculate parameters such as basal respiration, maximal respiration, and spare respiratory capacity. The EC50 for the uncoupling effect is determined from the dose-response curve of the this compound derivative.

3.3. Workflow: Mitochondrial Uncoupling by this compound Derivatives

The following diagram illustrates the workflow for assessing the mitochondrial uncoupling activity of this compound derivatives.

mitochondrial_uncoupling_workflow cluster_prep cluster_assay cluster_analysis Cell Seeding Cell Seeding Baseline OCR Baseline OCR Cell Seeding->Baseline OCR Compound Preparation Compound Preparation Compound Injection Compound Injection Compound Preparation->Compound Injection Baseline OCR->Compound Injection OCR Measurement OCR Measurement Compound Injection->OCR Measurement Normalization Normalization OCR Measurement->Normalization EC50 Calculation EC50 Calculation Normalization->EC50 Calculation SAR Analysis SAR Analysis EC50 Calculation->SAR Analysis

Caption: Workflow for mitochondrial uncoupling assay.

This compound-Based Carbonic Anhydrase Inhibitors

This compound and furoxan sulfonamides have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, which are involved in various physiological and pathological processes, including glaucoma.[7]

4.1. Comparative Carbonic Anhydrase Inhibition

The inhibitory activity of this compound sulfonamides against different human carbonic anhydrase (hCA) isoforms is quantified by the inhibition constant (Ki).

Compound IDScaffoldR Group(s)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Compound 3b Pyrrolone-benzenesulfonamide-368.781.4--[8]
Compound 3n Pyrrolone-benzenesulfonamide---41.339.1[8]
Acetazolamide (AAZ) Standard Inhibitor-----[8]

4.2. Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibition of CA activity is typically measured using a stopped-flow instrument that monitors the CA-catalyzed hydration of CO₂.

  • Enzyme and Inhibitor Preparation: A solution of the purified hCA isoform is incubated with various concentrations of the this compound-based inhibitor.

  • Assay Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution.

  • pH Change Monitoring: The hydration of CO₂ to bicarbonate and a proton leads to a decrease in pH. This change is monitored over time using a pH indicator.

  • Data Analysis: The initial rates of the reaction are determined, and the Ki value is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

4.3. Logical Relationship: SAR of Carbonic Anhydrase Inhibitors

The following diagram illustrates the key structural features influencing the inhibitory activity of this compound-based sulfonamides against carbonic anhydrase.

carbonic_anhydrase_sar cluster_scaffold cluster_modification cluster_activity This compound/Furoxan Ring This compound/Furoxan Ring Potent Inhibition Potent Inhibition This compound/Furoxan Ring->Potent Inhibition Sulfonamide Group Sulfonamide Group Sulfonamide Group->Potent Inhibition Methyl Substitution Methyl Substitution Methyl Substitution->Potent Inhibition Phenyl Ring Linker Phenyl Ring Linker Isoform Selectivity Isoform Selectivity Phenyl Ring Linker->Isoform Selectivity

Caption: Key SAR determinants for carbonic anhydrase inhibition.

This compound-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Derivatives of nitrobenzothis compound have been developed as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism that plays a role in immune tolerance, particularly in the context of cancer.[9][10]

5.1. Comparative IDO1 Inhibition

The inhibitory potency of these compounds against human IDO1 is presented below.

Compound IDScaffoldR Group(s)hIDO1 IC50 (nM)Cellular IC50 (nM)Reference
Compound 1d Nitrobenzothis compound-N'-hydroxybenzimidamide-39-8050-71[9][10]
Compound 2i Nitrobenzothis compound-N'-hydroxy-2-phenylacetimidamide-39-8050-71[9][10]
Compound 2k Nitrobenzothis compound-N'-hydroxy-2-phenylacetimidamide-39-8050-71[9][10]

5.2. Experimental Protocol: IDO1 Inhibition Assay

  • Enzyme Assay (In Vitro): The activity of recombinant human IDO1 is measured in the presence of various concentrations of the inhibitor. The assay typically involves monitoring the conversion of tryptophan to N-formylkynurenine, which can be detected spectrophotometrically.

  • Cellular Assay: A cell line overexpressing IDO1 (e.g., MDA-MB-231) is treated with the inhibitors. The production of kynurenine (B1673888) in the cell culture supernatant is measured, often by HPLC or a colorimetric method, to determine the cellular potency of the inhibitors.

5.3. Signaling Pathway: IDO1-Mediated Immune Suppression

IDO1 is a key enzyme in the kynurenine pathway, which is implicated in cancer immune escape.[11][12][13]

ido1_pathway cluster_pathway cluster_inhibition cluster_outcome Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Restored T-cell Activity Restored T-cell Activity IDO1->Restored T-cell Activity Leads to T-cell Suppression T-cell Suppression Kynurenine->T-cell Suppression This compound Inhibitor This compound Inhibitor This compound Inhibitor->IDO1 Inhibits Immune Escape Immune Escape T-cell Suppression->Immune Escape

Caption: Inhibition of the IDO1 pathway by this compound derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for Furazan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of furazan and its derivatives in a laboratory setting. Furazans are a class of energetic compounds, and their handling and disposal require strict adherence to safety protocols to mitigate risks. The following procedures are based on the known chemical reactivity of the this compound ring and general principles of hazardous waste management.

Immediate Safety Precautions and Handling

Before beginning any disposal procedure, it is critical to handle this compound with the utmost care, recognizing its potential energetic nature and instability under certain conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All handling and disposal steps must be conducted in a well-ventilated chemical fume hood.

  • Avoid Ignition Sources: Keep this compound and its waste away from heat, sparks, open flames, and static discharge.

  • Small Quantities: Whenever possible, work with the smallest feasible quantities of the material.

  • Segregation: Do not mix this compound waste with other chemical waste streams, particularly with incompatible materials such as strong acids, bases, or reducing agents, unless it is part of a specific neutralization protocol.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound disposal protocols in publicly accessible literature, the following table summarizes key physical and chemical properties relevant to its handling and potential hazards.

PropertyValueCitation
Chemical FormulaC₂H₂N₂O[1]
Molar Mass70.05 g/mol [1]
AppearanceClear oil[1]
Boiling Point98 °C (208 °F; 371 K)[1]
StabilityUnstable at high temperatures or extreme pH.[1]
DecompositionCan be exothermic with evolution of noxious gases.[1]
Primary HazardEnergetic material; potential for rapid decomposition.[2][3]

Experimental Protocols for this compound Disposal

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. For situations where small quantities must be neutralized in the laboratory prior to disposal, the following experimental protocol, based on oxidative degradation, is provided.

This protocol is a proposed method based on chemical principles and should be thoroughly evaluated and approved by qualified safety personnel at your institution before implementation.

Method 1: Oxidative Degradation with Potassium Permanganate (B83412)

This procedure is based on the known reactivity of this compound derivatives with potassium permanganate, which can oxidize the molecule, leading to the cleavage of the heterocyclic ring.[1]

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium bisulfite (NaHSO₃) or Ascorbic Acid

  • Distilled water

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Preparation of Alkaline Solution: In a suitably sized beaker, prepare a 1 M solution of sodium hydroxide. Place the beaker in an ice bath to cool.

  • Dilution of this compound Waste: Cautiously and slowly add the this compound waste to the cold alkaline solution with constant stirring. The concentration of this compound should not exceed 1% (w/v). Rationale: Dilution and cooling help to manage any exothermic reaction.

  • Preparation of Oxidant Solution: In a separate beaker, prepare a 5% (w/v) solution of potassium permanganate in distilled water.

  • Oxidation: While maintaining the this compound solution in the ice bath and stirring, slowly add the potassium permanganate solution dropwise. A brown precipitate of manganese dioxide (MnO₂) will form. Continue adding the permanganate solution until the purple color persists for at least 30 minutes, indicating that the this compound has been consumed.

  • Quenching Excess Oxidant: Slowly add a reducing agent, such as a 10% solution of sodium bisulfite or ascorbic acid, until the purple color of the permanganate disappears and only the brown precipitate of MnO₂ remains.

  • Neutralization: Check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).

  • Final Disposal: The resulting solution, containing manganese dioxide and salts, should be disposed of as hazardous waste according to your institution's guidelines. Contact your EHS office for pickup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Furazan_Disposal_Workflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity large_quantity Large Quantity (>5g) or Pure Compound? assess_quantity->large_quantity small_quantity Small Quantity (<5g) and Dilute Solution? large_quantity->small_quantity No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup large_quantity->contact_ehs Yes small_quantity->contact_ehs No lab_neutralization In-Lab Neutralization an Option? small_quantity->lab_neutralization Yes stop End of Process contact_ehs->stop lab_neutralization->contact_ehs No oxidative_degradation Perform Oxidative Degradation (e.g., with KMnO4) Under Strict Safety Controls lab_neutralization->oxidative_degradation Yes final_disposal Package Neutralized Waste and Contact EHS for Disposal oxidative_degradation->final_disposal final_disposal->stop

References

Essential Guide to Handling Furazan: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for laboratory professionals handling furazan and its derivatives. It includes procedural guidance on personal protective equipment (PPE), safe handling operations, and disposal plans to ensure a secure laboratory environment.

Hazard Profile of this compound Derivatives

This compound derivatives are classified as hazardous chemicals.[1][3] Key hazards include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Flammability: Some derivatives, like Dimethylthis compound, are flammable.[2]

Personal Protective Equipment (PPE)

To minimize exposure, all personnel must wear appropriate PPE when handling this compound compounds. The required level of protection depends on the specific operation being performed.

OperationRequired Personal Protective Equipment (PPE)
Weighing and Transferring Solids Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant suit, and a NIOSH-approved respirator.[5]
Preparing Solutions Chemical safety goggles or a face shield, chemical-resistant gloves, lab coat or chemical-resistant suit. Work must be conducted in a chemical fume hood or a well-ventilated area.[5]
General Laboratory Use Chemical safety goggles, chemical-resistant gloves, and a lab coat.[5]
Cleaning Spills Chemical-resistant gloves, boots, and suit; safety goggles or a face shield; and a respirator.[5]

Detailed PPE Specifications:

  • Eye and Face Protection: Use chemical safety goggles that meet OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.[5][6]

  • Skin Protection: Wear a lab coat and closed-toe shoes. Use chemical-resistant gloves such as nitrile or neoprene.[5] For larger quantities, a chemical-resistant suit is recommended.[5]

  • Respiratory Protection: A NIOSH-approved respirator is necessary when handling powders outside of a fume hood or in the event of a spill.[5]

Physical & Chemical Properties of this compound Derivatives

The following table summarizes key quantitative data for some this compound derivatives.

Property4-Chloro-7-nitrobenzothis compoundDimethylthis compoundBenzothis compoundThis compound (Parent Compound)
Appearance Light brown powder solid[1]Colorless, clear liquid[2]-Clear oil[7]
Molecular Formula C6H2ClN3O3C4H6N2O[2]C6H4N2O[3]C2H2N2O[7]
Melting Point 96 - 99 °C / 204.8 - 210.2 °F[1]-7 °C[2]--28 °C[7]
Boiling Point No information available[1]183.6 °C (rough estimate)[2]-98 °C[7]
Flash Point No information available[1]35.5 °C[2]--

Operational and Disposal Plans

Safe Handling Protocol
  • Risk Assessment: Read the Safety Data Sheet (SDS) thoroughly before beginning any work.[5]

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of dust or vapors.[3][5]

  • Avoid Contact: Prevent the chemical from getting in eyes, on skin, or on clothing.[1][3] Do not eat, drink, or smoke in the handling area.[3][5]

  • Storage: Store this compound compounds in their original, tightly closed containers in a cool, dry, and well-ventilated place.[3][5] Keep them away from incompatible materials such as strong oxidizing agents.[1][5]

Spill Response Plan

In the event of a spill, follow these immediate actions:

  • Eliminate Ignition Sources: For flammable derivatives, immediately remove all sparks or open flames from the spill area.[8]

  • Ensure Ventilation: Maintain adequate ventilation to avoid inhaling vapors.[8]

  • Containment: For small spills, use an absorbent material like cloth or fleece. For larger spills, create a dike around the material with inert absorbents such as dry sand or vermiculite.[8]

  • Collection: Carefully collect the contaminated absorbent material and place it into a suitable, sealed container for disposal.[8]

  • Cleaning: Thoroughly clean the spill surface to remove any remaining contamination.[8]

  • Notification: In the case of a major spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9]

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_assessment Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Final Steps spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Proper Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect clean Decontaminate Spill Area collect->clean label_waste Label as Hazardous Waste clean->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan

The disposal of this compound and its derivatives must comply with all local, state, and federal regulations.[8] These compounds should be treated as hazardous waste.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves, paper towels) in a designated, properly labeled, and sealed container.[8][9] The container must be leak-proof and compatible with the chemical.[9]

  • Labeling: Clearly label the container as "Hazardous Waste" and list the full chemical name.[9]

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.[9]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal service or your institution's Environmental Health and Safety department.[10] Do not discharge this compound waste into drains, water courses, or onto the ground.[8][11]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinse (and subsequent rinses for highly toxic materials) must be collected and disposed of as hazardous waste.[10] Puncture the rinsed container to prevent reuse.[9] The best environmental option for final destruction is high-temperature incineration.[11][12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.